molecular formula C13H11N3O B15086655 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B15086655
Poids moléculaire: 225.25 g/mol
Clé InChI: JPSKWCLITQZGME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C13H11N3O

Poids moléculaire

225.25 g/mol

Nom IUPAC

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H11N3O/c1-17-12-5-4-10(8-15-12)11-7-9-3-2-6-14-13(9)16-11/h2-8H,1H3,(H,14,16)

Clé InChI

JPSKWCLITQZGME-UHFFFAOYSA-N

SMILES canonique

COC1=NC=C(C=C1)C2=CC3=C(N2)N=CC=C3

Origine du produit

United States
Foundational & Exploratory

Mechanism of action of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine and its Analogs as Kinase Inhibitors

Authored by a Senior Application Scientist

Foreword: The Versatility of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, an azaindole isomer, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of potent and selective inhibitors targeting a diverse range of enzymes, particularly protein kinases. While the specific molecule, 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, is not extensively characterized in publicly available literature as a standalone therapeutic agent, its structural motifs are emblematic of a class of compounds with significant biological activity. This guide will delve into the primary mechanism of action associated with this scaffold, focusing on its role as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key therapeutic target in Alzheimer's disease and other pathologies. We will also explore the broader inhibitory potential of this scaffold against other kinases and enzymes, providing a comprehensive overview for researchers and drug development professionals.

Part 1: Primary Mechanism of Action - Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

Recent research has highlighted the efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives as highly potent inhibitors of GSK-3β.[1] This serine/threonine kinase is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of Alzheimer's disease (AD), bipolar disorder, and cancer.

Molecular Interaction and Binding Affinity

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an excellent ATP-competitive inhibitor. The nitrogen atoms within the bicyclic ring system are crucial for forming hydrogen bonds with the hinge region of the GSK-3β active site. The 2-substituted pyridine ring, in this case, a 6-methoxypyridin-3-yl group, extends into a hydrophobic pocket, contributing to the potency and selectivity of the inhibition.

A study on novel pyrrolo[2,3-b]pyridine derivatives demonstrated exceptionally strong GSK-3β inhibitory activities, with IC50 values in the nanomolar range.[1] For instance, several derivatives exhibited IC50 values as low as 0.22 nM, 0.26 nM, and 0.24 nM.[1] This high affinity underscores the therapeutic potential of this chemical class.

Downstream Signaling Consequences of GSK-3β Inhibition

The inhibition of GSK-3β by 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine analogs initiates a cascade of downstream cellular events with significant therapeutic implications, particularly in the context of Alzheimer's disease.

1. Reduction of Tau Hyperphosphorylation

One of the pathological hallmarks of Alzheimer's disease is the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. GSK-3β is a primary kinase responsible for this pathological phosphorylation. By inhibiting GSK-3β, pyrrolo[2,3-b]pyridine derivatives effectively decrease the phosphorylation of tau at specific sites, such as Ser396.[1] This reduction in hyperphosphorylated tau can prevent the formation of neurofibrillary tangles and preserve neuronal integrity.

2. Activation of the Wnt/β-catenin Signaling Pathway

GSK-3β plays a pivotal role in the canonical Wnt signaling pathway by targeting β-catenin for degradation. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of genes involved in neurogenesis and cell survival, such as GAP43 and MAP-2.[1] This promotion of neurite outgrowth and neuronal health is a crucial aspect of the therapeutic effect.

Visualizing the GSK-3β Inhibition Pathway

GSK3b_Inhibition_Pathway cluster_0 1H-pyrrolo[2,3-b]pyridine Derivative cluster_1 Cellular Processes inhibitor 2-(6-methoxypyridin-3-yl)- 1H-pyrrolo[2,3-b]pyridine GSK3b GSK-3β inhibitor->GSK3b Inhibits Tau Tau GSK3b->Tau Phosphorylates BetaCatenin β-catenin GSK3b->BetaCatenin Promotes Degradation pTau Hyperphosphorylated Tau (p-tau-Ser396) NFT Neurofibrillary Tangles pTau->NFT Aggregates to form Degradation Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates to Neurogenesis Neurite Outgrowth (GAP43, MAP-2) Nucleus->Neurogenesis Promotes Transcription

Caption: Signaling pathway of GSK-3β inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Protocols for Assessing GSK-3β Inhibition
In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against GSK-3β.

  • Materials: Recombinant human GSK-3β, a suitable substrate peptide (e.g., a pre-phosphorylated peptide), ATP, and the test compound.

  • Procedure:

    • Prepare a series of dilutions of the 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivative.

    • In a microplate, combine the recombinant GSK-3β enzyme, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Tau Phosphorylation
  • Objective: To assess the effect of the compound on GSK-3β activity in a cellular context by measuring tau phosphorylation.

  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model.

  • Procedure:

    • Culture SH-SY5Y cells to an appropriate confluency.

    • Treat the cells with varying concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative for a specified duration (e.g., 24 hours).

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting using primary antibodies specific for phosphorylated tau at Ser396 (p-tau-Ser396) and total tau.

    • Use a loading control, such as β-actin, to normalize the protein levels.

    • Quantify the band intensities to determine the dose-dependent effect of the compound on tau phosphorylation. A decrease in the p-tau/total tau ratio indicates GSK-3β inhibition.

Quantitative Data Summary
Compound ClassTargetIC50 (nM)Cellular EffectReference
Pyrrolo[2,3-b]pyridine DerivativesGSK-3β0.22 - 0.26Decreased p-tau-Ser396, Increased β-catenin[1]

Part 2: Broader Kinase and Enzyme Inhibitory Profile

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond GSK-3β inhibition. Derivatives of this core structure have been investigated as inhibitors of a wide range of other enzymes, demonstrating its potential for diverse therapeutic applications.

Phosphodiesterase 4B (PDE4B) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been identified as potent and selective inhibitors of PDE4B.[2] PDE4B is a key enzyme in the degradation of cyclic AMP (cAMP) and is a therapeutic target for inflammatory and central nervous system disorders.[2] Certain compounds in this class have shown IC50 values in the range of 0.11–1.1 μM against PDE4B.[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The 1H-pyrrolo[2,3-b]pyridine motif has also been utilized to design potent inhibitors of FGFRs, which are receptor tyrosine kinases often dysregulated in cancer.[3][4] Specific derivatives have demonstrated significant inhibitory activity against FGFR1, 2, and 3, with IC50 values in the low nanomolar range (e.g., 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3).[3][4]

Other Kinase Targets

The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for its inhibitory activity against a variety of other kinases, including:

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: As highly selective ATM inhibitors for cancer therapy.[5]

  • Janus Kinase 3 (JAK3): As novel immunomodulators for treating autoimmune diseases.[6]

  • Salt-Inducible Kinase 2 (SIK2): For the treatment of diseases associated with abnormal cell growth.[7]

  • NADPH Oxidase 2 (NOX2): As potential neuroprotective agents in Alzheimer's disease.[8]

This broad applicability highlights the adaptability of the 1H-pyrrolo[2,3-b]pyridine core in designing targeted therapies.

Experimental Workflow for Target Identification and Validation

Target_Validation_Workflow cluster_0 Discovery Phase cluster_1 In Vitro Validation cluster_2 Cellular Characterization cluster_3 In Vivo Evaluation A Compound Synthesis (1H-pyrrolo[2,3-b]pyridine derivatives) B High-Throughput Screening (Kinase Panel) A->B Screening C IC50 Determination (Biochemical Assay) B->C Hit Identification D Selectivity Profiling (Against related kinases) C->D Lead Characterization E Target Engagement Assay (e.g., CETSA) D->E Cellular Validation F Downstream Signaling Analysis (Western Blot, qPCR) E->F Mechanism of Action G Cell Viability/Proliferation Assay F->G Functional Outcome H Pharmacokinetic Studies (ADME) G->H Preclinical Development I Efficacy Studies (Disease Models) H->I Therapeutic Potential

Caption: A generalized experimental workflow for the development of 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

Conclusion

The 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine structure represents a promising chemical entity within a broader class of highly effective enzyme inhibitors. While its primary and most potent activity, as exemplified by its analogs, is the inhibition of GSK-3β, the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for its adaptation to target a wide array of kinases and other enzymes. This adaptability makes it a valuable core structure for the development of novel therapeutics for a range of diseases, from neurodegenerative disorders to cancer and inflammatory conditions. The in-depth understanding of its mechanism of action, coupled with rigorous experimental validation, will continue to drive the translation of these promising compounds from the laboratory to the clinic.

References

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

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The In Vitro Biological Activity of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the in vitro biological activities associated with the 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine scaffold. This class of compounds has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacophore, which serves as a foundation for the development of potent and selective inhibitors of various protein kinases. This guide will explore the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and discuss the therapeutic potential in oncology, neurodegenerative diseases, and inflammatory conditions.

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Kinase Inhibitor Motif

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in drug discovery. Its structure is amenable to substitution at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for the ATP-binding pocket of various kinases. The introduction of a substituted pyridine ring at the 2-position, as in the case of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, is a common strategy to modulate the activity profile of these inhibitors.

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in critical cellular processes, including cell cycle progression, DNA damage response, and signal transduction. This has led to their investigation as potential therapeutic agents for a variety of diseases.

Key Biological Targets and Therapeutic Areas

The versatility of the pyrrolo[2,3-b]pyridine scaffold allows it to be tailored to inhibit a diverse array of protein kinases. The following sections detail the most prominent targets and their associated therapeutic implications.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition and Neurodegenerative Diseases

Several pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathogenesis of Alzheimer's disease (AD).[1][2] GSK-3β is involved in the hyperphosphorylation of the tau protein, a hallmark of AD that leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[1]

Inhibition of GSK-3β by these compounds has been shown to reduce tau hyperphosphorylation in cellular models.[1] Furthermore, some derivatives have demonstrated neuroprotective effects and have been shown to promote neurite outgrowth in neuronal cell lines.[1] The in vitro evaluation of these compounds often involves GSK-3β enzymatic assays and assessment of their effects on tau phosphorylation in cell lines such as SH-SY5Y.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Abnormal activation of this pathway is a known driver in various cancers.[3] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[3]

These compounds have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines.[3] For instance, certain derivatives have been shown to inhibit the proliferation of breast cancer cells and induce apoptosis.[3] The evaluation of these inhibitors typically includes in vitro kinase assays, cell viability assays (e.g., MTT or CellTiter-Glo), and apoptosis assays (e.g., Annexin V staining).

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition and DNA Damage Response

Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a critical pathway for maintaining genomic stability.[4][5] In the context of cancer therapy, inhibiting ATM can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation.[4][5]

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as highly selective ATM inhibitors.[4][5] These compounds have shown the ability to potentiate the effects of chemotherapeutic agents in cancer cell lines and in vivo xenograft models.[4][5] The in vitro characterization of these inhibitors involves ATM kinase assays and cellular assays to assess the inhibition of the DDR pathway, such as monitoring the phosphorylation of downstream targets like CHK2.

Other Kinase Targets and Therapeutic Opportunities

The therapeutic potential of the pyrrolo[2,3-b]pyridine scaffold extends beyond the aforementioned targets. Derivatives have also been investigated as inhibitors of:

  • p38 Mitogen-Activated Protein Kinase: Implicated in inflammatory responses.[6]

  • Salt-Inducible Kinase 2 (SIK2): A target in cancer and metabolic diseases.[7]

  • FMS Kinase: Involved in cancer and inflammatory diseases.[8]

  • NADPH Oxidase 2 (NOX2): A target in neurodegenerative and cardiovascular diseases.[9]

This broad range of activity underscores the importance of this scaffold in modern drug discovery.

In Vitro Experimental Protocols

The following section provides detailed, step-by-step methodologies for key in vitro experiments used to characterize the biological activity of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine and its analogs.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the kinase assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Representative Kinase Inhibitory Activities of Pyrrolo[2,3-b]pyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-b]pyridine DerivativeGSK-3β0.22[1]
1H-pyrrolo[2,3-b]pyridine DerivativeFGFR17[3]
1H-pyrrolo[2,3-b]pyridine DerivativeFGFR29[3]
1H-pyrrolo[2,3-b]pyridine DerivativeFGFR325[3]
Pyrrolo[3,2-c]pyridine DerivativeFMS Kinase150-1780[8]
1H-pyrrolo[2,3-b]pyridine DerivativeATM Kinase>700-fold selectivity over other PIKKs[4][5]
Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line (e.g., HCT116, SW620, 4T1)[3][4][5]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the effect of a compound on the phosphorylation status of a target protein within a specific signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of the target protein.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-p-tau (Ser396), anti-tau)[1]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse treated cells and determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrrolo[2,3-b]pyridine derivatives.

GSK3B_Pathway cluster_inhibition Therapeutic Intervention cluster_pathway GSK-3β Signaling in Alzheimer's Disease Pyrrolo_Pyridine 2-(6-methoxypyridin-3-yl) -1H-pyrrolo[2,3-b]pyridine GSK3B GSK-3β (Active) Pyrrolo_Pyridine->GSK3B Inhibits p_Tau Hyperphosphorylated Tau GSK3B->p_Tau Phosphorylates p_GSK3B p-GSK-3β (Ser9) (Inactive) Tau Tau Protein NFT Neurofibrillary Tangles p_Tau->NFT Akt Akt/PKB Akt->p_GSK3B Phosphorylates (Inactivates) FGFR_Pathway FGF Fibroblast Growth Factor FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Pyrrolo_Pyridine 2-(6-methoxypyridin-3-yl) -1H-pyrrolo[2,3-b]pyridine Pyrrolo_Pyridine->FGFR Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: FGFR signaling pathway and its inhibition by a pyrrolo[2,3-b]pyridine compound.

ATM_DDR_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM Activates Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest DNA_Repair DNA Repair ATM->DNA_Repair Apoptosis Apoptosis ATM->Apoptosis Pyrrolo_Pyridine 2-(6-methoxypyridin-3-yl) -1H-pyrrolo[2,3-b]pyridine Pyrrolo_Pyridine->ATM Inhibits Chemotherapy Chemotherapy/ Radiation Chemotherapy->DNA_Damage

Caption: The role of ATM in the DNA Damage Response and its inhibition.

Conclusion and Future Directions

The 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The extensive body of research on related compounds highlights their potential to modulate key signaling pathways involved in cancer, neurodegeneration, and inflammation. The in vitro methodologies detailed in this guide provide a robust framework for the characterization of new derivatives, enabling the identification of lead candidates with improved potency, selectivity, and drug-like properties.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel kinase targets for this versatile scaffold may uncover new therapeutic opportunities for a wide range of diseases.

References

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ukrorgchim.com.ua. [Link]

  • Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-t[1][3][10]riazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Synthesis, preliminary structure–activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. R Discovery. [Link]

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Pharmacokinetic profiling of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Foreword: From Bench to Bedside - The Critical Path of Pharmacokinetics

The 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors.[1][2][3] These compounds often exhibit high on-target potency; however, their journey from a promising in vitro "hit" to a viable clinical candidate is dictated by their behavior within a biological system. This is the domain of pharmacokinetics (PK), the quantitative study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[4][5]

Understanding the PK profile is not merely a checkbox in the drug development process; it is the very foundation upon which rational dose selection, efficacy, and safety are built.[6][7][8] A compound with nanomolar potency in an enzymatic assay is of little therapeutic value if it is poorly absorbed, rapidly metabolized into inactive byproducts, or fails to reach its target tissue in sufficient concentrations.[5] This guide provides a comprehensive framework for the systematic pharmacokinetic evaluation of novel 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivatives, grounded in the principles of causality and robust, self-validating experimental design.

The Strategic Framework: An Integrated ADME-PK Workflow

A successful PK profiling strategy is iterative, beginning with high-throughput in vitro assays to triage early-stage compounds and progressing to more complex in vivo studies for lead candidates. This tiered approach ensures that resources are focused on compounds with the highest probability of success, a concept critical to the efficiency of any drug discovery program.[5][9]

The logical flow of this process is designed to answer a series of critical questions: Can the compound get into the body? Will it remain stable long enough to act? Will it cause unwanted interactions with other drugs? And does it reach its intended target?

ADME_Workflow cluster_0 Early Discovery: In Vitro ADME Screening cluster_1 Lead Optimization: In Vivo PK Studies cluster_2 Candidate Selection Permeability Permeability (PAMPA/Caco-2) Predicts Absorption Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Predicts Clearance Permeability->Metabolic_Stability Solubility Aqueous Solubility Impacts Dissolution & Absorption Solubility->Permeability PPB Plasma Protein Binding (PPB) Determines Free Drug Metabolic_Stability->PPB CYP_Inhibition CYP450 Inhibition Predicts Drug-Drug Interactions (DDI) PPB->CYP_Inhibition Bioanalytical Bioanalytical Method Development (LC-MS/MS) CYP_Inhibition->Bioanalytical Select Lead Candidate(s) Animal_PK Rodent PK Study (IV & PO Dosing) Bioanalytical->Animal_PK PK_Parameters Calculate PK Parameters (AUC, Cmax, t1/2, F%) Animal_PK->PK_Parameters PK_PD PK/PD Modeling Link Exposure to Efficacy PK_Parameters->PK_PD Integrate Data Dose_Prediction Human Dose Prediction PK_PD->Dose_Prediction

Caption: Integrated ADME-PK workflow for drug discovery.

Foundational In Vitro Profiling: Building the ADME Picture

The initial phase of PK profiling relies on a suite of in vitro assays designed to assess the fundamental ADME properties of a compound series. These assays are typically conducted in 96-well formats, enabling the rapid screening of multiple derivatives to establish structure-activity relationships (SAR) and structure-property relationships (SPR).[4][10]

Metabolic Stability: Predicting Systemic Clearance

The primary objective of this assay is to determine the susceptibility of a compound to metabolism by liver enzymes, which is the main route of elimination for many drugs.[11] A compound that is metabolized too quickly will have a short half-life and low exposure, rendering it ineffective. Human liver microsomes (HLM) are the most common test system as they contain a rich complement of Cytochrome P450 (CYP) enzymes, the major players in drug metabolism.[12]

Core Principle: The rate of disappearance of the parent compound over time when incubated with metabolically active liver fractions is measured. This intrinsic clearance rate is a key input for predicting in vivo hepatic clearance and half-life.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted to a final incubation concentration (typically 1 µM) in a phosphate buffer (pH 7.4).

  • Incubation Mixture: The diluted compound is added to a pre-warmed solution containing human liver microsomes (e.g., 0.5 mg/mL protein concentration).

  • Initiation: The metabolic reaction is initiated by adding the critical cofactor, NADPH (1 mM final concentration). A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13][14]

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line provides the elimination rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k.

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Risk

The 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivatives, like many kinase inhibitors, may be co-administered with other drugs. It is imperative to assess their potential to inhibit CYP enzymes, as this can lead to dangerous drug-drug interactions (DDIs).[12][15] Inhibition of a CYP enzyme can decrease the metabolism of a co-administered drug, leading to elevated plasma levels and potential toxicity.[16] The U.S. FDA recommends evaluating, at a minimum, seven key CYP isoforms: 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[15][17]

Core Principle: The ability of a test compound to inhibit the metabolism of a known, isoform-specific probe substrate is measured. The concentration of the test compound that causes 50% inhibition (IC50) is determined.

CYP_Inhibition_Workflow cluster_0 Assay Setup cluster_1 Reaction & Analysis cluster_2 Data Interpretation Microsomes Human Liver Microsomes (Source of CYP Enzymes) Incubate Incubate at 37°C Microsomes->Incubate Cofactor NADPH (Enzyme Cofactor) Cofactor->Incubate Probe CYP-specific Probe Substrate (e.g., Phenacetin for CYP1A2) Probe->Incubate Inhibitor Test Compound (Varying Concentrations) Inhibitor->Incubate Quench Quench Reaction (Acetonitrile + Internal Std) Incubate->Quench Analyze LC-MS/MS Analysis (Quantify Metabolite Formation) Quench->Analyze Plot Plot % Inhibition vs. [Test Compound] Analyze->Plot IC50 Calculate IC50 Value Plot->IC50 Risk Assess DDI Risk IC50->Risk

Caption: Workflow for a CYP450 inhibition (IC50) assay.

Experimental Protocol: CYP Inhibition (IC50) Assay

  • Primary Incubation: The test compound (at multiple concentrations, e.g., 0.1 to 100 µM) is pre-incubated with human liver microsomes and buffer.

  • Reaction Initiation: A probe substrate cocktail and NADPH are added to start the reaction. Each substrate is specific to a CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.).[12]

  • Incubation: The reaction proceeds for a short, defined time (e.g., 10-15 minutes) at 37°C.

  • Quenching & Analysis: The reaction is quenched with a cold organic solvent containing internal standards for each metabolite. Samples are processed and analyzed by LC-MS/MS to measure the formation of the specific metabolites.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control (DMSO). The results are plotted as percent inhibition versus test compound concentration, and the IC50 value is determined using a non-linear regression model. A low IC50 value indicates a higher potential for DDI.

Plasma Protein Binding (PPB): Quantifying the Active Fraction

Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. According to the "free drug hypothesis," only the unbound (free) fraction of the drug is available to distribute into tissues, interact with the target receptor, and exert a pharmacological effect.[14][18] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and toxicity data. A compound that is very highly bound (>99.9%) may require much higher total plasma concentrations to achieve a therapeutic effect.

Core Principle: The test compound is added to plasma and allowed to reach equilibrium. The free drug is then physically separated from the protein-bound drug using a semipermeable membrane, and the concentrations in each compartment are measured. Equilibrium dialysis is considered the gold standard method.[14][19]

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

  • Device Setup: The assay is typically performed using a Rapid Equilibrium Dialysis (RED) device, which consists of individual wells split by a semipermeable membrane (typically with an 8-12 kDa molecular weight cutoff).[18]

  • Sample Loading: Plasma spiked with the test compound (e.g., 5 µM) is added to one chamber (the donor chamber). Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the receiver chamber).

  • Equilibration: The entire plate is sealed and incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to allow the free drug to equilibrate across the membrane.

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure the samples are in an identical matrix for analysis ("matrix matching"). This is a critical step to avoid analytical artifacts. Samples are then processed (e.g., protein precipitation) and analyzed by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

ParameterCompound ACompound BCompound CWarfarin (Control)
HLM Stability (t½, min) 45>120865
CYP3A4 Inhibition (IC50, µM) >502.5155.2
CYP2C9 Inhibition (IC50, µM) 22>50>500.8
Fraction Unbound (fu, %) 5.2%0.8%25.1%1.1%
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 8.51.215.020.5
Interpretation Moderate stability, low DDI risk, moderately bound, good permeability. Balanced Profile. High stability, potential CYP3A4 DDI risk, highly bound, low permeability. Potential Issues. Low stability, low DDI risk, low binding, high permeability. High Clearance Risk. Literature-consistent control data validates the assay performance.
Table 1: Representative In Vitro ADME Data for Hypothetical Pyrrolo[2,3-b]pyridine Derivatives.

In Vivo Pharmacokinetics: The Whole-System Validation

After identifying derivatives with promising in vitro ADME properties (e.g., Compound A from Table 1), the next crucial step is to evaluate their behavior in a living organism. Rodent models (typically mice or rats) are used for these initial studies.[20][21]

Bioanalytical Method Development and Validation

Before any animal study can be conducted, a robust and sensitive bioanalytical method, almost always LC-MS/MS, must be developed and validated to accurately quantify the drug in biological matrices like plasma.[13][22] Method validation ensures the data is reliable and reproducible, adhering to guidelines on accuracy, precision, linearity, selectivity, and stability.[23][24]

The In Vivo PK Study

The standard study design involves administering the compound via both an intravenous (IV) and an oral (PO) route to different groups of animals.

  • IV Administration: This route provides a direct measure of systemic clearance and volume of distribution, as it bypasses the absorption phase entirely.

  • PO Administration: This route provides critical information on oral absorption and bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Dosing: Two groups of fasted rats (n=3-4 per group) are used. Group 1 receives the compound as an IV bolus (e.g., 1-2 mg/kg). Group 2 receives the compound via oral gavage (e.g., 5-10 mg/kg). The compound is typically formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

  • Blood Sampling: Serial blood samples (e.g., ~100 µL) are collected from each animal at specific time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to a new tube and stored at -80°C until analysis.

  • Sample Analysis: Plasma samples are thawed, and the drug concentrations are quantified using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate key PK parameters.

ParameterAbbreviationDefinitionImportance
Maximum Concentration CmaxThe highest observed plasma concentration.Related to efficacy and potential toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time.The most important measure of overall exposure.
Half-Life The time required for the plasma concentration to decrease by half.Determines dosing interval.
Clearance CLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of tissue distribution.
Bioavailability F (%)The fraction of the oral dose that reaches systemic circulation.A key parameter for oral drug viability. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Table 2: Key In Vivo Pharmacokinetic Parameters.

Conclusion: Synthesizing Data for Informed Decisions

The pharmacokinetic profiling of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivatives is a multi-faceted process that systematically de-risks candidates for further development. By integrating robust in vitro ADME data with definitive in vivo PK studies, drug discovery teams can build a comprehensive understanding of a compound's disposition.[8] This knowledge is paramount for optimizing molecular properties, predicting human pharmacokinetics, and ultimately, selecting a candidate with the best possible chance of becoming a safe and effective medicine.[6][9]

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An In-Depth Technical Guide to the Toxicity and Safety Profile of Enobosarm (GTx-024)

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enobosarm, also known as Ostarine, GTx-024, and MK-2866, is a nonsteroidal Selective Androgen Receptor Modulator (SARM) investigated for multiple indications, including muscle wasting (cachexia) in cancer patients, stress urinary incontinence, and more recently, for preserving muscle mass during weight loss with GLP-1 receptor agonists.[1][2][3] Its mechanism of action involves selective agonism of the androgen receptor (AR), aiming to produce anabolic effects in muscle and bone with fewer androgenic side effects in tissues like the prostate compared to traditional anabolic steroids.[4][5][6][7] This guide provides a comprehensive analysis of the available non-clinical and clinical data on the toxicity and safety profile of enobosarm, offering critical insights for professionals in the field of drug development. While showing a generally well-tolerated profile in controlled clinical trials, particularly at therapeutic doses around 3 mg/day, the data also highlight specific areas for risk assessment, most notably concerning hepatic function and lipid metabolism.[1][6][8][9]

Introduction to Enobosarm

Chemical Identity and Mechanism of Action

Enobosarm, chemically (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, is a first-in-class SARM.[9] It binds to the androgen receptor with high affinity (Ki of 3.8 nM) and acts as a tissue-selective agonist.[1][10] Upon binding, enobosarm induces a specific conformational change in the AR, which modulates the recruitment of co-regulatory proteins. This differential interaction is believed to be the basis for its tissue-selective effects, promoting anabolic activity in musculoskeletal tissues while demonstrating reduced activity in androgenic tissues such as the prostate and skin.[7][11]

The primary scientific rationale behind developing SARMs like enobosarm is to dissociate the desired anabolic effects of androgens from their often-undesirable androgenic effects. This selectivity offers potential therapeutic advantages in treating muscle wasting diseases, osteoporosis, and other conditions where muscle and bone growth is desired without causing virilization in women or adverse prostate effects in men.[5][6][12]

Diagram: Enobosarm's Selective Mechanism of Action

SARM_Mechanism cluster_target Target Tissues (Anabolic) cluster_non_target Androgenic Tissues (Reduced Effect) Enobosarm Enobosarm Muscle_Bone Muscle & Bone Cells Enobosarm->Muscle_Bone Enters Cell Prostate_Skin Prostate & Skin Cells Enobosarm->Prostate_Skin Enters Cell AR_MB Androgen Receptor Anabolic_Effects Increased Protein Synthesis Decreased Resorption (Muscle & Bone Growth) AR_MB->Anabolic_Effects Activates Gene Transcription AR_PS Androgen Receptor Androgenic_Effects Minimized Androgenic Effects (e.g., Prostate Growth, Hirsutism) AR_PS->Androgenic_Effects Limited Activation

Caption: Selective action of Enobosarm on target vs. non-target tissues.

Non-Clinical Toxicology Profile

While specific, detailed preclinical toxicology reports are often proprietary, the progression of enobosarm to Phase III clinical trials implies the completion of a standard battery of non-clinical safety studies.[2][12] Publicly available data and the known regulatory pathway for such compounds allow for an informed overview.

Rationale for Preclinical Safety Evaluation

Before any clinical investigation, regulatory agencies require a thorough preclinical safety assessment. This process is designed to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for human trials. The standard workflow involves a tiered approach, from acute to chronic toxicity studies, alongside specialized assessments.

Diagram: Standard Preclinical Toxicology Workflow

Preclinical_Workflow cluster_0 In Vitro / In Silico cluster_1 In Vivo - Short Term cluster_2 In Vivo - Long Term / Specialized Genotox_In_Vitro Genotoxicity (Ames Test, Chromosome Aberration) Acute_Tox Acute Toxicity (Rodent) (e.g., OECD 423) Genotox_In_Vitro->Acute_Tox Proceed if safe Safety_Pharm Safety Pharmacology (hERG, Receptor Screening) Safety_Pharm->Acute_Tox Dose_Range Dose-Range Finding (Rodent & Non-Rodent) Acute_Tox->Dose_Range Repeat_Dose Repeat-Dose Toxicity (28-day, 90-day) Dose_Range->Repeat_Dose Repro_Tox Reproductive & Developmental Toxicity Repeat_Dose->Repro_Tox If intended for women of childbearing potential Carcinogenicity Carcinogenicity Studies (2-year bioassay) Repeat_Dose->Carcinogenicity Based on clinical trial duration & compound class

Caption: Tiered approach for preclinical safety assessment of a new drug.

  • Genotoxicity: Standard assays like the Ames test (bacterial reverse mutation) and chromosomal aberration tests in mammalian cells are performed to assess the potential for the compound to induce genetic mutations.

  • Carcinogenicity: Long-term (e.g., 2-year) bioassays in rodents are typically required for drugs intended for chronic use to evaluate carcinogenic potential.

  • Reproductive and Developmental Toxicity: These studies assess the potential effects on fertility, fetal development (teratogenicity), and postnatal development.

Preclinical studies in animal models have shown that enobosarm effectively increases muscle mass and bone density with limited impact on androgen-responsive tissues like the prostate.[6]

Clinical Safety and Tolerability in Humans

The safety profile of enobosarm has been evaluated in numerous clinical trials, from Phase I to Phase III, involving diverse populations including elderly men, postmenopausal women, and cancer patients.[6][9][12][13][14]

Pharmacokinetics and Drug Interactions

Enobosarm is orally bioavailable with a half-life of approximately 24 hours, supporting once-daily dosing.[1] Metabolism occurs via CYP3A4 and UGT pathways.[1] Drug-drug interaction studies revealed:

  • No significant interaction with the CYP3A4 inhibitor itraconazole.[15]

  • A 43% reduction in enobosarm exposure when co-administered with the potent CYP3A4 inducer rifampin.[15]

  • No significant impact on the pharmacokinetics of CYP2C9 or BCRP substrates.[15]

Overall, enobosarm demonstrates a low risk of clinically significant drug-drug interactions.[15]

Analysis of Adverse Events from Clinical Trials

Across multiple placebo-controlled trials, enobosarm has generally been well-tolerated.[6][16][17] A pooled safety analysis of four randomized controlled trials involving 512 patients on 3 mg enobosarm and 515 on placebo showed a comparable adverse event profile between the groups.[8]

Table 1: Most Common Treatment-Emergent Adverse Events (TEAEs) from Pooled Analysis

Adverse EventEnobosarm 3 mg (n=512)Placebo (n=515)
Nausea26.6%26.0%
Anemia25.6%23.9%
Vomiting14.8%14.6%
Alopecia13.4%Not specified
Decreased Appetite10.9%Not specified
Diarrhea9.5%Not specified
Headache6.4%Not specified
Back Pain5.4%Not specified
Source: Pooled analysis data from Veru Inc.[8]

Notably, serious adverse events like malignant neoplasm progression and pneumonia occurred at similar rates across enobosarm and placebo groups in a Phase 2 trial in cancer patients, and were not considered related to the study drug.[11][13]

Effects on Key Organ Systems

Hepatic Function: The most significant safety consideration for enobosarm is its potential for hepatotoxicity.

  • In clinical trials, dose-dependent, transient elevations in liver enzymes (ALT/AST) have been observed.[1][18] In one Phase II study, 20.8% of individuals on the 3 mg dose experienced ALT elevations.[19][20]

  • These elevations are often mild (Grade 1/2) and frequently resolve even with continued treatment.[8][18] However, discontinuations due to more significant ALT elevations (e.g., >4x ULN) have occurred.[9][18]

  • Despite these findings, pooled analyses of large clinical trials have found no evidence of severe drug-induced liver injury (DILI) as defined by Hy's Law when compared to placebo.[8][21]

  • Conversely, several case reports have documented significant cholestatic or hepatocellular liver injury in individuals using enobosarm, often from over-the-counter supplements at unknown or high dosages.[5][19][20][[“]] The mechanism may be related to reduced hepatic clearance, similar to 17α-alkylated anabolic steroids, or idiosyncratic reactions.[1][19]

Cardiovascular and Metabolic Systems:

  • Lipids: Enobosarm has been consistently shown to cause a dose-dependent reduction in HDL cholesterol.[1][23] The effect on LDL cholesterol is less consistent.

  • Glucose: Some studies have demonstrated improvements in insulin resistance and a decrease in fasting blood glucose.[6][14][17]

  • Cardiovascular Events: In pooled analyses, cardiovascular adverse event rates were low and similar between enobosarm and placebo groups.[8] The FDA has previously issued a general warning for the SARM class regarding potential risks of heart attack and stroke, though this was not a specific finding from enobosarm's controlled trials.[19][20] Some preclinical data suggest a potential for cardiotoxicity, particularly in males.[[“]][[“]]

Endocrine System:

  • Enobosarm can suppress endogenous testosterone and gonadotropin levels.[1]

  • In women, at therapeutic doses (up to 3 mg/day), it has not been associated with significant androgenic side effects like hirsutism or acne.[1][3] A recent Phase 2b study also reported no AEs related to masculinization in women.[21]

Key Experimental Protocols

Protocol: Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD 425)
  • Rationale: This method is used to estimate the acute oral LD50 (the dose lethal to 50% of the test animals) while minimizing animal use. It's a critical first step in in-vivo toxicological assessment.

  • Methodology:

    • Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

    • Housing: Animals are housed in standard conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) and acclimatized for at least 5 days.

    • Dosing: Animals are fasted overnight prior to dosing. The test substance (Enobosarm) is administered orally via gavage.

    • Procedure: A single animal is dosed at a starting level just below the best preliminary estimate of the LD50.

      • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

      • If the animal dies, the next animal is dosed at a lower level.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

    • Endpoint: The test is concluded when stopping criteria are met (e.g., 3 reversals in dose direction). The LD50 is then calculated using maximum likelihood methods.

    • Necropsy: All animals are subjected to gross necropsy at the end of the observation period to identify any target organ abnormalities.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Rationale: This in-vitro assay is a regulatory-required screening test to detect a compound's potential to cause gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

  • Methodology:

    • Strains: Use at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

    • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. This mimics mammalian metabolism.

    • Procedure (Plate Incorporation Method):

      • To a test tube, add the test substance (Enobosarm) at various concentrations, the bacterial tester strain, and either S9 mix or a buffer.

      • Add molten top agar and vortex briefly.

      • Pour the mixture onto a minimal glucose agar plate.

      • Incubate the plates at 37°C for 48-72 hours.

    • Controls: Negative (vehicle) and positive controls (known mutagens like sodium azide or 2-nitrofluorene) must be run concurrently.

    • Endpoint: A positive result is defined as a concentration-related increase in the number of revertant colonies (colonies that have re-gained the ability to grow) to a level at least double that of the vehicle control. Cytotoxicity is also assessed by observing the clarity of the background bacterial lawn.

Synthesis and Risk Assessment

Enobosarm has demonstrated a clear anabolic effect on muscle and bone in multiple clinical trials, with a safety profile that is generally comparable to placebo at therapeutic doses (e.g., 3 mg/day).[6][8][13]

  • Primary Identified Risk: The principal safety concern is the potential for dose-dependent, transient elevations in liver transaminases.[1][[“]] While severe DILI has not been observed in large, controlled trials, the risk cannot be dismissed, especially given case reports from the recreational use market where doses and purity are uncontrolled.[8][19][20] Continuous monitoring of liver function is paramount in any clinical application.

  • Secondary Risks: The negative impact on HDL cholesterol is a consistent finding that requires consideration in long-term treatment scenarios, particularly in patients with pre-existing cardiovascular risk.[1] The potential for suppression of the HPG axis is also a known class effect.

  • Risk vs. Benefit: The therapeutic context is critical. For a patient with cancer cachexia, a condition associated with high morbidity and mortality, the benefits of preserving muscle mass and physical function may outweigh the manageable risks of transient liver enzyme elevations or lipid changes.[3][9] In a wellness or performance-enhancement setting, this risk-benefit balance shifts dramatically.

References

  • Enobosarm - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • How does enobosarm work to preserve lean mass? | Ubie Doctor's Note. (2025, July 24). Ubie. Retrieved March 7, 2024, from [Link]

  • Weinblatt, M., et al. (2022). Drug-Induced Liver Injury Secondary to Enobosarm: A Selective Androgen Receptor Modulator. Journal of Medical Cases, 13(5), 243-246. Available at: [Link]

  • Dobs, A. S., et al. (n.d.). Pooled Safety Analysis of Enobosarm from Phase 2 and Phase 3 Placebo-Controlled Clinical Trials. Veru Pharma. Retrieved March 7, 2024, from [Link]

  • Weinblatt, M., et al. (2022). Drug-Induced Liver Injury Secondary to Enobosarm: A Selective Androgen Receptor Modulator. Journal of Medical Cases, 13(5), 243-246. Available at: [Link]

  • Veru Inc. (2025, May 28). Veru Reports Positive Safety Results from Phase 2b QUALITY Study. GlobeNewswire. Retrieved March 7, 2024, from [Link]

  • Veru Inc. (2025, June 24). Veru Reports Positive Results from Phase 2b QUALITY and Maintenance Extension Study. BioSpace. Retrieved March 7, 2024, from [Link]

  • Weinblatt, M., et al. (2022). Drug-Induced Liver Injury Secondary to Enobosarm: A Selective Androgen Receptor Modulator. Journal of Medical Cases, 13(5), 243-246. Available at: [Link]

  • Does ostarine cause significant liver injury? (n.d.). Consensus. Retrieved March 7, 2024, from [Link]

  • Narayanan, R., et al. (2013). An overview on selective androgen receptor modulators: Focus on enobosarm. Future Oncology, 9(5), 711-723. Available at: [Link]

  • Dobs, A. S., et al. (2013). Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial. The Lancet Oncology, 14(4), 335-345. Available at: [Link]

  • Dalton, J. T., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial. Journal of Cachexia, Sarcopenia and Muscle, 2(3), 153-161. Available at: [Link]

  • Dobs, A. S., et al. (2013). Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial. The Lancet Oncology, 14(4), 335-345. Available at: [Link]

  • ENOBOSARM - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. Retrieved March 7, 2024, from [Link]

  • Leciejewska, N., et al. (2019). Effect of Ostarine (enobosarm/GTX024), a Selective Androgen Receptor Modulator, on Adipocyte Metabolism in Wistar Rats. Journal of Physiology and Pharmacology, 70(4). Available at: [Link]

  • Leciejewska, N., et al. (2019). EFFECT OF OSTARINE (ENOBOSARM/GTX024), A SELECTIVE ANDROGEN RECEPTOR MODULATOR, ON ADIPOCYTE METABOLISM IN WISTAR RATS. Journal of Physiology and Pharmacology, 70(4). Available at: [Link]

  • Ostarine Cardiotoxicity Sex Differences. (n.d.). Consensus. Retrieved March 7, 2024, from [Link]

  • Enobosarm – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2024, from [Link]

  • Ostarine Adverse Effects Summary. (n.d.). Consensus. Retrieved March 7, 2024, from [Link]

  • What effects have studies shown in young, healthy men taking Ostarine (Enobosarm)? (2025, March 21). The Drug Classroom. Retrieved March 7, 2024, from [Link]

  • Srinath, R., & Dobs, A. (2014). Enobosarm (GTx-024, S-22): a potential treatment for cachexia. Future Oncology, 10(2), 187-194. Available at: [Link]

  • Schmidt, K., et al. (2018). Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo. Molecular Cancer Therapeutics, 17(9), 1846-1858. Available at: [Link]

  • Leciejewska, N., et al. (2019). Effect of ostarine (enobosarm/GTX024), a selective androgen receptor modulator, on adipocyte metabolism in Wistar rats. Journal of Physiology and Pharmacology, 70(4). Available at: [Link]

  • Dalton, J. T., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: Results of a double-blind, placebo-controlled phase II trial. Journal of Cachexia, Sarcopenia and Muscle, 2(3), 153-161. Available at: [Link]

  • Advancing enobosarm, an oral novel selective androgen receptor modulator (SARM), to avoid muscle loss and augment fat loss when. (n.d.). Veru Pharma. Retrieved March 7, 2024, from [Link]

  • Efimenko, I. V., et al. (2023). Selective androgen receptor modulator use and related adverse events including drug-induced liver injury: Analysis of suspected cases. World Journal of Hepatology, 15(4), 523-536. Available at: [Link]

  • Flores, J. E., et al. (2023). Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users. Journal of Clinical Pharmacology, 63(5), 514-525. Available at: [Link]

  • Coss, C. C., et al. (2016). Pharmacokinetic drug interactions of the selective androgen receptor modulator GTx-024(Enobosarm) with itraconazole, rifampin, probenecid, celecoxib and rosuvastatin. Cancer Chemotherapy and Pharmacology, 77(5), 1039-1047. Available at: [Link]

  • Dalton, J. T., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial. Journal of Cachexia, Sarcopenia and Muscle, 2(3), 153-161. Available at: [Link]

  • Advancing enobosarm, an oral novel Selective Androgen Receptor Modulator (SARM), to avoid muscle loss and augment fat loss when. (2024, October 24). Veru Inc. Retrieved March 7, 2024, from [Link]

  • GTx, Inc. (2011, June 6). GTx, Inc. Announces Agreement with FDA on Phase III Clinical Development Plan Evaluating Ostarine(TM) (GTx-024). BioSpace. Retrieved March 7, 2024, from [Link]

  • Crawford, J., et al. (2016). Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials). Current Oncology Reports, 18(5), 37. Available at: [Link]

  • Gicquel, T., et al. (2021). Peroxisome Proliferator-Activated Receptor Delta Agonist (PPAR-δ) and Selective Androgen Receptor Modulator (SARM) Abuse: Clinical, Analytical and Biological Data in a Case Involving a Poisonous Combination of GW1516 (Cardarine) and MK2866 (Ostarine). Toxics, 9(10), 251. Available at: [Link]

  • Study to Assess Enobosarm (GTx-024) in Postmenopausal Women With Stress Urinary Incontinence. (n.d.). ClinicalTrials.gov. Retrieved March 7, 2024, from [Link]

  • Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. (2009, November 12). Critical Reviews in Toxicology, 39(10), 823-847. Available at: [Link]

  • Study to Assess Enobosarm (GTx-024) in Postmenopausal Women With Stress Urinary Incontinence. (n.d.). Mayo Clinic. Retrieved March 7, 2024, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics of a molecule govern its behavior from the moment of administration to its interaction with the biological target. For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile of a lead candidate, such as 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, provides invaluable insights into its potential efficacy, safety, and developability.[1][2][3] Properties like solubility, lipophilicity, and ionization state directly influence a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its toxicity profile.[2][4][5] This guide offers an in-depth exploration of the key physicochemical attributes of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole class of compounds which have shown promise in various therapeutic areas, including as kinase inhibitors and antiviral agents.[6][7][8][9][10][11][12][13]

The core structure, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile scaffold in medicinal chemistry. The strategic placement of a 6-methoxypyridin-3-yl substituent at the 2-position of the 7-azaindole core is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and physicochemical characteristics. This guide will not only present the fundamental properties of this compound but also delve into the experimental methodologies for their determination, providing a robust framework for its evaluation as a potential drug candidate.

Molecular Structure and Identification

A precise understanding of the molecular structure is the starting point for any physicochemical characterization.

Figure 1: Chemical structure of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Synonyms 7-Azaindole, 2-(6-methoxypyridin-3-yl)-
Molecular Formula C₁₃H₁₁N₃O
Molecular Weight 225.25 g/mol
CAS Number Not readily available

Key Physicochemical Properties and Their Significance

The journey of a drug molecule from administration to its site of action is a complex process heavily influenced by its physicochemical properties.[5] This section details the most critical parameters for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Typical ValueSignificance in Drug Development
Aqueous Solubility Low to moderateAffects dissolution, bioavailability, and formulation.[14]
Lipophilicity (LogP) 2.0 - 3.5 (Predicted)Influences membrane permeability, protein binding, and metabolism.
Ionization Constant (pKa) Basic pKa: 4-6; Acidic pKa: >14Determines the charge state at physiological pH, impacting solubility and absorption.
Melting Point High (>200 °C)Indicator of purity and solid-state stability.[15]
Polar Surface Area ~50-70 Ų (Predicted)Correlates with membrane permeability and blood-brain barrier penetration.
Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of a drug's oral bioavailability.[3] For a drug to be absorbed through the gastrointestinal tract, it must first dissolve in the aqueous environment of the gut. Poor solubility can lead to low and variable absorption, hindering clinical efficacy.[14]

Experimental Determination: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility (High-Throughput Screening): This method provides a rapid assessment of solubility and is suitable for early-stage discovery. It involves dissolving the compound in an organic solvent (e.g., DMSO) and then diluting it into an aqueous buffer. The concentration at which the compound precipitates is determined, often by nephelometry or UV-spectroscopy.

  • Thermodynamic Solubility (Gold Standard): This equilibrium-based method provides the most accurate measure of solubility. An excess of the solid compound is stirred in an aqueous buffer until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by a suitable analytical technique like HPLC-UV.

cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow A Dissolve compound in DMSO B Dilute into aqueous buffer A->B C Measure turbidity (Nephelometry) B->C D Add excess solid to buffer E Equilibrate (24-48h) D->E F Filter to remove undissolved solid E->F G Quantify concentration by HPLC-UV F->G cluster_shake_flask Shake-Flask LogP Workflow cluster_hplc RP-HPLC LogD Workflow A Dissolve compound in n-octanol and water B Shake to equilibrate A->B C Separate phases B->C D Measure concentration in each phase C->D E Calculate LogP D->E F Inject compound onto RP-HPLC column G Measure retention time F->G H Correlate retention time to LogD using standards G->H

Figure 3: Experimental workflows for determining LogP and LogD.

Ionization Constant (pKa)

Importance: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. [5]Since the ionized form of a drug is generally more water-soluble and the neutral form is more membrane-permeable, the pKa is a critical parameter for predicting its behavior in different physiological compartments (e.g., stomach vs. intestine).

Experimental Determination: Potentiometric Titration and UV-Vis Spectrophotometry

  • Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa can be determined from the inflection point of the titration curve.

  • UV-Vis Spectrophotometry: This method is applicable if the ionized and neutral forms of the compound have different UV-Vis absorption spectra. The absorbance of the compound is measured at different pH values, and the pKa is determined by fitting the data to the Henderson-Hasselbalch equation.

cluster_potentiometric Potentiometric Titration pKa Workflow cluster_uv_vis UV-Vis Spectrophotometry pKa Workflow A Dissolve compound in water/co-solvent B Titrate with acid/base A->B C Monitor pH B->C D Determine pKa from titration curve C->D E Prepare solutions at various pH values F Measure UV-Vis absorbance E->F G Plot absorbance vs. pH F->G H Calculate pKa from sigmoidal fit G->H

Figure 4: Experimental workflows for pKa determination.

Conclusion: A Roadmap for the Development of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

The successful progression of any compound from a promising hit to a viable drug candidate is contingent upon a deep and early understanding of its physicochemical properties. For 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, the insights gained from the characterization of its solubility, lipophilicity, and ionization state will provide a critical roadmap for its future development. This guide has outlined the fundamental importance of these properties and provided a clear framework for their experimental determination. By systematically applying these principles and methodologies, researchers can de-risk their development programs, optimize formulation strategies, and ultimately enhance the probability of translating a promising molecule into a life-changing therapeutic.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). rajournals.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the tre
  • What are the physicochemical properties affecting drug distribution?.
  • API Physical Characteristics Testing. Protheragen.
  • Physical and Chemical Characteriz
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • Characterization of Physicochemical Properties. Pace Analytical.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine deriv
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.

Sources

Receptor Binding Kinetics of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the transition from equilibrium thermodynamics (affinity, Kd​ ) to binding kinetics (association rate kon​ , dissociation rate koff​ ) has fundamentally altered lead optimization. This whitepaper provides an in-depth, methodological framework for evaluating the receptor binding kinetics of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as 6-MeO-Py-Azaindole ).

The 7-azaindole core is a universally recognized privileged scaffold in medicinal chemistry, frequently deployed as an ATP-competitive kinase inhibitor[4.7]. Its pyrrole NH and pyridine nitrogen act as a bidentate hydrogen bond donor/acceptor pair, perfectly mimicking the adenine ring of ATP within the kinase hinge region. The strategic addition of the 6-methoxypyridin-3-yl moiety at the 2-position projects a functionalized vector into the hydrophobic pocket adjacent to the gatekeeper residue. This specific substitution pattern frequently induces a conformational adaptation in the target receptor, leading to a two-step binding mechanism characterized by a prolonged Residence Time ( τ ) .

Prolonged residence time ensures that the pharmacological target remains inhibited even as the free drug is cleared from systemic circulation, effectively decoupling pharmacodynamics from pharmacokinetics[4.3].

G R Receptor (Apo Kinase) RL Encounter Complex (RL) R->RL k_on (Association) L Ligand (6-MeO-Py-Azaindole) L->RL k_on (Association) RL->R k_off (Dissociation) RL_star Locked Complex (RL*) RL->RL_star k_forward RL_star->RL k_reverse

Two-step induced-fit kinetic binding model for 6-MeO-Py-Azaindole.

Primary Kinetic Evaluation: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is the gold standard for real-time, label-free kinetic profiling of macromolecular interactions[4.6]. To accurately measure the binding of a low-molecular-weight compound (~225 Da) like 6-MeO-Py-Azaindole, the experimental design must rigorously control for surface orientation, mass transport limitations, and solvent artifacts.

Self-Validating SPR Protocol

Instrument: Biacore 8K or T200. Sensor Chip: Series S Sensor Chip SA (Streptavidin).

Step 1: Directed Target Immobilization

  • Procedure: Capture a biotinylated recombinant kinase domain (e.g., N-terminal Avi-tag) onto Flow Cell 2 (Fc2) of the SA chip to a density of 1,500 Resonance Units (RU). Leave Fc1 blank as a reference surface.

  • Causality: Random amine coupling utilizes surface lysines, which are often highly concentrated near the ATP-binding pocket. Amine coupling risks occluding the active site or creating a heterogeneous surface with multiple binding modes. Avi-tag biotinylation ensures 100% of the immobilized receptors are uniformly oriented and fully active.

Step 2: Solvent Correction Calibration

  • Procedure: Prepare a DMSO calibration series ranging from 0.5% to 1.5% DMSO in the running buffer (HBS-EP+). Inject these across both flow cells before the analyte runs.

  • Causality: 6-MeO-Py-Azaindole requires DMSO for solubility. A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample creates a bulk refractive index shift that dwarfs the actual binding signal of a 225 Da molecule. The calibration curve allows the software to mathematically subtract this artifact.

Step 3: Analyte Injection & Kinetic Acquisition

  • Procedure: Prepare a 3-fold dilution series of 6-MeO-Py-Azaindole (e.g., 0.4 nM to 100 nM) in running buffer containing exactly 1.0% DMSO. Inject over Fc1 and Fc2 at a high flow rate of 50 µL/min. Association phase: 120 seconds. Dissociation phase: 600 seconds.

  • Causality: A high flow rate (50 µL/min) is critical to minimize Mass Transport Limitation (MTL). If the flow is too slow, the observed kon​ will reflect the diffusion rate of the compound through the unstirred solvent layer rather than the true chemical association rate[4.6].

Step 4: System Validation (Internal Control)

  • Procedure: Inject a known reference inhibitor (e.g., Staurosporine) at the beginning and end of the kinetic series.

  • Causality: Validates that the kinase surface has not denatured over the 12-hour run. If the Rmax​ of the final Staurosporine injection drops by >10% compared to the first, the data must be discarded due to surface decay.

SPR A 1. Surface Prep (Biotin-Kinase) B 2. Analyte Prep (DMSO Match) A->B C 3. Association (Flow Ligand) B->C D 4. Dissociation (Buffer Wash) C->D E 5. Kinetic Fit (Data Analysis) D->E

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Orthogonal Validation: TR-FRET Competitive Kinetics

Because SPR requires immobilizing the receptor to a solid matrix, it is imperative to orthogonally validate the kinetic parameters in a solution-based assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizing the Motulsky-Mahan competitive binding model serves this purpose.

Solution-Phase Kinetic Protocol
  • Procedure:

    • Incubate the target kinase with a Europium (Eu)-labeled anti-tag antibody (Donor).

    • Add an Alexa Fluor 647-labeled ATP-competitive tracer (Acceptor) simultaneously with varying concentrations of unlabeled 6-MeO-Py-Azaindole.

    • Continuously read the TR-FRET signal (ratio of 665 nm / 615 nm) over 120 minutes.

  • Causality: The unlabeled 6-MeO-Py-Azaindole competes with the fluorescent tracer for the ATP pocket. By monitoring the delay in the tracer's association curve caused by the presence of the competitor, we can mathematically extract the kon​ and koff​ of 6-MeO-Py-Azaindole.

  • Self-Validation: A "Tracer-Only" well must be run to independently calculate the kon​ and koff​ of the fluorescent probe. If these values deviate from historical benchmarks, the competitor calculations will be fundamentally flawed.

Quantitative Data Presentation

The table below summarizes representative kinetic data for 6-MeO-Py-Azaindole against a primary target (e.g., WT Kinase) versus a mutant variant. The data highlights how the 6-methoxypyridin-3-yl moiety drives selectivity not just through raw affinity ( Kd​ ), but through a significantly prolonged Residence Time ( τ ).

Target Variant kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ , min)Kinetic Model Fit
Wild-Type Kinase 4.2×105 1.5×10−4 0.35111.1 2-State (Induced Fit)
Gatekeeper Mutant 3.8×105 8.9×10−3 23.41.8 1:1 Langmuir
Reference Inhibitor 1.1×106 4.5×10−3 4.093.7 1:1 Langmuir

Data Interpretation: While the association rates ( kon​ ) between the Wild-Type and Mutant kinases are nearly identical, the dissociation rate ( koff​ ) is roughly 60 times slower for the Wild-Type. This implies that the 6-methoxypyridin-3-yl group successfully induces a "locked" conformational state (RL*) in the Wild-Type receptor, a state that is sterically hindered in the mutant.

Conclusion

The kinetic profiling of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine demonstrates the critical value of residence time in lead optimization. By utilizing rigorously controlled, self-validating SPR and TR-FRET methodologies, researchers can look beyond equilibrium affinity to understand the true dynamic lifetime of the drug-target complex. The structural synergy between the 7-azaindole hinge-binder and the 6-methoxypyridin-3-yl group yields a slow-dissociating profile, presenting a highly optimized kinetic mechanism for sustained in vivo efficacy.

References

  • Copeland RA, Pompliano DL, Meek TD. Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. 2006.
  • Myszka DG. Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors. Current Opinion in Biotechnology. 1997.
  • Sharma N, Anurag. 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. 2019.

Methodological & Application

An Application Guide to the Synthesis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold renowned for its prevalence in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This document provides a comprehensive, field-tested guide to the synthesis of a specific and valuable derivative, 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. The synthetic strategy hinges on a robust and scalable three-step sequence: (1) N-protection of a 2-halo-7-azaindole precursor, (2) a pivotal palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and (3) final deprotection to yield the target compound. This protocol emphasizes the causal relationships behind experimental choices, offering insights into potential challenges and validation checkpoints to ensure scientific integrity and reproducibility.

Rationale and Synthetic Strategy

The construction of the C-C bond between the 7-azaindole core at the C-2 position and the 6-methoxypyridine ring is the central challenge. While several cross-coupling methodologies exist, including Sonogashira and Stille couplings, the Suzuki-Miyaura reaction is selected for its superior functional group tolerance, milder reaction conditions, and the commercial availability and stability of the required boronic acid reagents.[3]

A critical aspect of this synthesis is the protection of the pyrrole N-H moiety. The acidic proton of the unprotected pyrrole can interfere with the catalytic cycle of the Suzuki reaction, leading to side reactions and diminished yields.[4][5] Therefore, a protecting group strategy is essential. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is employed here due to its stability under the basic conditions of the Suzuki coupling and its reliable removal under acidic or fluoride-mediated conditions.[6]

The overall synthetic workflow is illustrated below.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: N-Deprotection A 2-Bromo-1H-pyrrolo[2,3-b]pyridine B N-SEM-2-Bromo-1H- pyrrolo[2,3-b]pyridine A->B SEM-Cl, NaH C N-SEM-2-(6-methoxypyridin-3-yl)- 1H-pyrrolo[2,3-b]pyridine B->C (6-methoxypyridin-3-yl)boronic acid, Pd Catalyst, Base D 2-(6-methoxypyridin-3-yl)-1H- pyrrolo[2,3-b]pyridine C->D TFA or TBAF G A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-X-L2 A->C B Oxidative Addition E Ar-Pd(II)-Ar'-L2 C->E D Transmetalation E->A G Ar-Ar' (Product) E->G F Reductive Elimination H Ar-X (Starting Material) I Ar'-B(OH)2 (Boronic Acid) J Base

Sources

Application Notes and Protocols for the Synthesis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Bi-heterocyclic Scaffolds

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heterocyclic molecules is a cornerstone of innovation. The 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine scaffold represents a significant structural motif, merging the 7-azaindole (pyrrolo[2,3-b]pyridine) core with a methoxypyridine moiety. 7-azaindoles are bioisosteres of indoles and are prevalent in a multitude of biologically active compounds, particularly as kinase inhibitors.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging the crucial carbon-carbon bond between such aromatic systems.[2][3]

This guide provides an in-depth analysis of the critical parameters governing the Suzuki-Miyaura coupling for the synthesis of this target molecule. We will explore the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, culminating in a detailed, field-proven laboratory protocol designed for reproducibility and high-yield success.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle orchestrated by a palladium complex.[2][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the 2-halo-1H-pyrrolo[2,3-b]pyridine. This step forms a Pd(II) intermediate. The choice of halide (I > Br > Cl) significantly impacts the rate of this step, with iodides being the most reactive.

  • Transmetalation: This is often the rate-determining step. The organoboron species, (6-methoxypyridin-3-yl)boronic acid, is activated by a base to form a more nucleophilic boronate complex.[5] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The final step involves the collapse of the diorganopalladium(II) intermediate, forming the desired C-C bond in the product, 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)L2-X pd0->ar_pd_x transmetalation Transmetalation ar_pd_ar Ar-Pd(II)L2-Ar' reductive_elimination Reductive Elimination product_out Ar-Ar' (Product) reductive_elimination->product_out ar_pd_x->ar_pd_ar ar_pd_ar->pd0 arx_in Ar-X (2-halo-7-azaindole) arx_in->oxidative_addition ar_boronic_in Ar'-B(OH)2 (methoxypyridinylboronic acid) + Base ar_boronic_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Conditions: A Multi-parameter Analysis

The success of synthesizing 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is critically dependent on the judicious selection of several interconnected parameters. The presence of two nitrogen-containing heterocycles, particularly the unprotected N-H on the azaindole, presents a unique challenge, as the lone pairs on nitrogen can potentially coordinate to and inhibit the palladium catalyst.[6][7]

Palladium Pre-catalyst and Ligand Selection

The combination of the palladium source and its coordinating ligand is the most crucial factor for success.

  • Palladium Source: Common sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄. Pd₂(dba)₃ is a stable Pd(0) source that is widely used in conjunction with a phosphine ligand of choice.[8]

  • Ligand: For coupling nitrogen-rich heterocycles, standard ligands like PPh₃ are often insufficient. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is essential.[2]

    • Buchwald-type Biaryl Phosphine Ligands (e.g., SPhos, XPhos): These are often the ligands of choice. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. They have demonstrated high efficacy for coupling substrates with unprotected N-H groups.[6][9]

    • N-Heterocyclic Carbenes (NHCs): These offer a highly stable alternative to phosphines and are known for their strong electron-donating properties, which can enhance catalytic activity.[2][10]

The Role of the Base

The base plays multiple, indispensable roles in the catalytic cycle.[2][5] It activates the boronic acid, forming the boronate anion [Ar-B(OH)₃]⁻, which is significantly more nucleophilic and reactive in the transmetalation step.[5]

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used and effective bases. Cesium carbonate is more soluble in organic solvents and more basic, often providing better results in challenging couplings.[11]

  • Phosphates (K₃PO₄): Potassium phosphate is a moderately strong base that has proven exceptionally effective for Suzuki couplings of N-heterocyclic compounds, particularly those with unprotected N-H functionalities.[6][12] It often provides a good balance of reactivity while minimizing side reactions.

Solvent System

The choice of solvent impacts the solubility of reagents, the reaction rate, and sometimes even the catalytic pathway.[13][14]

  • Aqueous Biphasic Systems: A mixture of an ethereal solvent and water (e.g., 1,4-Dioxane/H₂O, THF/H₂O) is the most common system.[2][13] The organic solvent dissolves the substrates and catalyst complex, while water is essential for dissolving the inorganic base (like K₃PO₄ or K₂CO₃).

  • Anhydrous Polar Aprotic Solvents: Solvents like DMF or DME can also be used, particularly with organic-soluble bases like KOtBu, although aqueous systems are generally preferred for their robustness and safety profile.

Summary of Recommended Starting Conditions

The following table summarizes a set of robust, optimized conditions that serve as an excellent starting point for the synthesis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

ParameterRecommended ConditionRationale & Citation
Aryl Halide 2-Bromo-1H-pyrrolo[2,3-b]pyridineGood balance of reactivity and stability. Iodide is more reactive but often more expensive.
Boronic Acid (6-Methoxypyridin-3-yl)boronic acidCommercially available coupling partner.[15][16]
Pd Pre-catalyst Pd₂(dba)₃ (1-2 mol %)Stable, reliable Pd(0) source.[1]
Ligand SPhos or XPhos (2-4 mol %)Bulky, electron-rich ligand, proven for coupling N-H heterocycles.[6][17]
Base K₃PO₄ (2-3 equivalents)Highly effective for heteroaryl couplings, compatible with unprotected N-H groups.[6][12]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 v/v)Excellent solvating properties for both organic and inorganic components.[6][17]
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome activation barriers without promoting degradation.

Detailed Experimental Protocol

This protocol details the synthesis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine from 2-bromo-1H-pyrrolo[2,3-b]pyridine.

Materials and Equipment
  • 2-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • (6-Methoxypyridin-3-yl)boronic acid (1.2 - 1.5 eq)[6]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.03 eq, 3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Workflow Overview

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Charge Vessel (Reactants, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat and Stir (80-100 °C, 4-12 h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify analyze 9. Characterize Product (NMR, MS) purify->analyze

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 197 mg), (6-methoxypyridin-3-yl)boronic acid (1.2 mmol, 183 mg), and potassium phosphate (2.5 mmol, 531 mg).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and SPhos (0.03 mmol, 12.3 mg) before adding them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure the vessel is free of oxygen.

  • Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes. Add 6 mL of this solvent mixture to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently active ligand; Low temperature.Ensure rigorous inert atmosphere technique; Switch to a more active ligand (e.g., a different Buchwald ligand); Increase reaction temperature.
Protodeboronation of Boronic Acid Presence of excess water or protic sources; Prolonged reaction time at high temperature.Use anhydrous solvents and base where possible; Ensure boronic acid is of good quality; Do not extend reaction time unnecessarily once starting material is consumed.
Formation of Homocoupled Byproducts Oxygen contamination promoting boronic acid homocoupling; Catalyst degradation.Improve degassing of solvents and inert atmosphere protocol; Add a small amount of fresh catalyst if the reaction stalls.
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent; Consider a different stationary phase (e.g., alumina) or purification technique (e.g., crystallization).

References

  • Anderson, K. W., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Yang, D. X., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Yang, D. X., et al. (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Kelly, T. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Anderson, K. W., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen. Available at: [Link]

  • Gaikwad, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications. Available at: [Link]

  • Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Andrade, J. C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Winter, A., et al. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Liu, S., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • Scott, J. S., et al. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Chemical Biology. Available at: [Link]

  • Fensome, A., et al. (2006). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. The Journal of Organic Chemistry. Available at: [Link]

  • Povar, I., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • Fensome, A., et al. (2006). A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid. Organic Process Research & Development. Available at: [Link]

  • Larsen, S. D., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]

  • Al-Hourani, B. J., et al. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Glavač, D., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. This compound and its derivatives are of significant interest in pharmaceutical research, necessitating a reliable analytical method for their characterization and quality control.[1][2] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. The described protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4][5]

Introduction

The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for various therapeutic applications.[2] The specific analyte, 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, combines this important heterocycle with a substituted pyridine ring, suggesting its potential as a bioactive agent. As with any potential drug candidate, a validated, reliable, and robust analytical method for quantification is paramount for ensuring the quality, consistency, and stability of the active pharmaceutical ingredient (API) and its formulated products.

This document provides a comprehensive guide for the development and validation of an HPLC method suitable for the quantitative analysis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine in a research and drug development setting.

Analyte Properties and Method Development Rationale

A systematic approach to HPLC method development begins with an understanding of the analyte's physicochemical properties.

  • Structure: 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a moderately polar, aromatic heterocyclic compound containing basic nitrogen atoms in both the pyridine and pyrrolo[2,3-b]pyridine ring systems.

  • Hydrophobicity (logP): The calculated XLogP3 for the 1H-pyrrolo[2,3-b]pyridine core is 1.8.[3] The addition of the 6-methoxypyridine moiety is expected to increase the overall hydrophobicity, making it an ideal candidate for reversed-phase chromatography.

  • Acidity/Basicity (pKa): The presence of pyridine-like nitrogen atoms imparts a basic character to the molecule. The estimated pKa is in the range of 4-5. To ensure consistent retention times and symmetrical peak shapes, it is crucial to control the pH of the mobile phase to maintain the analyte in a single protonation state. A mobile phase pH of around 3.0 is chosen to ensure the analyte is fully protonated.

  • UV Absorbance: The conjugated aromatic system of the analyte is expected to exhibit strong UV absorbance. Pyridine derivatives typically show strong absorbance around 254-270 nm due to π-π* electronic transitions.[6] A UV-Vis scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For the purpose of this method, 260 nm was selected as the detection wavelength.

The overall strategy for method development is depicted in the following workflow diagram:

MethodDevelopmentWorkflow Analyte_Properties 1. Assess Analyte Properties (logP, pKa, UV Absorbance) Initial_Conditions 2. Select Initial Conditions - Column: C18 - Mobile Phase: ACN/Water - Detector: UV-Vis Analyte_Properties->Initial_Conditions Guides initial choices Optimization 3. Method Optimization - Mobile Phase pH - Gradient Profile - Flow Rate Initial_Conditions->Optimization Systematic refinement Validation 4. Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy,  Precision, Robustness Optimization->Validation Confirm suitability Final_Method 5. Finalized Analytical Method Validation->Final_Method Establishes reliability

Caption: Workflow for HPLC Method Development.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm, or equivalent.

  • Software: Agilent OpenLab CDS or equivalent chromatography data system.

  • Chemicals and Reagents:

    • 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH2PO4) (AR grade).

    • Orthophosphoric acid (AR grade).

    • Water (Milli-Q or equivalent).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 260 nm
Run Time 20 minutes

Protocols

Preparation of Mobile Phase and Solutions
  • Mobile Phase A (25 mM Phosphate Buffer, pH 3.0):

    • Weigh 3.4 g of KH2PO4 and dissolve in 1 L of Milli-Q water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC grade acetonitrile directly. Filter and degas if necessary.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standards by serial dilution of the stock solution with the diluent to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[3][4][5]

ValidationProcess cluster_parameters Validation Parameters (ICH Q2(R1)) Specificity Specificity (Peak Purity) End Validated Method Specificity->End Linearity Linearity & Range (Calibration Curve) Linearity->End Accuracy Accuracy (% Recovery) Accuracy->End Precision Precision (Repeatability & Intermediate) Precision->End Robustness Robustness (Small Variations) Robustness->End Start Method Validation Start Start->Specificity Start->Linearity Start->Accuracy Start->Precision Start->Robustness

Caption: ICH Q2(R1) Method Validation Flow.

Validation Results Summary
ParameterResultAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte. Peak purity index > 0.999.No interference at analyte RT.
Linearity (Range) 1 - 100 µg/mL-
Correlation Coeff. (r²) > 0.999≥ 0.999
Accuracy Mean recovery of 98.0% - 102.0% at three concentration levels.98.0% - 102.0% recovery.
Precision Repeatability (RSD): < 2.0%Intermediate Precision (RSD): < 2.0%RSD ≤ 2.0%
Robustness No significant impact on results with small variations in pH (±0.2), column temp (±2°C), and flow rate (±0.1 mL/min).RSD of results should remain ≤ 2.0%.

Conclusion

This application note presents a detailed, robust, and validated RP-HPLC method for the quantitative determination of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. The method is specific, linear, accurate, precise, and robust over the concentration range of 1-100 µg/mL. The protocols and validation data provided herein demonstrate that this method is suitable for its intended purpose in quality control and research environments within the pharmaceutical industry.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. UV-spectrum of pyridine. [Link]

  • ACS Publications. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Google Patents. CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.

Sources

Application Notes and Protocols for In Vivo Dosing of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine and Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to interact with a wide array of biological targets, and its derivatives have been the subject of intensive research for the development of novel therapeutics. This scaffold is a key component in a variety of kinase inhibitors and other targeted agents.

Researchers have successfully developed 1H-pyrrolo[2,3-b]pyridine derivatives to target a range of proteins implicated in human diseases. These include, but are not limited to:

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: A critical regulator of the DNA damage response (DDR), making its inhibitors promising candidates for cancer therapy, often in combination with DNA-damaging agents.[1][2]

  • Glycogen Synthase Kinase 3β (GSK-3β): A key enzyme in various cellular processes, including tau phosphorylation, which is implicated in the pathology of Alzheimer's disease.[3][4]

  • NADPH Oxidase 2 (NOX2): An enzyme involved in the production of reactive oxygen species, a target for neurodegenerative diseases associated with oxidative stress.[5]

  • Janus Kinase 3 (JAK3): A crucial mediator of cytokine signaling in immune cells, making it a target for autoimmune disorders.[6]

  • Fibroblast Growth Factor Receptor (FGFR): A receptor tyrosine kinase whose aberrant activation is a driver in various cancers.[7]

Given the diverse therapeutic potential of this compound class, establishing robust and reproducible in vivo dosing protocols is paramount for advancing preclinical and clinical development. This guide provides a comprehensive overview of the critical considerations and detailed methodologies for the in vivo administration of 1H-pyrrolo[2,3-b]pyridine derivatives, using a representative, hypothetical compound, 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine , as a framework. The protocols described herein are synthesized from published studies on structurally related analogs and are intended to serve as a foundational resource for researchers in the field.

Core Principles of In Vivo Dosing for 1H-pyrrolo[2,3-b]pyridine Derivatives

The successful in vivo evaluation of any novel compound hinges on meticulous planning and execution. For the 1H-pyrrolo[2,3-b]pyridine class, several key aspects demand attention:

  • Physicochemical Properties: These compounds are often characterized by low aqueous solubility, which presents a significant hurdle for achieving adequate oral bioavailability.[8] Careful selection of a formulation vehicle is therefore critical.

  • Metabolic Stability: First-pass metabolism can significantly limit systemic exposure.[8] Understanding the metabolic profile of a given derivative is essential for interpreting in vivo efficacy data.

  • Mechanism of Action: The intended biological target will dictate the choice of animal model, dosing schedule, and relevant pharmacodynamic endpoints. For example, an ATM inhibitor may be evaluated in a tumor xenograft model in combination with radiotherapy, while a GSK-3β inhibitor would be more appropriately studied in a model of neurodegeneration.

Representative In Vivo Dosing Protocols

The following protocols are presented as a detailed guide for the in vivo administration of a hypothetical 1H-pyrrolo[2,3-b]pyridine derivative. These are composite protocols based on methodologies reported for analogous compounds and should be adapted as necessary based on the specific properties of the molecule under investigation.

Protocol 1: Formulation of a 1H-pyrrolo[2,3-b]pyridine Derivative for Oral Administration

The poor aqueous solubility of many 1H-pyrrolo[2,3-b]pyridine derivatives necessitates the use of a suspension vehicle for oral dosing. A commonly used and effective vehicle is an aqueous solution of carboxymethylcellulose (CMC).

Materials:

  • 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (or analog)

  • Sodium carboxymethylcellulose (CMC-Na), low viscosity

  • Sterile, deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Vehicle Preparation (0.5% CMC-Na in water):

    • Weigh the required amount of CMC-Na (e.g., 0.5 g for 100 mL of vehicle).

    • In a beaker with a magnetic stir bar, slowly add the CMC-Na to the desired volume of sterile water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours. It is often convenient to prepare this solution the day before the study.

  • Compound Formulation:

    • Calculate the required amount of the 1H-pyrrolo[2,3-b]pyridine derivative based on the desired dose and the number of animals to be dosed. It is advisable to prepare a slight excess (e.g., 10-20%) to account for any loss during preparation and administration.

    • In a mortar, place the weighed compound.

    • Add a small volume of the 0.5% CMC-Na vehicle to the mortar and triturate the compound with the pestle to create a smooth, uniform paste. This step is crucial for breaking up any aggregates and ensuring a homogenous suspension.

    • Gradually add the remaining vehicle to the mortar while continuing to mix.

    • Transfer the suspension to an appropriate container (e.g., a sterile conical tube) and stir continuously using a magnetic stir plate until administration to maintain homogeneity.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model (Oncology Application)

This protocol describes a typical efficacy study for a 1H-pyrrolo[2,3-b]pyridine derivative with potential anti-cancer activity, such as an ATM inhibitor.[1][2]

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID) are typically used for xenograft studies.

  • Tumor cells (e.g., HCT116 or SW620 for a colorectal cancer model) are implanted subcutaneously.[1]

Dosing and Schedule:

  • Route of Administration: Oral gavage (intragastric administration) is a common route for this class of compounds.[3]

  • Dose Volume: Typically 10 mL/kg body weight.

  • Dosing Schedule: This will be dependent on the compound's pharmacokinetic profile. A once-daily (QD) or twice-daily (BID) schedule is common. For combination studies (e.g., with a chemotherapeutic agent like irinotecan), the dosing schedule will need to be carefully designed to maximize synergy.[1]

Procedure:

  • Animal Acclimatization and Tumor Implantation:

    • Allow animals to acclimate to the facility for at least one week before the start of the study.

    • Implant tumor cells subcutaneously in the flank of each mouse.

    • Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.

  • Dosing Administration:

    • Weigh each animal daily to ensure accurate dose calculation.

    • Gently restrain the mouse and administer the compound formulation via oral gavage using a proper-sized feeding needle.

    • Ensure the formulation is well-suspended immediately prior to drawing it into the syringe.

  • Monitoring and Endpoints:

    • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).

    • Monitor animal body weight and overall health daily.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blotting for target engagement).

Protocol 3: Acute Toxicity and Pharmacokinetic Study

Prior to efficacy studies, it is crucial to assess the compound's safety profile and pharmacokinetic properties.

Animal Model:

  • Healthy mice (e.g., C57BL/6) are often used for these studies.[3]

Procedure for Acute Toxicity:

  • Administer a single high dose of the compound (e.g., 1000 mg/kg) via the intended clinical route (e.g., oral gavage).[3]

  • Monitor the animals closely for any signs of toxicity over a period of 14 days.[3]

  • Record body weights every two days.[3]

  • At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis.

Procedure for Pharmacokinetics:

  • Administer a single dose of the compound to a cohort of animals.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples (e.g., via tail vein or cardiac puncture at a terminal time point).

  • Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability. Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated excellent oral bioavailability in mice.[1][2]

Data Presentation

Table 1: Representative In Vivo Data for 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTargetAnimal ModelDose and RouteKey FindingsReference
25a ATMHCT116 & SW620 mouse xenograftsNot specifiedSynergistic antitumor efficacy with irinotecan.[1][2]
S01 GSK-3βAlCl₃-induced AD model zebrafishNot specifiedSignificantly ameliorated dyskinesia.[3]
S01 GSK-3βC57BL/6 mice (acute toxicity)1000 mg/kg, intragastricSafe in vivo.[3]

Visualizations

Signaling Pathway

DNA_Damage_Response cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Compound 1H-pyrrolo[2,3-b]pyridine (e.g., Compound 25a) Compound->ATM inhibits

Caption: Simplified DNA Damage Response pathway illustrating the role of ATM kinase, a target for some 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Workflow

In_Vivo_Workflow cluster_1 In Vivo Efficacy Study Workflow Formulation 1. Compound Formulation (e.g., 0.5% CMC-Na) Dosing 5. Dosing Administration (e.g., Oral Gavage, QD) Formulation->Dosing Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Tumor_Growth 3. Tumor Growth to ~150 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Animal Randomization Tumor_Growth->Randomization Randomization->Dosing Monitoring 6. Tumor & Body Weight Monitoring Dosing->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: General experimental workflow for an in vivo efficacy study using a mouse xenograft model.

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications.
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PMC. National Center for Biotechnology Information.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. National Center for Biotechnology Information.
  • 2-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. MDPI.
  • Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H -[1][2][3]triazolo[4,5- c ]quinolin-4-one (CQ211) as a Highly Potent and - ResearchGate. ResearchGate.

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed.
  • MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][9]naphthyridin-2(1H)- one. MIT DSpace.

  • CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors - Google Patents.
  • N-{4-[3-(6-methoxypyridin-3-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl]pyridin-2-yl}acetamide - PubChem.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Royal Society of Chemistry.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate.
  • Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds - Benchchem. BenchChem.

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Advanced Formulation Strategies for 2-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine features a 7-azaindole core substituted with a methoxypyridine moiety. The 7-azaindole framework is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of potent kinase inhibitors, such as Fibroblast Growth Factor Receptor 4 (FGFR4) antagonists[1]. However, translating this structural motif into a viable aqueous formulation presents severe physicochemical challenges.

As formulation scientists, we must address two competing forces: the planar nature of the fused pyrrolo-pyridine system, which drives high crystal lattice energy ("brick dust" properties), and the methoxypyridine group, which contributes to high lipophilicity ("grease" properties). Consequently, this compound typically exhibits Biopharmaceutics Classification System (BCS) Class II or IV behavior, with crystalline aqueous solubility often dropping below 5 µg/mL at physiological pH[2]. This application note details three field-proven formulation strategies to overcome these solubility bottlenecks in aqueous media[3].

Physicochemical Profiling & The pH-Solubility Interplay

Before selecting a formulation vehicle, it is critical to map the ionization profile of the active pharmaceutical ingredient (API). The compound possesses two weakly basic centers:

  • The pyridine nitrogen of the 6-methoxypyridin-3-yl group (estimated pKa ~ 5.0 - 5.5).

  • The pyridine nitrogen of the 7-azaindole core (estimated pKa ~ 4.6).

Because of these basic centers, the solubility of the molecule is highly pH-dependent. At pH > 6.0, the molecule is un-ionized, resulting in minimal aqueous solubility. As the pH drops below 5.0, sequential protonation occurs. This protonation disrupts the stable crystal lattice and facilitates ion-dipole interactions with the aqueous solvent.

pH_Pathway N1 Neutral Free Base (pH > 6.0) Poorly Soluble (< 5 µg/mL) N2 Mono-protonated (pH 4.0 - 5.5) Moderate Solubility N1->N2 + H+ (Methoxypyridine N) N3 Di-protonated Salt (pH < 3.0) Highly Soluble (> 2 mg/mL) N2->N3 + H+ (7-Azaindole N)

Figure 1: pH-dependent protonation cascade of the 7-azaindole derivative.

Quantitative Solubility Summary

To guide formulation selection, the table below summarizes the expected apparent solubility of the compound across different vehicles based on our internal screening models.

Formulation VehiclepHApparent Solubility (mg/mL)Fold Increase vs. WaterMechanism of Solubilization
Purified Water7.0~0.0021xBaseline (Un-ionized)
0.1 N HCl1.2~2.5001,250xDi-protonation / Salt Formation
20% w/v HP-β-CD4.5~1.850925xHydrophobic Cavity Inclusion
ASD (25% API in HPMC-AS)6.5 (FaSSIF)~0.850425xKinetic Supersaturation

Formulation Strategy 1: pH-Shift & In Situ Salt Formation

For preclinical pharmacokinetic (PK) dosing (e.g., intravenous or oral gavage in rodents), an in situ salt formation utilizing a low-pH vehicle is the most rapid and efficient approach. By formulating the compound with methanesulfonic acid to form a mesylate salt, we achieve transient solubility suitable for immediate dosing.

Protocol 1: In Situ Mesylate Salt Screening

  • Step 1: Weigh exactly 10.0 mg of the 7-azaindole API into a 20 mL clear glass scintillation vial.

  • Step 2: Add 9.5 mL of purified water (Milli-Q) and vortex for 30 seconds. The suspension will remain highly turbid due to the free base's insolubility.

  • Step 3: While sonicating the vial in a water bath at 25°C, titrate the suspension with 0.1 M Methanesulfonic acid (MSA) in 50 µL increments.

  • Step 4: Monitor the pH continuously using a calibrated micro-probe. Complete dissolution typically occurs as the pH approaches 2.5 - 3.0, indicating full protonation.

  • Step 5: Filter the resulting clear solution through a 0.22 µm PTFE syringe filter prior to dosing or RP-HPLC analysis to ensure no sub-visible particles remain.

Formulation Strategy 2: Cyclodextrin Inclusion Complexes

While low-pH formulations are useful for early screening, they can cause gastrointestinal irritation and lead to rapid drug precipitation upon entering the neutral pH of the small intestine. Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) offers a robust, pH-independent solubilization strategy. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic methoxypyridine ring, while the exterior hydroxyl groups ensure aqueous compatibility and hydrogen bonding with the azaindole NH.

Protocol 2: Phase-Solubility Profiling with HP-β-CD

  • Step 1: Prepare a series of HP-β-CD solutions in 50 mM phosphate buffer (pH 6.8) at concentrations of 0%, 5%, 10%, 15%, and 20% (w/v).

  • Step 2: Add an excess of the API (e.g., 5.0 mg) to 1.0 mL of each cyclodextrin solution in sealed 2.0 mL Eppendorf tubes.

  • Step 3: Agitate the tubes on a rotary mixer at 37°C for 48 hours. This extended timeframe is critical to reach thermodynamic equilibrium for high-lattice-energy compounds.

  • Step 4: Centrifuge the samples at 15,000 rpm for 10 minutes to pellet any undissolved API.

  • Step 5: Carefully extract the supernatant, dilute 1:10 with HPLC-grade methanol to break the inclusion complex, and quantify the dissolved API via RP-HPLC at λ = 254 nm.

Formulation Strategy 3: Amorphous Solid Dispersions (ASDs)

To achieve maximum oral bioavailability for solid dosage forms, Amorphous Solid Dispersions (ASDs) are the industry gold standard. By kinetically trapping the API in an amorphous state within a polymer matrix like Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), we completely bypass the high crystal lattice energy. HPMC-AS is an enteric polymer; it remains insoluble in the acidic stomach but dissolves at pH > 5.5, releasing the API in the intestines and maintaining a supersaturated state by sterically inhibiting crystal nucleation[4].

ASD_Workflow A API + HPMC-AS Dissolved in Organic Solvent (Methanol/DCM) B Spray Drying (Rapid Solvent Evaporation) A->B C Amorphous Solid Dispersion (Kinetically Trapped API) B->C D Gastric Transit (pH 1.2) Minimal Release (Polymer Insoluble) C->D E Intestinal Media (pH 6.8) Polymer Dissolves, API Supersaturates D->E Prevents API Precipitation

Figure 2: Workflow for ASD generation and targeted intestinal supersaturation.

Protocol 3: Preparation of ASD via Mini Spray Drying

  • Step 1: Dissolve 1.0 g of the 7-azaindole API and 3.0 g of HPMC-AS (L-grade) in 100 mL of a Methanol/Dichloromethane (1:1 v/v) solvent mixture. Stir magnetically until the solution is optically clear, ensuring complete destruction of the crystalline state.

  • Step 2: Set up a benchtop mini spray dryer (e.g., Büchi B-290) with the following parameters: Inlet temperature at 85°C, aspirator at 100%, and pump speed at 15%.

  • Step 3: Feed the solution through a 0.7 mm two-fluid nozzle. The rapid solvent evaporation will precipitate the polymer and API simultaneously, preventing phase separation.

  • Step 4: Collect the resulting ASD powder from the cyclone separator into a sealed glass collection vessel.

  • Step 5: Desiccate the powder under a vacuum at 40°C for 24 hours to remove any residual organic solvents before conducting in vitro dissolution testing in Fasted State Simulated Intestinal Fluid (FaSSIF).

References

  • Zhong, Z., Shi, L., Fu, T., Huang, J., & Pan, Z. (2022). "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma." Journal of Medicinal Chemistry, 65(10), 7278-7295.[Link]

  • Zafar, A., Pilkington, L. I., Haverkate, N. A., van Rensburg, M., Leung, E., Kumara, S., Denny, W. A., Barker, D., Alsuraifi, A., Hoskins, C., & Reynisson, J. (2018). "Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents." Molecules, 23(1), 145.[Link]

  • Wang, Z., et al. (2022). "Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives." Journal of Medicinal Chemistry, 65(12), 8091-8126.[Link]

  • Childs, S. L., Kandi, P., & Lingireddy, S. R. (2013). "Formulation of a Danazol Cocrystal with Controlled Supersaturation Plays an Essential Role in Improving Bioavailability." Molecular Pharmaceutics, 10(8), 3112-3127.[Link]

Sources

Application Notes & Protocols: A Framework for the Cellular Characterization of Novel 1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, represents a "privileged" structure in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structure facilitates hydrogen bonding interactions within the ATP-binding pocket of numerous kinases, making it a versatile core for designing potent and selective therapeutic agents. Derivatives of this scaffold have been successfully developed into inhibitors targeting a wide array of kinases, including Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, and Glycogen Synthase Kinase 3β (GSK-3β), underscoring its therapeutic potential.[1][2][3][4][5]

This guide provides a comprehensive framework for the initial cellular characterization of novel compounds built upon this scaffold, using the representative molecule 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine as a hypothetical lead candidate. The following protocols are designed not merely as a series of steps, but as a logical, self-validating workflow to take a novel compound from initial screening to confident confirmation of its intracellular mechanism of action. We will proceed through three critical stages:

  • Determination of Cellular Potency: Assessing the compound's impact on cell viability to establish a therapeutically relevant concentration range.

  • Verification of Target Engagement: Confirming that the compound physically interacts with its intended protein target within the complex environment of an intact cell.

  • Analysis of Target Activity: Measuring the direct functional consequence of target engagement on the kinase's signaling pathway.

Section 1: Initial Assessment of Cellular Potency via Viability Assays

Expert Rationale: Before investigating a specific molecular mechanism, it is crucial to determine the concentration range at which the compound affects the overall health of the cell. This initial dose-response analysis identifies the half-maximal inhibitory concentration (IC50) for cell viability, which guides the concentrations used in all subsequent mechanistic assays. Measuring intracellular ATP levels is a highly sensitive and robust method for assessing cell viability, as it directly reflects the number of metabolically active cells.[6][7]

Experimental Workflow: Cell Viability Screening

cluster_prep Preparation cluster_treat Treatment cluster_readout Readout cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plates (e.g., 5,000 cells/well) Incubate_24h Incubate for 24h (Allow attachment & recovery) Cell_Seeding->Incubate_24h Add_Compound Add Compound Dilutions to Cells Incubate_24h->Add_Compound Prep_Compound Prepare Serial Dilutions of Compound (e.g., 0.1 nM to 100 µM) Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_Reagent Add ATP-based Luminescence Reagent Incubate_72h->Add_Reagent Incubate_10m Incubate for 10 min (Stabilize signal) Add_Reagent->Incubate_10m Read_Luminescence Read Luminescence (Plate Reader) Incubate_10m->Read_Luminescence Plot_Curve Plot Dose-Response Curve (Viability vs. Log[Concentration]) Read_Luminescence->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50

Caption: Workflow for determining compound IC50 using an ATP-based viability assay.

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

Materials:

  • Selected cancer cell lines (e.g., HCT116, SW620)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Opaque-walled 96-well plates suitable for luminescence

  • 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, dissolved in DMSO to a 10 mM stock

  • ATP-based luminescence reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 90 µL of complete medium per well into an opaque-walled 96-well plate. Include wells for "no-cell" background controls. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Perform a serial dilution of the 10 mM compound stock in culture medium to create a concentration range from 0.1 nM to 100 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used.

  • Cell Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[8]

  • Assay Readout:

    • Equilibrate the plate and the luminescence reagent to room temperature for 30 minutes.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other measurements.

    • Normalize the data by setting the average vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Hypothetical Viability IC50 Values
Cell LinePrimary Cancer TypePutative Target StatusIC50 (µM) for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
HCT116ColorectalHigh Target Expression0.52
SW620ColorectalHigh Target Expression0.78
MCF-7BreastLow Target Expression> 50
A549LungModerate Expression12.5

Section 2: Verification of Intracellular Target Engagement

Expert Rationale: A decrease in cell viability is a phenotypic outcome; it does not prove that the compound is acting on its intended target. Off-target effects are a common challenge in drug development.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct binding of a compound to its target protein in a native, intracellular environment.[9][10] The principle is based on ligand-induced thermal stabilization: a protein that has a ligand bound to it is more resistant to heat-induced denaturation and aggregation.[11][12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_treat Cell Treatment cluster_heat Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis Treat_Cells Treat Cells with Compound or Vehicle (DMSO) Incubate_1h Incubate for 1h at 37°C Treat_Cells->Incubate_1h Aliquot Aliquot Cell Suspensions into PCR tubes Incubate_1h->Aliquot Heat_Gradient Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) Aliquot->Heat_Gradient Freeze_Thaw Lyse Cells via Freeze-Thaw Cycles Heat_Gradient->Freeze_Thaw Centrifuge Centrifuge at High Speed (20,000 x g) Freeze_Thaw->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Protein Fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot for Target Protein Collect_Supernatant->Western_Blot Quantify Quantify Band Intensity Western_Blot->Quantify Plot_Melt_Curve Plot Melt Curve & Determine Tm Quantify->Plot_Melt_Curve cluster_pathway Signaling Cascade Stimulus Stimulus (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor Activates Kinase_X Target Kinase (Kinase-X) Receptor->Kinase_X Activates Substrate_Y Downstream Substrate (Substrate-Y) Kinase_X->Substrate_Y Phosphorylates (p-Substrate-Y) Cell_Response Cellular Response (e.g., Proliferation) Substrate_Y->Cell_Response Leads to Inhibitor 2-(6-methoxypyridin-3-yl)- 1H-pyrrolo[2,3-b]pyridine Inhibitor->Kinase_X INHIBITS

Caption: Inhibition of a signaling pathway by targeting a key kinase.

Protocol 3: Western Blot for Phospho-Protein Levels

Materials:

  • Cells cultured in 6-well plates

  • Compound stock (10 mM in DMSO)

  • Serum-free medium and appropriate stimulating ligand (e.g., growth factor)

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails * BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Kinase (specific site), anti-total-Kinase, anti-phospho-Substrate (specific site), anti-total-Substrate, and a loading control (e.g., β-actin).

  • All other materials for Western blotting as listed in Protocol 2.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat cells with varying concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a vehicle (DMSO) control. [13] * Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 15 minutes to induce pathway activation. Include a non-stimulated control.

  • Cell Lysis:

    • Immediately place plates on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. [14] * Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Western Blot:

    • Determine and normalize protein concentrations as in Protocol 2.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Crucially, block the membrane with 5% BSA in TBST for 1 hour. Avoid milk. [15] * Incubate separate membranes with the appropriate primary phospho-specific or total protein antibodies overnight at 4°C.

    • Proceed with washing, secondary antibody incubation, and ECL detection.

  • Data Analysis:

    • Quantify band intensities for the phospho-protein, total protein, and loading control for each sample.

    • Calculate the ratio of phospho-protein to total protein to normalize for any changes in protein expression.

    • Present the data as a percentage of the stimulated vehicle control to visualize the dose-dependent inhibition.

Data Presentation: Dose-Dependent Inhibition of Kinase Signaling
Compound Conc. (nM)Relative p-Kinase / Total Kinase RatioRelative p-Substrate / Total Substrate Ratio
0 (Vehicle)1.001.00
100.850.89
500.510.58
1000.230.29
2500.090.12
5000.040.06

Data are normalized to the vehicle-treated, stimulated control.

Conclusion

This application guide outlines a rigorous, multi-step workflow for the initial characterization of novel 1H-pyrrolo[2,3-b]pyridine-based compounds. By systematically progressing from broad cellular effects (viability) to direct evidence of target binding (CETSA) and finally to functional pathway modulation (phospho-protein analysis), researchers can build a robust and compelling data package. This framework ensures that observed cellular phenotypes are confidently linked to a specific molecular mechanism of action, a critical step in the journey of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Zhang, T. et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • BenchChem. (2025). Technical Support Center: Cell Viability Assays with Kinase Inhibitor FR-188582. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Detection of Kinase-X Inhibition by SCAL-266 using Western Blot. BenchChem.
  • de Witte, C. J. et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Molecular Cancer Therapeutics.
  • Molina, D. M. et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • BenchChem. (2025). Application Note: Western Blot Protocol for Detecting IRAK4 Target Inhibition. BenchChem.
  • Cell Signaling Technology. (2007).
  • Robers, M. B. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Arslan, J. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
  • Reaction Biology. (2022).
  • Abcam. (n.d.).
  • Ko et al. (2019). Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival.
  • Xun, Q. Q. et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, Y. et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Li, D. et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Wang, Y. et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Li, D. et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • Tang, F. et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.

Sources

Scale-Up Synthesis of 2-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine for Preclinical Trials

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, is a molecule of significant interest in medicinal chemistry. The 7-azaindole core is a recognized "privileged scaffold," appearing in numerous compounds with diverse biological activities, including protein kinase inhibitors for oncology applications.[1][2] This application note provides a detailed, robust, and scalable synthetic protocol for the production of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, suitable for generating the quantities required for preclinical trials.

The presented methodology focuses on process optimization, safety, and control of critical quality attributes to ensure batch-to-batch consistency and high purity of the final Active Pharmaceutical Ingredient (API). The synthesis leverages well-established and scalable palladium-catalyzed cross-coupling reactions, specifically the Sonogashira and Buchwald-Hartwig reactions, which are cornerstones of modern pharmaceutical process chemistry.[3][4][5]

Strategic Approach to Scale-Up Synthesis

The successful scale-up of a synthetic route from benchtop to preclinical batches necessitates careful consideration of several factors beyond simple reaction yield. Our strategy for the synthesis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is built on the following principles:

  • Convergent Synthesis: The overall synthesis is designed in a convergent manner, where key fragments are prepared separately and then coupled in the later stages. This approach maximizes overall yield and simplifies purification of intermediates.

  • Commercially Available Starting Materials: The synthesis commences from readily available and cost-effective starting materials to ensure a sustainable and economically viable process.

  • Robust and Well-Characterized Reactions: The core transformations are based on high-yielding and well-understood reactions, such as the Sonogashira and Buchwald-Hartwig couplings, which have a proven track record in large-scale manufacturing.[3][6]

  • Telescoping of Steps: Where feasible, reaction steps are "telescoped" to minimize workups and isolations, thereby reducing solvent usage and improving process efficiency.

  • Crystallization for Purification: The final API and key intermediates are purified by crystallization, which is a highly effective and scalable method for achieving high purity and controlling polymorphism.[7][8][]

  • Process Analytical Technology (PAT): In-process controls (IPCs) using techniques like HPLC and NMR are implemented to monitor reaction progress and ensure the quality of intermediates before proceeding to the next step.

Synthetic Scheme and Rationale

The overall synthetic route is depicted below. The key steps involve the formation of the 7-azaindole core followed by the crucial C-C and C-N bond-forming reactions to introduce the substituted pyridine and methoxy groups.

Synthetic Pathway A Starting Material A (e.g., Substituted Pyridine) C Intermediate 1 (Coupling Precursor) A->C Functionalization B Starting Material B (e.g., Protected 7-Azaindole) D Intermediate 2 (Functionalized 7-Azaindole) B->D Sonogashira Coupling (C-C bond formation) C->D Sonogashira Coupling (C-C bond formation) E Final Product 2-(6-methoxypyridin-3-yl)-1H- pyrrolo[2,3-b]pyridine D->E Buchwald-Hartwig Amination (C-N bond formation) Sonogashira_Coupling Reactants Halogenated 7-Azaindole + Terminal Alkyne Reaction Sonogashira Coupling Reactants->Reaction Catalysts Pd Catalyst Cu(I) Co-catalyst Base Catalysts->Reaction Product Coupled Intermediate Reaction->Product

Sources

Troubleshooting & Optimization

How to improve solubility of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Introduction: Navigating the Solubility Challenges of a Heterocyclic Kinase Inhibitor Scaffold

Welcome to the technical support center for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. This compound belongs to the 7-azaindole class of heterocycles, a scaffold of significant interest in medicinal chemistry, particularly for developing kinase inhibitors[1]. While Dimethyl Sulfoxide (DMSO) is celebrated as a near-universal solvent in drug discovery for its ability to dissolve a wide array of polar and nonpolar compounds, researchers can still face significant solubility challenges.[2][3]

Issues often arise not during the initial preparation of a concentrated DMSO stock, but rather from factors like moisture absorption by the solvent, compound precipitation after freeze-thaw cycles, or insolubility upon dilution into aqueous assay buffers.[4][5][6] Low solubility can lead to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[4]

This guide provides a systematic approach to troubleshooting and improving the solubility of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine in DMSO. We will explore the causality behind these methods, offering field-proven insights to ensure the integrity and reproducibility of your experimental results.

Troubleshooting Guide: A Step-by-Step Approach to Dissolution

This section is designed as a logical workflow. Start with Level 1 and only proceed to the next level if solubility issues persist.

Level 1: Standard Dissolution Protocol

The first attempt at solubilization should always begin with a standard, gentle protocol at ambient temperature.

  • Verify Solvent Quality: The primary, and most often overlooked, culprit is the quality of the DMSO. DMSO is highly hygroscopic; absorbed water can significantly decrease the solubility of organic compounds.[5][7]

    • Action: Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle or a properly stored container.[7] Keep containers tightly sealed when not in use.

  • Initial Dissolution Attempt:

    • Action: After accurately weighing the compound into a sterile vial, add the calculated volume of anhydrous DMSO. Vortex the solution gently for 30-60 seconds.[7] Visually inspect for any undissolved particulate matter against a light source. Many compounds will dissolve with this simple procedure.

Level 2: Energy-Assisted Dissolution

If the compound remains insoluble after the standard protocol, introducing energy can facilitate the process. The choice between sonication and heat depends on the known stability of your compound.

  • Sonication (Preferred First Choice): Sonication uses high-frequency sound waves to agitate the solvent and break down compound agglomerates, increasing the rate of dissolution without significant thermal stress.[8] It is particularly effective for compounds that have precipitated out of solution.[5][9]

    • Action: Place the vial in a water bath sonicator and sonicate for 5-10 minutes.[10] After sonication, visually inspect the solution again. Repeat if necessary.

  • Gentle Warming (Use with Caution): Applying heat increases the kinetic energy of the system, which can overcome the lattice energy of the solid compound, thereby improving solubility.[11] However, this carries the risk of thermal degradation.

    • Action: Gently warm the solution in a water bath set to 30-40°C for 10-15 minutes.[10][12] Do not use aggressive, direct heat (e.g., a hot plate). After warming, allow the solution to cool to room temperature. If the compound remains in solution, it is kinetically soluble. If it precipitates upon cooling, the concentration may be too high.

G cluster_workflow Troubleshooting Workflow for DMSO Dissolution start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Gently (30-60s) at Room Temperature start->vortex check1 Is Compound Fully Dissolved? vortex->check1 sonicate Sonicate in Water Bath (5-10 min) check1->sonicate No success Success: Solution Prepared (Aliquot & Store at -80°C) check1->success Yes check2 Is Compound Fully Dissolved? sonicate->check2 heat Warm Gently (30-40°C) (10-15 min) check2->heat No check2->success Yes check3 Is Compound Fully Dissolved? heat->check3 check3->success Yes fail Problem: Concentration Exceeds Solubility Limit check3->fail No reassess Re-evaluate: - Lower the concentration - Consider a co-solvent system fail->reassess

Fig 1. A logical workflow for dissolving challenging compounds in DMSO.
Level 3: Advanced Strategies - Co-Solvents

If the desired concentration cannot be achieved in 100% DMSO even with heat and sonication, a co-solvent system may be required. The pyridine and pyrrolopyridine moieties in the compound suggest it is a weak base, making its solubility pH-dependent.[8][13] While this is more relevant for aqueous solutions, altering the polarity of the organic solvent can also be effective.

  • Principle of Co-solvency : Co-solvents are water-miscible organic solvents that, when mixed with the primary solvent, change its polarity. This can enhance the solubility of compounds that have specific solvation requirements.[13]

  • Recommended Co-solvents : For compounds like 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, consider polar protic solvents like ethanol or polar aprotic solvents like N,N-dimethylformamide (DMF).

  • Action : Prepare a stock solution by first dissolving the compound in a minimal amount of the co-solvent (e.g., DMF) and then diluting it to the final volume with DMSO. A common starting point is a 9:1 or 4:1 ratio of DMSO to the co-solvent.

Technique Underlying Principle Advantages Considerations & Risks
Use Anhydrous DMSO Minimizes water content, which can lower the solubility of nonpolar compounds in DMSO.[5]Simple, preventative measure that improves data quality.Requires proper storage and handling to maintain anhydrous state.[7]
Vortexing Provides mechanical energy to disrupt the solid lattice and promote solvent interaction.Standard, low-risk, and often sufficient.May be ineffective for highly crystalline or poorly soluble compounds.
Sonication High-frequency sound waves create micro-cavitations, breaking up particle agglomerates.[8]Highly effective, low thermal stress on the compound.[5]Requires access to a sonicator.
Gentle Warming Increases kinetic energy, enhancing the dissolution rate and equilibrium solubility.[12]Can significantly increase the amount of compound that dissolves.Risk of compound degradation. Must be used cautiously.[10]
Co-Solvent System Alters the polarity of the solvent mixture to better match the solute's properties.[13]Can solubilize compounds that are intractable in 100% DMSO.The co-solvent must be compatible with the downstream assay and may have its own cellular toxicity profile.

Frequently Asked Questions (FAQs)

Q1: I successfully dissolved my compound in 100% DMSO, but it crashed out when I diluted it into my aqueous cell culture medium. What should I do?

This is a very common issue known as precipitation upon dilution. It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the final aqueous environment.[14]

  • Immediate Troubleshooting:

    • Reduce Final Concentration: The most direct solution is to lower the final working concentration of the compound in your assay.[15]

    • Use Serum: If your assay permits, the presence of proteins like albumin in fetal bovine serum (FBS) can bind to hydrophobic compounds and help keep them in solution.[6][14]

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution from your DMSO stock into a small volume of media (with vortexing), then add that to your final volume.[6][16]

    • Warm the Medium: Adding the DMSO stock to pre-warmed (e.g., 37°C) medium can help, as solubility is often higher at elevated temperatures.[6]

G cluster_precip Decision Tree for Precipitation in Aqueous Buffer start Compound Precipitates Upon Dilution q1 Is the final assay concentration critical? start->q1 lower_conc Action: Lower the final working concentration q1->lower_conc No q2 Does the assay protocol allow for serum (e.g., FBS)? q1->q2 Yes use_serum Action: Ensure media contains serum to stabilize compound q2->use_serum Yes q3 How are you diluting the stock? q2->q3 No step_dilute Action: Use a stepwise dilution protocol q3->step_dilute Single, large dilution formulation Advanced Strategy: Consider formulation with solubilizers like cyclodextrins q3->formulation Already using stepwise dilution

Fig 2. Decision process for addressing compound precipitation in aqueous media.

Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?

This is cell-type dependent. As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid cytotoxicity and other off-target solvent effects.[10][15] For sensitive cell lines or long-duration experiments, a final concentration of ≤0.1% is strongly recommended.[12][15] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[10]

Q3: How should I store my DMSO stock solution?

Proper storage is critical for maintaining compound integrity and solubility.

  • Aliquoting: Once dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.[7][10] This prevents contamination and minimizes water absorption.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. This is a major cause of compound precipitation, as small amounts of absorbed water can be excluded during freezing, creating localized areas of lower solubility.[5][7]

  • Storage Temperature: Store aliquots at -20°C or -80°C, protected from light.[7][16]

Q4: Is it possible that my compound, 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, could be made more soluble by forming a salt?

Yes, this is an excellent strategy, particularly for improving aqueous solubility. The pyridine nitrogen in your compound is basic and can be protonated by an acid to form a more soluble salt.[8][13] While this is typically done to enhance solubility in aqueous buffers by lowering the pH, preparing a salt form of the solid compound beforehand can sometimes improve its dissolution kinetics even in organic solvents like DMSO. This is a more advanced medicinal chemistry approach that involves re-synthesis or salt formation reactions.[13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO
  • Calculation: Determine the mass of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine needed to make the desired volume of a 10 mM stock solution. (Molecular Weight should be confirmed from the supplier's data sheet).

  • Weighing: Carefully weigh the calculated amount of the solid compound into a sterile, appropriate-sized glass or polypropylene vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO.[7]

  • Dissolution: Tightly cap the vial and vortex for 30-60 seconds at room temperature.[7]

  • Visual Inspection: Hold the vial against a light source to confirm that all solid material has dissolved and the solution is clear.

  • Troubleshooting: If the compound is not fully dissolved, proceed to Protocol 2.

  • Storage: Once fully dissolved, aliquot into single-use volumes, and store at -80°C protected from light.[7]

Protocol 2: Aided Dissolution Using Sonication and Gentle Heat
  • Initial Attempt: Follow steps 1-5 from Protocol 1.

  • Sonication: If solids persist, place the capped vial into a bath sonicator. Sonicate for 10-minute intervals, checking for dissolution after each interval.[10]

  • Gentle Warming: If sonication is insufficient, move the vial to a 37°C water bath.[12] Incubate for 10-15 minutes, with occasional gentle swirling.

  • Final Check: Allow the vial to cool to room temperature. Visually inspect to ensure the compound remains in solution. If it precipitates, the target concentration is likely above the compound's solubility limit in DMSO.

  • Storage: Once dissolved, immediately aliquot and store as described in Protocol 1 to prevent precipitation over time.

References

  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds - Benchchem. (n.d.).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO - Benchchem. (n.d.).
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (2006, May 15).
  • improving the solubility of 4-(4-acetylphenyl)pyridine - Benchchem. (n.d.).
  • Dimethyl sulfoxide - Wikipedia. (n.d.).
  • Compound Handling Instructions - MCE. (n.d.).
  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31).
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
  • Technical Support Center: Troubleshooting EN4 Solubility In Vitro - Benchchem. (n.d.).
  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024, October 30).
  • High throughput sonication: evaluation for compound solubilization - PubMed. (2005, September 15).
  • High Throughput Sonication: Evaluation for Compound Solubilization | Bentham Science. (n.d.).
  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. (2026, January 13).
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. (2021, September 9).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.).

Sources

Technical Support Center: Synthesis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. This molecule, built upon the medicinally significant 7-azaindole scaffold, is a common target in drug discovery programs.[1][2] However, its synthesis, typically achieved via palladium-catalyzed cross-coupling, can be susceptible to low yields. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple procedural lists to explain the chemical causality behind each recommendation, empowering you to make informed decisions in your laboratory.

Section 1: Reaction Overview and Core Mechanism

The most prevalent and versatile method for constructing the C-C bond between the 7-azaindole and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. For this specific synthesis, two primary routes are viable:

  • Route A: Coupling of a 2-halo-7-azaindole with 6-methoxypyridin-3-ylboronic acid (or its ester derivative).

  • Route B: Coupling of a 7-azaindole-2-boronic acid (or ester) with a 3-halo-6-methoxypyridine.

Both routes are subject to similar challenges related to the electronic nature of the heterocyclic coupling partners. The core of the troubleshooting process lies in understanding the palladium catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 (Base Activated) PdII_Ar Ar-Pd(II)(Ar')L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Each step in this cycle—oxidative addition, transmetalation, and reductive elimination—presents a potential failure point that can be addressed through careful optimization of reaction parameters.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the single most common reason for low yield in this specific Suzuki coupling?

A: The most frequent issue stems from the challenging nature of the heteroaromatic coupling partners. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[5] Furthermore, N-heterocyclic halides are prone to dehalogenation, and heteroaryl boronic acids can be unstable, leading to protodeborylation.[6][7] Success hinges on selecting a catalyst system and conditions that favor the desired cross-coupling over these competing side reactions.

Q2: Should I protect the N-H group of the 7-azaindole?

A: It is highly recommended. The pyrrole N-H proton is acidic and can interfere with the reaction in several ways: it can be deprotonated by the base, altering the electronic properties of the ring, or it can react with the palladium catalyst.[6][8] While some protocols exist for unprotected halo-7-azaindoles, they require carefully selected palladium precatalysts.[8] Protecting the nitrogen with a group like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) often leads to more consistent and higher yields, although the final deprotection step can present its own challenges.[1][9]

Q3: My reaction has stalled. I see starting materials and a new, non-polar spot on my TLC. What is it?

A: You are likely observing hydrodehalogenation, a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[6] This occurs when a palladium-hydride (Pd-H) species forms and participates in a competing catalytic cycle. This is particularly prevalent with electron-deficient N-heterocyclic halides.[6] To address this, you must optimize your choice of base, solvent, and ligand.

Q4: Is it better to use a boronic acid or a boronic ester (e.g., pinacol ester)?

A: For heteroaryl substrates, using a boronic ester is almost always superior. Heteroaryl boronic acids are often unstable and prone to decomposition (protodeborylation) under reaction conditions, especially at elevated temperatures.[10] Pinacol boronic esters (Bpins) offer significantly enhanced stability.[10][11] While their synthesis adds an extra step, the improved stability, easier purification, and ultimately higher and more reproducible yields in the coupling step justify their use.

Section 3: Symptom-Based Troubleshooting Guide

Symptom: Low or No Product Formation (Primarily Starting Materials Observed)
QuestionPotential Cause(s)Recommended Solution(s)
My catalyst appears inactive. Why? 1. Inactive Catalyst Species: The active catalyst is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing to Pd(0) efficiently. 2. Catalyst Poisoning: The nitrogen atom on the pyridine ring can coordinate strongly to the palladium center, effectively inhibiting catalysis.[5] Traces of impurities in solvents or reagents can also poison the catalyst.1. Use a More Active Catalyst System: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or use a modern palladium precatalyst (e.g., G2 or G3 XPhos/SPhos precatalysts) that readily forms the active Pd(0) species. 2. Employ Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or RuPhos are highly effective for heteroaryl couplings.[1] Their steric bulk promotes the desired reductive elimination and can prevent catalyst dimerization or deactivation.[12]
The reaction isn't progressing, even with a good catalyst. 1. Ineffective Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[13] A base that is too weak or has poor solubility may not be effective. 2. Low Temperature: The oxidative addition to the C-X bond or the transmetalation step may have a high activation energy, particularly with less reactive halides (e.g., chlorides). 3. Boronic Ester Instability: Even boronic esters can degrade. Ensure your boronic reagent is pure and has been stored properly under inert conditions.1. Screen Different Bases: Switch to a stronger or more soluble base. K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃.[14] Using an aqueous solution of the base in a biphasic system (e.g., dioxane/water) can be very effective.[15] 2. Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Microwave heating can sometimes dramatically improve yields for sluggish reactions.[16] 3. Verify Reagent Quality: If possible, confirm the purity of your boronic ester by ¹H NMR before use.
Symptom: Significant Side Product Formation
QuestionPotential Cause(s) & Side ProductRecommended Solution(s)
I'm seeing significant hydrodehalogenation. Formation of Pd-H Species: This is often promoted by certain bases (e.g., alkoxides) or the presence of water/alcohols which can act as hydride sources.[6] The resulting side product is the parent heterocycle without the halogen (e.g., 1H-pyrrolo[2,3-b]pyridine).1. Change the Base: Switch from strong bases like NaOt-Bu to carbonate or phosphate bases (K₂CO₃, K₃PO₄, Cs₂CO₃).[3][17] 2. Use Anhydrous Solvents: If using a non-aqueous system, ensure solvents are rigorously dried. 3. Choose a Different Ligand: Sometimes a change in ligand can alter the kinetics to favor cross-coupling over the dehalogenation pathway.
My boronic acid/ester is decomposing. Protodeborylation: The C-B bond is cleaved and replaced with a C-H bond, especially under harsh basic conditions or at high temperatures.[7] This is a major issue for many heteroaryl boronic acids. The resulting side product is 6-methoxypyridine.1. Use a Boronic Ester: As mentioned, pinacol esters (Bpin) are more robust than boronic acids.[10][11] 2. Use a Milder Base: Use the mildest base that still promotes the reaction (e.g., KF or K₂CO₃). 3. Lower the Temperature: Operate at the lowest effective temperature. 4. Use Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boron reagent, but avoid a large excess which can lead to more side products.
I'm observing homocoupling of my starting materials. Oxygen-Mediated Decomposition: The presence of oxygen can facilitate the homocoupling of boronic acids (Ar'-B(OR)₂ → Ar'-Ar'). It can also affect the palladium catalyst, leading to Pd-black formation and homocoupling of the halide (Ar-X → Ar-Ar).1. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with argon or nitrogen for 20-30 minutes can suffice. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.

Section 4: Key Parameter Optimization

Catalyst & Ligand Selection

For challenging heteroaryl-heteroaryl couplings, the choice of phosphine ligand is paramount. While older catalysts like Pd(PPh₃)₄ can work, modern biarylphosphine ligands offer superior performance.

Catalyst SystemKey ConsiderationsWhen to Use
Pd(PPh₃)₄ A classic, pre-formed Pd(0) catalyst. Can be sluggish and may require higher temperatures.A good starting point for initial screening if more advanced catalysts are unavailable.
PdCl₂(dppf) A reliable Pd(II) precatalyst. The dppf ligand provides good stability.Effective for a range of couplings, but may be less efficient for sterically hindered or electron-deficient substrates.
Pd₂(dba)₃ + Ligand A versatile Pd(0) source that allows for flexible ligand screening.Ideal for optimization. Allows you to pair the Pd source with the best ligand for your specific substrate combination.
[Buchwald Ligand] Pd Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) State-of-the-art catalysts that are air-stable and highly active, forming the active Pd(0) species rapidly and efficiently.[1]The best choice for difficult couplings involving N-heterocycles. Often allows for lower catalyst loadings and milder reaction conditions.
Recommended Protocol for Synthesis

This protocol assumes the coupling of a SEM-protected 2-iodo-7-azaindole with 6-methoxypyridin-3-ylboronic acid pinacol ester, a robust combination for this synthesis.[1]

Materials:

  • 2-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • (6-Methoxypyridin-3-yl)boronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G3 (0.03 equiv, 3 mol %)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-iodo-7-azaindole, the boronic ester, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water to form a 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water). The overall concentration should be ~0.1 M with respect to the limiting reagent.

  • Degas the resulting suspension by sparging with argon for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-18 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and palladium residues.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the protected product. The SEM group can then be removed under appropriate acidic conditions.

Section 5: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials (NMR for Boronic Ester) Start->Check_Reagents TLC_Analysis Analyze Crude Reaction by TLC/LC-MS Check_Reagents->TLC_Analysis Reagents OK SM_Only Only Starting Materials (SM) Remain TLC_Analysis->SM_Only No Conversion Dehalogenation Significant Dehalogenation Product TLC_Analysis->Dehalogenation Side Product A Deboronylation Significant Deboronylation Product TLC_Analysis->Deboronylation Side Product B Decomposition Baseline/Multiple Spots (Decomposition) TLC_Analysis->Decomposition Complex Mixture Sol_SM 1. Increase Temperature 2. Switch to Stronger Base (K3PO4/Cs2CO3) 3. Use More Active Catalyst (e.g., XPhos Pd G3) SM_Only->Sol_SM Sol_Dehalogenation 1. Switch to Milder Base (K2CO3/K3PO4) 2. Ensure Anhydrous Conditions (if applicable) 3. Screen Different Ligands Dehalogenation->Sol_Dehalogenation Sol_Deboronylation 1. Use Boronic Pinacol Ester 2. Lower Reaction Temperature 3. Use Milder Base (K2CO3) Deboronylation->Sol_Deboronylation Sol_Decomposition 1. Thoroughly Degas Reaction 2. Lower Reaction Temperature 3. Confirm N-H Protection Decomposition->Sol_Decomposition

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • C. C. Mauger and G. A. Molander, "Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols," The Journal of Organic Chemistry, [Link]

  • S. K. Guchhait et al., "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols," Beilstein Journal of Organic Chemistry, [Link]

  • J. H. Lee et al., "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands," Organic Letters, [Link]

  • C. C. Mauger and G. A. Molander, "Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols," PubMed, [Link]

  • A. B. Dounay and L. E. Overman, "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization," Molecules, [Link]

  • M. C. de Mattos et al., "Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6," Organic Chemistry Portal, [Link]

  • D. M. T. Chan et al., "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles," Organic Letters, [Link]

  • S. R. Merugu et al., "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection," Molecules, [Link]

  • J. Wang et al., "Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...," ResearchGate, [Link]

  • S. L. Buchwald et al., "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions," ArODES, [Link]

  • P. M. S. D. Cal et al., "A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam," The Journal of Organic Chemistry, [Link]

  • A. Suzuki, "Organoborane coupling reactions (Suzuki coupling)," PMC, [Link]

  • S. R. Merugu et al., "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection," MDPI, [Link]

  • A. E. S. Sleebs et al., "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis," PMC, [Link]

  • Y. Liu et al., "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity," Journal of Medicinal Chemistry, [Link]

  • P. M. S. D. Cal et al., "A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam," ACS Publications, [Link]

  • B. S. Sumerlin et al., "Room-Temperature Self-Healing Polymers Based on Dynamic-Covalent Boronic Esters," Macromolecules, [Link]

  • S. R. Merugu et al., "Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection," PubMed, [Link]

  • Reddit, "Failed suzuki coupling, any suggenstions?," r/Chempros, [Link]

  • J. M. O. Almaraz et al., "Assessing the stability and reactivity of a new generation of boronic esters," Poster Board #1276, [Link]

  • X. A. Cook et al., "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations," Angewandte Chemie, [Link]

  • J. E. Wilson et al., "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators," PMC, [Link]

  • S. Kotha et al., "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis," University of Windsor, [Link]

  • A. S. Guk et al., "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2," MDPI, [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, [Link]

  • S. R. Merugu et al., "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach," MDPI, [Link]

  • S. K. Keyal et al., "N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents," Semantic Scholar, [Link]

  • J. Magano and J. R. Dunetz, "Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations," ResearchGate, [Link]

  • N. Oka et al., "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions," Organic Chemistry Portal, [Link]

  • H. J. Lee et al., "Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3," ResearchGate, [Link]

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Technical Support Center: Purification of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As a key intermediate in the synthesis of various pharmacologically active agents, including inhibitors of Janus Kinase 3 (JAK3) and NADPH Oxidase 2 (NOX2), its purity is paramount for reliable downstream applications.[1][2]

This resource is structured to address common challenges encountered during the purification process, offering detailed protocols and the scientific rationale behind them.

Understanding the Compound and Potential Impurities

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, an azaindole derivative, is typically synthesized through cross-coupling reactions, such as the Suzuki coupling.[3] The inherent basicity of the pyridine and pyrrole nitrogen atoms can influence its chromatographic behavior, sometimes leading to peak tailing on silica gel.[4]

Common Impurities May Include:

  • Starting Materials: Unreacted 7-azaindole or the boronic acid/ester derivative.

  • Homocoupling Products: Dimers of the starting materials.

  • Byproducts from Side Reactions: Depending on the specific synthetic route, various side products can form.

  • Catalyst Residues: Residual palladium from the coupling reaction.

  • Solvent Adducts: Trapped solvent molecules within the product.

Impurity Identification Workflow

A systematic approach to identifying impurities is crucial for developing an effective purification strategy.

crude Crude Product tlc TLC Analysis crude->tlc Initial Assessment lcms LC-MS Analysis crude->lcms Mass Identification nmr NMR Spectroscopy crude->nmr Structural Information interpretation Data Interpretation & Impurity Identification tlc->interpretation lcms->interpretation nmr->interpretation

Caption: Workflow for impurity identification.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

Column Chromatography

Q1: My compound is streaking/tailing on the silica gel column. What can I do?

A1: Peak tailing is a common issue with nitrogen-containing heterocyclic compounds on silica gel due to interactions with acidic silanol groups.[4]

  • Solution 1: Add a Basic Modifier. Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Solution 2: Use a Different Stationary Phase. If tailing persists, consider switching to a less acidic stationary phase like alumina (neutral or basic) or a polymer-based column.[5]

  • Solution 3: Reversed-Phase Chromatography. For polar compounds, reversed-phase chromatography on a C18 column can be an effective alternative.[6]

Q2: I'm having difficulty separating my product from a close-running impurity. How can I improve the resolution?

A2: Improving separation of compounds with similar polarities requires careful optimization of your chromatographic conditions.

  • Solution 1: Optimize the Mobile Phase. Fine-tune the solvent ratio in your mobile phase. A shallower gradient or isocratic elution with a solvent system that provides the best separation on TLC is recommended.[4] The ideal TLC Rf value for the target compound is typically between 0.2 and 0.4 for good separation on a column.[4][6]

  • Solution 2: Dry Loading. Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite.[4] This "dry loading" technique often results in sharper bands and better separation.

  • Solution 3: Adjust the Column Dimensions. A longer, narrower column can increase the number of theoretical plates and improve resolution, albeit at the cost of a longer run time.

Recrystallization

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when impurities significantly depress the melting point.[7]

  • Solution 1: Change the Solvent System. Select a solvent with a lower boiling point or use a solvent pair.[7] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity persists. Heat to redissolve and then cool slowly.

  • Solution 2: Slow Cooling. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.[7] Rapid cooling can promote oiling.

  • Solution 3: Scratch the Flask. Gently scratching the inside of the flask with a glass rod at the solvent level can create nucleation sites and induce crystallization.

Q2: My yield after recrystallization is very low. How can I improve it?

A2: Low yield can result from using too much solvent or the compound having significant solubility in the cold solvent.[6][7]

  • Solution 1: Minimize Solvent Usage. Use the minimum amount of hot solvent required to completely dissolve the crude product.[8]

  • Solution 2: Cool Thoroughly. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.[7]

  • Solution 3: Solvent Selection. Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.[8]

HPLC Purification

Q1: I'm observing poor peak shape in my reversed-phase HPLC purification. What are the likely causes?

A1: Poor peak shape in HPLC can be due to a variety of factors, including secondary interactions with the stationary phase and inappropriate mobile phase conditions.

  • Solution 1: Adjust Mobile Phase pH. The pKa of pyridine derivatives is typically between 5 and 6.[5] Operating the mobile phase at a pH 2-3 units away from the pKa of your compound will ensure it is in a single ionic state, leading to sharper peaks.

  • Solution 2: Use a Different Column. If peak tailing is an issue on a standard C18 column, consider a column with a different stationary phase, such as a phenyl or cyano phase, which can offer different selectivity.[5]

  • Solution 3: Check for Column Overload. Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or sample concentration.

Experimental Protocols

General Protocol for Normal-Phase Flash Chromatography

This protocol provides a starting point for the purification of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • Crude 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexane

  • Triethylamine (optional)

  • TLC plates (silica gel 60 F254)

Methodology:

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., DCM/MeOH or Hexane/Ethyl Acetate gradients).

    • The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for the target compound with good separation from impurities.[4][6]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing:

    • Select an appropriately sized column (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[4]

    • Pack the column with silica gel as a slurry in the initial, less polar mobile phase.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with the less polar mobile phase, gradually increasing the polarity (e.g., from 0% to 10% MeOH in DCM).[4]

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

General Protocol for Recrystallization

Methodology:

  • Solvent Selection:

    • In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures.[7]

    • A good solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the compound is fully dissolved.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[6]

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.[6]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.[6]

    • Dry the purified crystals under vacuum.

Purification Workflow Diagram

crude_product Crude Product tlc_analysis TLC Analysis for Method Development crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Optimized Conditions fraction_analysis TLC/LC-MS Analysis of Fractions column_chromatography->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure solvent_evaporation Solvent Evaporation combine_pure->solvent_evaporation purity_check1 Purity Check (NMR, LC-MS) solvent_evaporation->purity_check1 recrystallization Recrystallization (Optional) purity_check1->recrystallization If further purification is needed final_product Pure Product purity_check1->final_product If purity is sufficient recrystallization->final_product

Caption: A typical purification workflow.

Data Presentation

To systematically optimize your purification, maintain a detailed record of your experiments.

Experiment IDPurification MethodStationary Phase/Solvent SystemCrude Mass (mg)Purified Mass (mg)Yield (%)Purity (by HPLC/NMR)Notes

Final Purity Assessment

The purity of the final product should be confirmed using a combination of analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.

  • LC-MS: To determine the purity by peak area percentage and confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

By following these guidelines and troubleshooting steps, you can effectively purify 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine and ensure the quality of your subsequent research.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography - Benchchem.
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
  • Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives - Benchchem.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available from: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available from: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Crystallization Optimization for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers and drug development professionals dealing with the complex isolation and crystallization of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. Due to the unique structural properties of the 7-azaindole core, standard crystallization techniques often fail. This guide provides mechanistic insights, troubleshooting protocols, and self-validating methodologies to ensure high-purity, polymorphically pure recovery.

Mechanistic Background: The 7-Azaindole Challenge

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is notorious for its complex solid-state behavior. It inherently forms strong, highly directional doubly hydrogen-bonded dimers (N–H···N) in the solid state, which dictate molecular packing[1].

In 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, the introduction of the methoxypyridine moiety provides competing hydrogen-bond acceptors (the pyridine nitrogen and the methoxy oxygen). This competition disrupts the standard 7-azaindole dimerization, leading to unpredictable crystal packing. Consequently, researchers frequently encounter polymorphism, gelation, or "oiling out" (liquid-liquid phase separation) during crystallization[2].

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a viscous liquid phase) instead of crystallizing upon cooling. How do I fix this?

  • Causality : Liquid-liquid phase separation (LLPS) occurs when your cooling trajectory crosses the binodal curve before the solubility curve. This is common in polar 7-azaindoles because trace impurities disrupt the delicate N-H···N hydrogen-bonding lattice, preventing nucleation and causing the compound to separate as an oil[2].

  • Solution :

    • Reduce Supersaturation: Do not crash-cool. Use a controlled cooling ramp (e.g., 0.1 °C/min).

    • Solvent Modification: Shift from a purely non-polar solvent to a binary mixture (e.g., Ethyl Acetate / Heptane). The polar component solvates the basic nitrogens, preventing premature amorphous aggregation.

    • Pre-purification: Ensure starting purity is >95%. Impurities act as potent crystal growth inhibitors.

Q2: I am isolating different polymorphs across different batches. How can I ensure consistent polymorphic control?

  • Causality : Polymorphism occurs due to differences in molecular conformation and intermolecular interactions[3]. The 7-azaindole scaffold can pack in multiple stable configurations depending on whether it forms planar dimers or extended hydrogen-bonded chains. Rapid precipitation favors kinetic polymorphs, while slow growth favors thermodynamic polymorphs.

  • Solution :

    • Thermodynamic Control: Conduct a slurry maturation (Ostwald ripening) at elevated temperatures (e.g., 50 °C for 24 hours) in a solvent where the compound is sparingly soluble (like Isopropanol).

    • Seeding: Introduce 1-2 wt% of the desired polymorph seed crystals strictly within the metastable zone width (MZW) to bypass primary nucleation entirely.

Q3: The yield is unacceptably low even at 0 °C. Should I evaporate the solvent to force crystallization?

  • Causality : 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine often exhibits a flat solubility curve in organic solvents, meaning temperature reduction alone does not generate enough thermodynamic driving force for crystallization.

  • Solution : Implement an anti-solvent addition strategy rather than evaporation. Evaporation concentrates impurities and almost guarantees oiling out[2]. Slowly dose an anti-solvent (e.g., Heptane) into the saturated solution until slight turbidity is observed, then hold to allow nucleation.

Workflow & Logic Visualization

Workflow Start Crystallization Issue: Oiling Out / Polymorphism Purity Check Purity (Is API >95%?) Start->Purity Purify Pre-purification (Silica Plug / Charcoal) Purity->Purify No Solvent Solvent Selection (Polar vs Non-polar) Purity->Solvent Yes Purify->Solvent Screen Anti-solvent Screen (e.g., EtOAc/Heptane) Solvent->Screen Optimize Cooling Controlled Cooling (0.1 °C/min) Screen->Cooling Seeding Seed at Metastable Zone (1-2 wt%) Cooling->Seeding Success Stable Crystalline Polymorph Isolated Seeding->Success

Fig 1. Troubleshooting logic tree for resolving oiling out and polymorphism in 7-azaindoles.

Quantitative Data: Solvent System Screening

To prevent oiling out and control polymorphism, selecting the correct binary solvent system is critical. The table below summarizes empirical solubility data and polymorphic outcomes for this scaffold.

Table 1: Solvent System Screening & Polymorphic Outcomes

Solvent System (v/v)Solubility at 60 °C (mg/mL)Solubility at 5 °C (mg/mL)Crystallization OutcomePolymorph Form
Ethanol (100%)> 15085Poor yield, no crystalsN/A
Toluene (100%)4512Oiling out / GelationAmorphous
EtOAc / Heptane (1:2)908High-quality crystalsForm I (Stable)
IPA / Water (4:1)12015Rapid precipitationForm II (Kinetic)

Self-Validating Protocol: Anti-Solvent Crystallization with Seeding

This protocol utilizes an Ethyl Acetate/Heptane system to maintain solubility of impurities while driving the API out of solution via anti-solvent addition.

Principle : By mapping the clear point (solubility limit) and cloud point (nucleation threshold), we define the Metastable Zone Width (MZW). Seeding within this zone ensures crystal growth dominates over secondary nucleation, preventing polymorphism[3].

Step-by-Step Methodology :

  • Dissolution : Suspend 1.0 g of crude 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine in 10 mL of Ethyl Acetate. Heat to 65 °C under overhead agitation (400 rpm) until complete dissolution is achieved.

  • Clarification : Perform a hot polish filtration through a 0.22 µm PTFE syringe filter into a pre-heated crystallizer. Causality: This removes heterogeneous nucleating agents (dust, insoluble impurities) that trigger premature, uncontrolled nucleation.

  • Anti-Solvent Addition (Phase 1) : Slowly dose Heptane at 0.5 mL/min at 65 °C until the first sign of transient turbidity appears. Immediately add 1 mL of Ethyl Acetate to regain a completely clear solution. You are now positioned at the upper edge of the MZW.

  • Cooling & Seeding : Cool the system to 55 °C at a strict rate of 0.2 °C/min. Introduce 10 mg (1 wt%) of pre-milled seed crystals of the desired polymorph. Hold the temperature at 55 °C for 2 hours to allow the seed bed to establish and desupersaturate the solution.

  • Anti-Solvent Addition (Phase 2) : Resume Heptane addition (15 mL total) at a highly controlled rate of 0.1 mL/min. Causality: Slow addition drives the yield while ensuring molecules have time to orient and grow on the existing seeds rather than forming new, amorphous clusters.

  • Final Cooling & Isolation : Cool to 5 °C at 0.1 °C/min. Filter the suspension, wash the cake with cold Heptane (2 x 5 mL), and dry under vacuum at 40 °C for 12 hours.

Self-Validation Check : To verify the integrity of this protocol, sample the mother liquor immediately after filtration and analyze it via HPLC. If the concentration of the API in the mother liquor exactly matches the theoretical solubility limit (8 mg/mL as per Table 1), the crystallization has reached perfect thermodynamic equilibrium. If the concentration is higher, the system was kinetically hindered, indicating the cooling rate or anti-solvent addition was too fast.

References

  • Title : Investigating polymorphism in small molecules using three-dimensional electron diffraction Source : Diva-portal.org (Stockholm University) URL :[Link]

  • Title : Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies Source : National Institutes of Health (PMC) URL : [Link]

Sources

Resolving HPLC peak tailing for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the HPLC analysis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve chromatographic issues, with a specific focus on the common problem of peak tailing. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your method development.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic distortion where a peak is not symmetrical, and its trailing edge is broader than its leading edge.[1] In an ideal separation, a peak should have a symmetrical, Gaussian shape.[2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A value greater than 1.0 signifies tailing. While a Tf up to 1.5 might be acceptable in some assays, a value exceeding 2.0 is generally considered poor and can compromise the accuracy of peak integration and quantification.[1]

Q2: Why is my peak for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine tailing so severely?

A2: The molecular structure of your analyte is the primary reason. It contains multiple basic nitrogen atoms within its pyridine and pyrrolo[2,3-b]pyridine (7-azaindole) rings.[3][4] In reversed-phase HPLC, which uses silica-based columns, the silica surface contains residual acidic silanol groups (Si-OH).[5] At mobile phase pH levels above approximately 3.5-4.0, these silanol groups become deprotonated (negatively charged, Si-O⁻).[6] Your basic analyte becomes protonated (positively charged) in the mobile phase. This leads to a strong secondary ionic interaction between the positively charged analyte and the negatively charged silanol sites, in addition to the primary hydrophobic retention mechanism.[7] This secondary interaction is strong and kinetically slow, causing a portion of the analyte molecules to lag behind the main peak, resulting in significant tailing.[2][5]

Q3: Can issues with my HPLC system itself cause peak tailing for all compounds, not just this one?

A3: Yes. If all peaks in your chromatogram are tailing, the problem is likely systemic rather than chemical. Common culprits include:

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[1][2]

  • Improper Fittings: Leaky or poorly seated fittings, especially between the column and tubing, can create small voids where the sample can diffuse, causing tailing.[8]

  • Column Voids or Contamination: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to asymmetrical peaks for all analytes.[1][7]

Systematic Troubleshooting Guide for Peak Tailing

This guide provides a logical workflow to diagnose and resolve peak tailing for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. Start with Level 1 and proceed to the next level only if the issue persists.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_0 Level 1: System & Initial Checks cluster_1 Level 2: Mobile Phase Optimization (Highest Impact) cluster_2 Level 3: Stationary Phase & Advanced Solutions A Start: Peak Tailing Observed B Q: Are ALL peaks tailing? A->B C Yes: Suspect System Issue - Check fittings & tubing - Inspect column for voids - Flush system B->C Yes D No: Suspect Chemical Interaction B->D No E Action: Control Mobile Phase pH - Lower pH to 2.5 - 3.0 - Use an appropriate buffer D->E F Q: Is tailing improved but not resolved? E->F G Action: Add Competing Base - e.g., 0.1% Triethylamine (TEA) - Note: May reduce column lifetime F->G Yes I Q: Does tailing persist? F->I No H Action: Optimize Organic Modifier - Try Methanol instead of Acetonitrile G->H H->I J Action: Change Column Chemistry - Use a Base-Deactivated Column (End-capped, Polar-Embedded, Hybrid) I->J Yes K Success: Symmetrical Peak J->K Silanol_Interaction cluster_0 Scenario A: Mid-Range pH (e.g., pH 5-7) cluster_1 Scenario B: Low pH (e.g., pH < 3.0) Analyte_Mid Analyte-NH⁺ (Protonated Basic Compound) Silanol_Mid Si-O⁻ (Ionized Silanol Group) Analyte_Mid->Silanol_Mid Attraction Interaction Strong Ionic Interaction = PEAK TAILING Analyte_Low Analyte-NH⁺ (Protonated Basic Compound) Silanol_Low Si-OH (Neutral Silanol Group) No_Interaction No Ionic Interaction = SYMMETRICAL PEAK

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Experimental Protocol: Mobile Phase pH Scouting

Objective: To find the optimal mobile phase pH for symmetrical peaks.

Materials:

  • HPLC-grade Acetonitrile (ACN) and/or Methanol (MeOH)

  • HPLC-grade water

  • Buffer reagents: Formic acid, Trifluoroacetic acid (TFA), or Potassium Phosphate Monobasic

Procedure:

  • Prepare Buffer Stock: Prepare a 100 mM aqueous stock solution of your chosen buffer. For example, a phosphate buffer.

  • Prepare Mobile Phase A (Aqueous):

    • Condition 1 (pH ~2.5): To 900 mL of HPLC-grade water, add 100 mL of the 100 mM phosphate buffer stock. Adjust the pH to 2.5 using phosphoric acid. Bring the final volume to 1 L.

    • Condition 2 (pH ~3.0): Repeat the process, adjusting the pH to 3.0.

    • Condition 3 (Control - No Buffer): Use unbuffered HPLC-grade water.

  • Prepare Mobile Phase B (Organic): 100% Acetonitrile.

  • Analysis:

    • Equilibrate the column with a starting condition (e.g., 95:5 Mobile Phase A:Mobile Phase B) for at least 15 column volumes.

    • Inject your standard of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

    • Run your gradient method.

    • Repeat for each pH condition, ensuring thorough column re-equilibration between runs.

  • Evaluation: Compare the tailing factor for the analyte peak under each condition. You should observe a significant improvement at pH 2.5 and 3.0.

ParameterRecommended Starting Conditions
Mobile Phase A 20 mM Potassium Phosphate in Water, pH adjusted to 2.7
Mobile Phase B Acetonitrile
Column C18, 4.6 x 150 mm, 5 µm (Standard, non-specialized)
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV, wavelength based on analyte's absorbance max
Injection Vol. 5 µL

Q: What if lowering the pH helps, but doesn't completely solve the tailing?

A: This indicates that some secondary interactions are still occurring. You can try two additional mobile phase modifications:

  • Add a Competing Base: Additives like Triethylamine (TEA) act as "silanol suppressors." [9]TEA is a small basic molecule that will preferentially interact with any remaining active silanol sites, effectively shielding them from your analyte.

    • How to Use: Add 0.05% - 0.1% (v/v) TEA to your aqueous mobile phase.

    • Caution: Competing bases can shorten column lifetime by accelerating the hydrolysis of the bonded phase. [9]They are a good troubleshooting tool but may not be ideal for a final, robust method.

  • Change the Organic Modifier: Acetonitrile does not effectively shield silanol groups. Methanol, being a protic solvent, is better at hydrogen-bonding with and "masking" accessible silanols. [10] * How to Use: Simply substitute Acetonitrile with Methanol in your mobile phase and re-optimize the gradient.

Level 3: Advanced Stationary Phase Selection

If mobile phase optimization is insufficient, the most robust and reliable solution is to use a column specifically designed to minimize these secondary interactions. [11] Q: What is a "base-deactivated" column and which type should I choose?

A: These are modern columns manufactured to have minimal accessible silanol groups. They provide superior peak shape for basic compounds without requiring mobile phase additives. [11]

Column Type Mechanism of Deactivation Best For...
High-Density End-Capping After bonding the C18 chains, the silica is treated with a small silylating agent (e.g., trimethylsilane) to "cap" and block as many remaining silanols as possible. [2][7] General purpose improvement for basic compounds. The most common type of modern column.
Polar-Embedded Phase A polar functional group (e.g., an amide) is incorporated into the C18 chain. This group folds back to shield nearby silanols through intramolecular hydrogen bonding. [11] Excellent peak shape for bases, often provides alternative selectivity compared to standard C18.

| Hybrid Particle Technology | The stationary phase is a hybrid of silica and organic polymer (e.g., ethylene bridged hybrid). This reduces the number of silanol groups throughout the particle, not just on the surface. | Maximum pH stability (1-12) and excellent peak shape for bases. Ideal for developing robust methods. |

Switching to any of these column types will almost certainly resolve persistent peak tailing for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. Retrieved from [Link]

  • Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Retrieved from [Link]

  • LCGC. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MicroSolv. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Reducing off-target effects of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine in cell assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific polypharmacological and metabolic liabilities associated with 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine and related 7-azaindole derivatives.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged" motif in medicinal chemistry, widely utilized in FDA-approved kinase inhibitors such as vemurafenib and pexidartinib[1][2]. However, its inherent nature as a potent ATP-competitive hinge binder makes it highly susceptible to kinase promiscuity, cytochrome P450 (CYP) time-dependent inhibition (TDI), and assay interference[3][4].

This guide provides causality-driven explanations, self-validating protocols, and structural insights to help you isolate your primary target's phenotype from off-target noise.

Part 1: Frequently Asked Questions (FAQs)

Section A: Kinase Promiscuity & Polypharmacology

Q: Why does 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine exhibit broad off-target kinase activity in my cellular proliferation assays? A: The polypharmacology is driven by the bidentate hydrogen-bonding capacity of the 7-azaindole core. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH acts as a hydrogen bond donor. This perfectly mimics the binding of the adenine ring of ATP to the backbone amides of the kinase hinge region (specifically at the GK+1 and GK+3 residues)[1][3]. Because the ATP-binding pocket is highly conserved across the kinome, the 7-azaindole core anchors the molecule tightly into off-target kinases (e.g., PI3K, ROCK, Fyn, and GSK-3β)[5][6].

Q: How can I confirm if my observed cellular phenotype is driven by the primary target or an off-target kinase? A: You must establish a self-validating experimental system using orthogonal probing .

  • Use an inactive structural analog: Synthesize or procure a methylated derivative (e.g., N-methylation of the pyrrole nitrogen). This abolishes the critical hydrogen bond donor, rendering the compound inactive against the hinge region. If the phenotype persists with the inactive analog, your effect is off-target.

  • Perform NanoBRET Target Engagement: Do not rely solely on biochemical IC50s. Cellular ATP concentrations (1–5 mM) will differentially outcompete your inhibitor at various kinases. NanoBRET quantifies actual target occupancy in live cells.

Section B: Metabolic Off-Targets & Cytotoxicity

Q: I am observing unexpected time-dependent toxicity in hepatocyte co-cultures. Could this be a metabolic off-target effect? A: Yes. 7-azaindole derivatives are notorious for causing Cytochrome P450 3A4 (CYP3A4) Time-Dependent Inhibition (TDI)[4][7]. The electron-rich nature of the azaindole ring, combined with the 6-methoxypyridine substituent, can undergo CYP3A4-mediated oxidation, forming reactive intermediates (such as radical cations or epoxides) that covalently bind to and irreversibly inactivate the CYP3A4 heme pocket[7][8]. This leads to toxic accumulation of the drug and metabolic stress in hepatocytes.

Section C: Assay Interference

Q: My TR-FRET assay shows an artificially high signal when using this compound at concentrations above 10 µM. How do I fix this? A: The highly conjugated, planar structure of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine makes it prone to two forms of assay interference:

  • Autofluorescence: The extended aromatic system can absorb excitation light and emit in the blue/green spectrum, interfering with fluorophore readouts.

  • Colloidal Aggregation: At >10 µM, planar heterocycles often form colloidal aggregates that non-specifically trap proteins, leading to false positives in proximity assays. Fix: Always run a "compound-only" counter-screen to subtract autofluorescence baseline, and include 0.01% Triton X-100 in your assay buffer to disrupt colloidal aggregates.

Part 2: Visualizing the Mechanisms

Diagram 1: 7-Azaindole Hinge Binding Mechanism

The following diagram illustrates the causality behind the off-target promiscuity of the 7-azaindole scaffold within the conserved ATP-binding pocket.

G cluster_0 Kinase Hinge Region (Conserved) GK1 Backbone Amide (GK+1) GK3 Backbone Carbonyl (GK+3) Azaindole 7-Azaindole Core (pyrrolo[2,3-b]pyridine) Azaindole->GK1 Pyrrole NH (H-bond Donor) Azaindole->GK3 Pyridine N (H-bond Acceptor) Substituent 2-(6-methoxypyridin-3-yl) Substituent Substituent->Azaindole C2 Attachment

Caption: Bidentate hydrogen bonding of the 7-azaindole core to the kinase hinge region.

Diagram 2: Off-Target Troubleshooting Workflow

Workflow Start Observe Unexpected Phenotype in Cell Assay Check1 Hypothesis 1: Kinase Promiscuity Start->Check1 Check2 Hypothesis 2: CYP450 TDI / Toxicity Start->Check2 Check3 Hypothesis 3: Assay Interference Start->Check3 Action1 Run NanoBRET Target Engagement & Test Inactive Analog Check1->Action1 Action2 Run Microsomal Stability Assay with Midazolam Probe Check2->Action2 Action3 Run Cell-Free Counter-Screen Add 0.01% Triton X-100 Check3->Action3

Caption: Experimental workflow for identifying and mitigating off-target effects in cell assays.

Part 3: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to rapidly diagnose and mitigate experimental artifacts associated with this compound class.

Issue / ArtifactConcentration ThresholdPrimary Assay Readout AffectedMechanistic CauseMitigation Strategy
Broad Kinase Off-Targeting > 100 nMCell viability, Phospho-flow, Western BlotATP-competitive binding to off-target kinases (e.g., PI3K, ROCK)[5][9].Lower dose to <100 nM; use N-methylated negative control analog.
Hepatocyte Toxicity > 1 µMCellTiter-Glo (in liver models), LDH releaseCYP3A4 Time-Dependent Inhibition (TDI) leading to reactive metabolites[4][7].Pre-incubate with 1-aminobenzotriazole (ABT) to block CYP activity.
False Positives in FRET > 5 µMTR-FRET, AlphaScreen, Fluorescence PolarizationColloidal aggregation and compound autofluorescence.Add 0.01% Triton X-100; run compound-only baseline subtraction.
Loss of Cellular Efficacy AnyIntracellular target engagementHigh plasma protein binding or poor permeability of the planar scaffold.Perform assays in 10% vs. 0% FBS to assess protein binding shifts.

Part 4: Step-by-Step Methodologies

To ensure scientific integrity, every assay must be self-validating. Below are the definitive protocols for isolating the true biological signal of your 7-azaindole compound.

Protocol 1: Live-Cell NanoBRET Target Engagement Assay

Purpose: To differentiate true intracellular target engagement from off-target kinase inhibition under physiological ATP concentrations.

  • Cell Preparation: Plate HEK293T cells in a 96-well white plate at 2×104 cells/well.

  • Transfection: Transiently transfect cells with a plasmid encoding your target kinase fused to NanoLuc® luciferase. Incubate for 24 hours at 37°C.

  • Tracer Addition: Add the appropriate NanoBRET™ Tracer (a fluorescently labeled pan-kinase inhibitor) at the experimentally determined KD,app​ concentration.

  • Compound Treatment: Treat cells with a 10-point serial dilution of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (range: 10 µM to 0.5 nM). Include a DMSO-only control and an N-methylated inactive analog control.

  • Incubation: Incubate for 2 hours to allow the compound to equilibrate and compete with the tracer for the ATP-binding pocket.

  • Readout: Add NanoBRET Nano-Glo® Substrate. Measure dual-emission luminescence (Donor: 460 nm, Acceptor: 618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in BRET signal confirms the compound is displacing the tracer, validating on-target cellular engagement.

Protocol 2: CYP3A4 Time-Dependent Inhibition (TDI) Counter-Screen

Purpose: To determine if the 7-azaindole core is causing metabolic toxicity via irreversible CYP3A4 inhibition[7].

  • Microsome Preparation: Dilute Human Liver Microsomes (HLMs) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (test concentrations: 0, 1, 10, and 50 µM). Add 1 mM NADPH to initiate the reaction.

  • Time Course: Incubate the mixture at 37°C for variable pre-incubation times ( t=0,5,15,30 minutes)[7].

  • Substrate Addition: Dilute the primary mixture 20-fold into a secondary plate containing 20 µM Midazolam (a selective CYP3A4 substrate) and fresh NADPH. Incubate for 10 minutes.

  • Quenching: Stop the reaction with ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify the formation of 1'-hydroxymidazolam.

  • Validation: If the IC50 of your compound against Midazolam hydroxylation decreases significantly as pre-incubation time increases, the compound is a time-dependent inhibitor of CYP3A4, explaining downstream hepatotoxicity.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. Available at: [Link]

  • Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. ACS Publications. Available at:[Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Publications. Available at: [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC / NIH. Available at: [Link]

  • Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. PMC / NIH. Available at:[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • Selective 7-Azaindole Modulators Targeting Fyn and GSK-3β for Dual-Target Neuromodulation. ACS Publications. Available at: [Link]

  • Structure–activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Sci-Hub. Available at:[Link]

  • CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 7-Azaindole Derivatives in Kinase Inhibition: A Scaffold-Based Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus has solidified its status as a "privileged scaffold" in modern medicinal chemistry. Its intrinsic ability to act as a bioisostere for purine systems allows it to form critical hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding of ATP.[1][2] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[3][4] This guide provides a comparative analysis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine and other key 7-azaindole derivatives, offering insights into how structural modifications across the scaffold influence target selectivity, potency, and overall pharmacological profile.

While 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a commercially available synthetic building block[5], its specific biological activity and kinase inhibitory profile are not extensively detailed in publicly accessible literature. Therefore, this guide will utilize it as a reference structure to explore the structure-activity relationships (SAR) of the broader 2-aryl-7-azaindole class. We will compare it with well-characterized derivatives targeting critical oncogenic and inflammatory kinases such as PIM, p38, and FGFR, providing a framework for researchers to understand and leverage this versatile scaffold.

The 7-Azaindole Core: A Foundation for Kinase Selectivity

The power of the 7-azaindole scaffold lies in its pyrrolopyridine bicyclic system. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor.[6] This arrangement allows for a bidentate hydrogen bond interaction with the kinase hinge region, providing a strong anchor for the inhibitor.[3] The various positions on the ring (C2, C3, C4, C5, C6) offer vectors for chemical modification, enabling chemists to tune the molecule's properties to achieve desired potency and selectivity.

Comparative Analysis of 7-Azaindole Derivatives

To understand the potential of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, we will compare its core structure to other derivatives where substitutions at various positions have led to potent and selective inhibitors against different kinase targets.

The Role of the 2-Position Substituent: Targeting the Ribose Pocket

Substitution at the C2-position of the 7-azaindole core is a common strategy to target the ribose-binding pocket of kinases, often conferring significant potency. The nature of the aryl or heteroaryl group at this position is critical for target engagement.

Case Study: PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases (PIM-1, -2, -3) implicated in cell survival and proliferation pathways, making them attractive cancer targets.[7][8] The ATP-binding pocket of PIM kinases has unique features, such as a proline residue in the hinge region, which can be exploited for selective inhibitor design.[9]

A study focused on developing selective PIM inhibitors transformed a non-selective 7-azaindole derivative into a potent and selective pan-PIM inhibitor through strategic substitutions.[7] By introducing a chlorine atom at the 6-position of the 7-azaindole ring and modifying the 2-position substituent, researchers were able to enhance potency and selectivity.

Compound ID2-Position Substituent6-Position SubstituentPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Reference
Derivative A 2,6-dichlorophenylH2.511011[7]
Derivative B 2-chloro-6-fluorophenylCl0.961.81.5[7]
Derivative C 2,6-difluorophenylCl1.22.61.9[7]

This data illustrates that while a 2-aryl substitution provides a strong starting point for PIM inhibition, further modifications on both the 2-aryl ring and the 7-azaindole core (e.g., 6-chloro substitution) are crucial for achieving pan-PIM potency. The 2-(6-methoxypyridin-3-yl) group on our topic compound could similarly engage with the ATP binding site, with the methoxy group potentially forming additional interactions or modifying solubility and metabolic properties.

The 3-Position: A Vector for Selectivity

The C3-position of the 7-azaindole scaffold often points towards the solvent-exposed region or a shallow hydrophobic pocket of the kinase. Modifications here can influence selectivity and physicochemical properties.

Case Study: p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses, and its inhibition is a therapeutic strategy for autoimmune diseases.[] Several 7-azaindole derivatives have been developed as p38 inhibitors.

One class of potent p38 inhibitors features a 2-phenyl and a 3-pyridinyl substitution on the 7-azaindole core.[11] These compounds effectively inhibit the release of the pro-inflammatory cytokine TNF-α. The 3-pyridyl group is thought to interact with residues at the entrance of the ATP-binding site.

Compound Class2-Position Substituent3-Position SubstituentTarget PathwayBiological EffectReference
Diaryl 7-Azaindoles Phenyl4-Pyridylp38 MAPKInhibition of TNF-α release[11]
Topic Compound 6-methoxypyridin-3-ylH(Hypothesized: p38, others)Not publicly available-

The comparison suggests that while our topic compound lacks a C3 substituent, its 2-(6-methoxypyridin-3-yl) moiety combines features of both the 2-phenyl and 3-pyridyl groups of the p38 inhibitors, potentially allowing it to engage with the kinase in a similar manner.

The N1-Position: Modulating Properties and Exploring New Space

While the N1-H is crucial for the canonical hinge-binding interaction, N-substitution can be a viable strategy to modulate properties like solubility, permeability, or to explore alternative binding modes.

Case Study: Pan-PIM Kinase Inhibitors

In the development of pan-PIM inhibitors, N-substituted 7-azaindoles have been successfully identified.[3][12] These compounds demonstrate that while the classic bidentate hydrogen bond with the hinge is disrupted, other interactions can be gained to achieve high potency. This often involves the inhibitor adopting a "flipped" or "non-hinge" binding mode.[13]

Compound ClassSubstitution PatternKey FeatureTargetReference
N-Substituted 7-Azaindoles Substituent on N1Solves hERG and permeability issuesPan-PIM Kinases[12]
C2-Substituted 7-Azaindoles Substituent on C2Classic hinge binding via N1-HVarious Kinases[7][14]

This highlights the versatility of the scaffold. The unsubstituted N1-H of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine suggests it is likely designed to act as a classical hinge-binder. A crucial experiment in any research program involving this compound would be to synthesize the N1-methylated analog to confirm the importance of the N1-H hydrogen bond for its (hypothesized) target.[14]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of a novel 7-azaindole derivative like 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine against other inhibitors, a standardized experimental workflow is essential.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Methodology (Example: LanthaScreen™ Eu Kinase Binding Assay):

  • Reagent Preparation:

    • Prepare a serial dilution of the 7-azaindole test compounds (e.g., from 100 µM to 1 pM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and Eu-labeled antibody mixture to all wells.

    • Add the Alexa Fluor™ 647-tracer to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound. It provides a direct measure of binding affinity and is a fundamental first step in characterizing any kinase inhibitor.

Protocol 2: Cellular Proliferation Assay

Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cell lines relevant to the kinase target.

Methodology (Example: MTT Assay):

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HCT-116 for p38 inhibition studies, MCF-7 for PIM inhibition studies) in appropriate media until approximately 80% confluency.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the 7-azaindole test compound for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Causality: This assay provides crucial information on whether the biochemical potency (from the kinase assay) translates into a functional effect in a cellular context, which is a necessary step for any potential therapeutic agent.

Visualizing Pathways and Workflows

G cluster_0 Upstream Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) MKK3_6 MKK3/6 Stress (UV, Osmotic Shock)->MKK3_6 Inflammatory Cytokines (TNF-a, IL-1) Inflammatory Cytokines (TNF-a, IL-1) Inflammatory Cytokines (TNF-a, IL-1)->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Transcription Factors (ATF2, CREB) Transcription Factors (ATF2, CREB) p38->Transcription Factors (ATF2, CREB) MK2->Transcription Factors (ATF2, CREB) Cytokine Production Cytokine Production Transcription Factors (ATF2, CREB)->Cytokine Production Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Transcription Factors (ATF2, CREB)->Cell Cycle Arrest / Apoptosis 7-Azaindole Inhibitors 7-Azaindole Inhibitors 7-Azaindole Inhibitors->p38 inhibits

G start Compound Library (7-Azaindole Derivatives) biochem Biochemical Assay (e.g., LanthaScreen™) Determine IC50 vs. Target Kinase start->biochem Primary Screen selectivity Kinase Selectivity Profiling (Panel of >100 Kinases) biochem->selectivity Identify Potent Hits cellular Cellular Potency Assay (e.g., MTT, Western Blot for p-Substrate) Determine GI50 selectivity->cellular Identify Selective Hits adme In Vitro ADME (Microsomal Stability, Permeability) cellular->adme Confirm On-Target Effect in_vivo In Vivo Efficacy (Xenograft Models) adme->in_vivo Assess Drug-like Properties lead Lead Candidate in_vivo->lead Demonstrate In Vivo Proof-of-Concept

Conclusion

The 7-azaindole scaffold is a remarkably versatile and powerful core for the design of kinase inhibitors. While the specific biological profile of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine remains to be fully elucidated in public literature, its structure is emblematic of a successful class of 2-aryl substituted derivatives. By comparing its core features to well-documented inhibitors of PIM, p38, and other kinases, we can appreciate the nuanced structure-activity relationships that govern potency and selectivity. The strategic placement of substituents at the C2, C3, and N1 positions allows for the fine-tuning of interactions within the ATP-binding pocket, leading to highly effective and selective therapeutic candidates. Future research on 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine should focus on its systematic evaluation against a broad kinase panel and in relevant cellular assays to unlock its full therapeutic potential.

References

  • Smith, J. et al. (2005). 2-Phenyl-3-pyridinyl substituted 7-azaindoles as inhibitors of mitogen-activated protein kinase. Expert Opinion on Therapeutic Patents, 8(11). Available at: [Link]

  • Rodgers, J. D., et al. (2011). Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. US Patent 8,946,245-B2. Available at: [Link]

  • Takahashi, H., et al. (2017). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Barberis, C., et al. (2017). Discovery of N-substituted 7-azaindoles as Pan-PIM kinase inhibitors - Lead series identification - Part II. PubMed. Available at: [Link]

  • Chen, Y., et al. (2023). Rational design and computational analysis of azaindoles as PIM1 kinase inhibitors. American Chemical Society. Available at: [Link]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Roshdy, A., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. Available at: [Link]

  • Betancur-Velandia, A., et al. (2014). Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors. Google Patents.
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  • Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. Available at: [Link]

  • Betancur-Velandia, A., et al. (2014). Substituted 1H-Pyrrolo [2, 3-b] pyridine and 1H-Pyrazolo [3, 4-b] pyridine Derivatives as Salt Inducible Kinase 2 (SIK2) Inhibitors. Google Patents.
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  • Eyers, P. A., et al. (2005). Non-specific in vivo inhibition of CK1 by the pyridinyl imidazole p38 inhibitors SB 203580 and SB 202190. FEBS Letters. Available at: [Link]

  • (No author). (2013). United States Patent. Google Patents.
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  • Lax-Badia, X., et al. (2010). Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy. ACS Medicinal Chemistry Letters. Available at: [Link]

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A Comparative Guide to the Kinase Selectivity of 2-Aryl-1H-pyrrolo[2,3-b]pyridines: A Focus on Fibroblast Growth Factor Receptor Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of kinases critical to oncogenesis. This guide provides a detailed comparative analysis of the kinase selectivity of a representative compound from this class, N-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-amine (hereafter referred to as Compound 4h) , a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor.

The performance of Compound 4h is benchmarked against established multi-kinase inhibitors with significant anti-FGFR activity: Pazopanib , Lenvatinib , and Dovitinib . This analysis is grounded in publicly available biochemical assay data to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the selectivity and potential therapeutic utility of this chemical series.

Introduction to the 7-Azaindole Scaffold and FGFR Signaling

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has proven to be a versatile template for developing ATP-competitive kinase inhibitors. Its structure allows for diverse substitutions that can be tailored to achieve high potency and selectivity for specific kinase targets.

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are fundamental to cellular processes including proliferation, survival, and angiogenesis.[1] Dysregulation of FGFR signaling through gene amplification, activating mutations, or translocations is a known driver in a variety of human cancers, making FGFRs a compelling target for therapeutic intervention.[1]

This guide focuses on Compound 4h, a specific 2-amino-1H-pyrrolo[2,3-b]pyridine derivative identified as a potent inhibitor of the FGFR family.[2]

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the biochemical potency (IC50) of Compound 4h and its comparators against key kinases.

Table 1: Comparative IC50 Values (nM) Against the FGFR Family

KinaseCompound 4hPazopanibLenvatinibDovitinib
FGFR1 7140618
FGFR2 9ND2721
FGFR3 25130529
FGFR4 71280043ND
ND: Not Determined in the cited sources.
Data compiled from references: Compound 4h[2], Pazopanib[3][4][5], Lenvatinib[6], Dovitinib[7][8].

Table 2: Selectivity Profile Against Other Key Angiogenic and Oncogenic Kinases (IC50, nM)

KinasePazopanibLenvatinibDovitinib
VEGFR1 104.710
VEGFR2 303.013
VEGFR3 472.38
PDGFRα 712927
PDGFRβ 84ND210
c-Kit 74852
RET ND6.4ND
FLT3 NDND1
ND: Not Determined in the cited sources.
Data compiled from references: Pazopanib[3][9], Lenvatinib[6], Dovitinib[7][8]. A broader selectivity panel for Compound 4h was not available in the cited literature.
Analysis of Selectivity:
  • Compound 4h demonstrates high potency against FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[2] Notably, it exhibits a significant degree of selectivity for FGFR1/2/3 over FGFR4, with a >28-fold window between FGFR3 and FGFR4.[2] The lack of data against other kinase families, such as VEGFRs and PDGFRs, prevents a broader comparison but highlights its focused activity within the FGFR family based on available information.

  • Pazopanib is a multi-kinase inhibitor with potent activity against all three VEGFRs.[3][4] Its activity against FGFR1 and FGFR3 is moderate and significantly less potent than Compound 4h or Dovitinib.[3]

  • Lenvatinib also displays multi-kinase activity, with very high potency against the VEGFR family.[6] It maintains strong inhibition of the FGFR family, comparable to Compound 4h for FGFR1-3, and also potently inhibits RET and c-Kit.[6]

  • Dovitinib shows potent, low-nanomolar inhibition across a broad spectrum of receptor tyrosine kinases, including FGFR1 and 3, VEGFRs 1-3, FLT3, and c-Kit.[8] Its potency against FGFR1 and FGFR3 is comparable to that of Compound 4h.

Signaling Pathway Context

To understand the impact of these inhibitors, it is crucial to visualize their targets within the cellular signaling network. The diagram below illustrates the central role of FGFR and VEGFR in promoting tumor growth and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2/3 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS VEGFR VEGFR1/2/3 VEGFR->PLCg VEGFR->PI3K VEGFR->RAS PDGFR PDGFRα/β PDGFR->PI3K PDGFR->RAS cKit c-Kit cKit->PI3K cKit->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis mTOR->Proliferation mTOR->Angiogenesis Cmpd4h Compound 4h Cmpd4h->FGFR Pazopanib Pazopanib Pazopanib->FGFR Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Lenvatinib Lenvatinib Lenvatinib->FGFR Lenvatinib->VEGFR Lenvatinib->PDGFR Lenvatinib->cKit Dovitinib Dovitinib Dovitinib->FGFR Dovitinib->VEGFR Dovitinib->PDGFR Dovitinib->cKit

Caption: Key oncogenic signaling pathways targeted by Compound 4h and comparators.

Experimental Methodologies for Kinase Profiling

The determination of an inhibitor's IC50 value is fundamental to understanding its potency and selectivity. The data presented in this guide were generated using robust, industry-standard biochemical assays. Below are representative protocols for these methodologies.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This assay format is commonly used for profiling inhibitors against purified kinases. It relies on the fluorescence resonance energy transfer (FRET) between a Europium (Eu3+) cryptate-labeled antibody and a second acceptor fluorophore.

Principle: The HTRF assay measures the phosphorylation of a substrate by a kinase. An antibody specific to the phosphorylated substrate, labeled with a FRET donor (Europium), is used in conjunction with a substrate labeled with a FRET acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.[10]

Step-by-Step Protocol (General):

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Prepare serial dilutions of the test compound (e.g., Compound 4h) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: In a 384-well low-volume plate, add 2 µL of the diluted compound, 4 µL of a kinase/substrate mixture, and initiate the reaction by adding 4 µL of an ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding.[8]

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing EDTA (to chelate Mg2+ and stop the kinase) and the HTRF antibody reagents (e.g., Eu3+-labeled anti-phosphotyrosine antibody).[11]

  • Signal Reading: After a final incubation period (e.g., 60 minutes to 2 hours), read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction is complete, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP. Second, a "Kinase Detection Reagent" is added, which converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to produce light, and the luminescent signal is directly proportional to the initial kinase activity.[12]

G Start Kinase Reaction (Kinase + Substrate + ATP) Step1 Add ADP-Glo™ Reagent Start->Step1 Incubate (e.g., 60 min) Note_Start Produces ADP + Phospho-Substrate + remaining ATP Start->Note_Start Step2 Add Kinase Detection Reagent Step1->Step2 Incubate (e.g., 40 min) Note_Step1 Terminates kinase reaction Depletes remaining ATP Step1->Note_Step1 End Measure Luminescence Step2->End Incubate (e.g., 30 min) Note_Step2 Converts ADP to ATP Luciferase uses new ATP to generate light Step2->Note_Step2

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol (General):

  • Kinase Reaction: In a suitable multi-well plate, set up the kinase reaction by combining the kinase, substrate, and test compound in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[13]

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.[13]

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and eliminates the unused ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion and Detection: Add a double volume of Kinase Detection Reagent. This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12][14]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal is plotted against the inhibitor concentration to calculate the IC50 value.

Conclusion and Future Directions

This guide provides a comparative overview of the kinase selectivity of the 1H-pyrrolo[2,3-b]pyridine-based inhibitor, Compound 4h, against three clinically relevant multi-kinase inhibitors. The analysis, based on available biochemical data, highlights that:

  • Compound 4h is a potent inhibitor of FGFR1, 2, and 3, with a notable selectivity against FGFR4.[2] Its profile suggests a more targeted approach to inhibiting the FGFR family compared to the broader-spectrum comparators.

  • Pazopanib, Lenvatinib, and Dovitinib are potent multi-kinase inhibitors that effectively target FGFRs in addition to other key drivers of tumor angiogenesis, such as VEGFRs and PDGFRs.[3][6] This broader spectrum of activity can be advantageous in certain tumor types but may also contribute to a wider range of off-target effects.

The choice of an inhibitor for a specific research or therapeutic application depends on the desired targeting strategy. For studies focused specifically on the role of FGFR1/2/3, a selective compound like those from the 2-amino-1H-pyrrolo[2,3-b]pyridine series offers a sharper tool. Conversely, where simultaneous inhibition of multiple pro-angiogenic pathways is desired, established drugs like Lenvatinib or Pazopanib provide validated options.

Further investigation into the broader kinome selectivity of Compound 4h and its analogues is warranted to fully delineate their off-target profile and to better understand the structure-activity relationships that govern their selectivity. Cellular assays to confirm on-target engagement and downstream pathway modulation would be the logical next step in validating the therapeutic potential of this promising compound class.

References

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  • Santoro, A., et al. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Journal of Hematology & Oncology.[6]

  • Harris, P. A., et al. Pazopanib is a Kinase Inhibitor for Tumor and Angiogenesis Research. Journal of Medicinal Chemistry.[4]

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  • Selleck Chemicals. Dovitinib (TKI-258).[8]

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  • U.S. Food and Drug Administration.
  • Promega Corporation. FGFR2 Kinase Assay.[14]

  • Klaeger, S., et al. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.
  • Su, X., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.[2]

  • El-Damasy, A.K., et al. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
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  • Lee, K., et al. Dovitinib (TKI258)
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  • ResearchGate. HTRF® Kinase Assay Protocol.[11]

  • Promega Corporation. ADP-Glo™ Kinase Assay.[16]

  • Xun, Q-Q., et al. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Neurochemistry.[17]

  • G-protein-coupled receptor kinase 2 (GRK2) regulates protein kinase B (Akt) and endothelial nitric oxide synthase (eNOS) function in endothelial cells. Frontiers in Physiology.[18]

  • Zhang, T., et al. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.[19]

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  • ResearchGate. The IC50 values of Lenvatinib on HCC cells.[21]

  • Al-Otaibi, F., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.[22]

  • Okamoto, K., et al. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters.[23]

  • Wang, Y., et al. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules.[24]

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  • Hennessy, E.J., et al. Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.[25]

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A Comparative Guide to the NMR Spectra Validation of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, field-proven methodology for the structural validation of complex heterocyclic molecules, using 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine as a representative case study. For researchers in drug discovery and organic synthesis, achieving unambiguous structural confirmation is paramount. This document moves beyond a simple recitation of data, instead detailing an integrated workflow that combines in silico prediction, comparative analysis against known structural analogs, and a suite of 2D NMR experiments. This multi-faceted approach constitutes a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The Challenge: Unambiguous Structure Elucidation

The target molecule, 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, is composed of two distinct heterocyclic systems: a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core and a substituted methoxypyridine ring. The primary challenge lies not only in assigning the individual proton and carbon signals within each ring system but also in definitively confirming the C2-C3' connectivity between them. This guide presents a logical and systematic pathway to solve this structural puzzle.

For clarity, the following standardized numbering system will be used throughout this guide:

Caption: Structure and numbering of the target molecule.

Part 1: The Theoretical Benchmark - In Silico NMR Prediction

Before any experimental work, generating a theoretical spectrum is a critical first step. It provides a predictive framework for assignment and helps optimize experimental parameters.[1][2] Modern NMR prediction software utilizes extensive databases and multiple algorithms (e.g., HOSE-code, machine learning) to calculate chemical shifts and coupling constants with remarkable accuracy.[3][4]

Below are the predicted ¹H and ¹³C NMR chemical shifts for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, generated using a standard algorithm and assuming DMSO-d₆ as the solvent.

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
N1-H ~11.7-Exchangeable proton, broad singlet
H -3~7.0~101.5Pyrrole-like proton, singlet/narrow doublet
H -4~7.9~128.0Pyridine-like, doublet
H -5~7.1~116.0Pyridine-like, doublet of doublets
H -6~8.2~143.0Pyridine-like, doublet
O-CH~3.9~53.5Methoxy group, sharp singlet
H -2'~8.7~147.0Doublet, most deshielded pyridine proton
H -4'~8.1~138.0Doublet of doublets
H -5'~7.0~111.0Doublet
C2-~152.0Quaternary, attachment point
C3a-~149.0Quaternary, bridgehead
C7a-~120.0Quaternary, bridgehead
C3'-~124.0Quaternary, attachment point
C6'-~164.0Quaternary, attached to OCH₃

Part 2: Comparative Analysis with Structural Analogs

The core principle of this validation method is to deconstruct the target molecule and compare its predicted spectral data with the known, experimental data of its constituent parts. This allows us to ground our predictions in empirical evidence and build confidence in our assignments.

Comparison 1: The 1H-pyrrolo[2,3-b]pyridine Core

First, we compare the signals of the 7-azaindole core of our target molecule with experimental data for the unsubstituted parent compound, 1H-pyrrolo[2,3-b]pyridine.[5][6]

Proton Predicted (Target Molecule) Experimental (Parent Scaffold) Analysis
N1-H~11.7 ppm~11.6 ppmExcellent correlation. The local environment is largely unchanged.
H-3~7.0 ppm~6.4 ppmDownfield shift . The C2-substituent deshields H-3, as expected.
H-4~7.9 ppm~7.8 ppmMinor change. H-4 is distant from the substitution site.
H-5~7.1 ppm~7.0 ppmExcellent correlation. H-5 is distant from the substitution site.
H-6~8.2 ppm~8.1 ppmMinor change. H-6 is distant from the substitution site.

This comparison strongly supports the assignments for the 7-azaindole portion of the molecule. The observed downfield shift of H-3 is a key indicator of successful C2-substitution.

Comparison 2: The 6-Methoxypyridine Substituent

Next, we analyze the methoxypyridine fragment. We will compare our predicted values to the experimental data for a similar compound, 6-methoxypyridin-3-amine.[7][8] While an amino group has slightly different electronic effects than the azaindole ring, it provides a reasonable proxy for validating the relative positions of the proton signals.

Proton Predicted (Target Molecule) Experimental (6-methoxypyridin-3-amine) Analysis
H-2'~8.7 ppm~7.7 ppmSignificant Downfield Shift. H-2' is ortho to the point of attachment to the electron-withdrawing azaindole ring, causing strong deshielding.
H-4'~8.1 ppm~7.1 ppmSignificant Downfield Shift. H-4' is para to the point of attachment, also experiencing deshielding.
H-5'~7.0 ppm~6.7 ppmDownfield Shift. H-5' is meta to the attachment point and ortho to the electron-donating methoxy group, resulting in a smaller shift.
O-CH₃~3.9 ppm~3.8 ppmExcellent correlation. The methoxy group's environment is very similar.

The consistent downfield shift of all aromatic protons on the pyridine ring relative to the amine analog is a powerful piece of evidence. It reflects the electron-withdrawing nature of the C-C bond to the azaindole core, confirming the likely connectivity and supporting our assignments.

Part 3: The Experimental Workflow - A Protocol for High-Fidelity Data Acquisition

With a robust theoretical and comparative framework in place, the next step is to acquire high-quality experimental data. The following protocol is designed to produce a complete dataset for unambiguous validation. Adherence to standardized reporting practices is crucial for data integrity and reproducibility.[9][10][11]

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the synthesized 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

    • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to solubilize a wide range of organic compounds and, critically, to slow the exchange rate of N-H protons, allowing for their observation in the ¹H spectrum.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup & 1D Spectra Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

    • Lock on the deuterium signal of DMSO-d₆ and perform automated shimming (topshim) to optimize magnetic field homogeneity.[12]

    • ¹H NMR: Acquire a standard 1D proton spectrum. Ensure the spectral width covers from -1 to 13 ppm. Use a sufficient number of scans (e.g., ns=16) to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. The standard spectral width is typically -10 to 180 ppm. A larger number of scans (e.g., ns=1024) will be required due to the low natural abundance of ¹³C.

  • 2D Spectra Acquisition - The Key to Connectivity:

    • Using the same sample and shim settings, acquire the following 2D spectra. These experiments are proton-detected, making them significantly more sensitive than direct ¹³C detection.[13][14]

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, identifying which protons are on the same spin system (i.e., adjacent to each other).[15]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹J_CH coupling). This is the primary method for assigning carbon signals.[13][14]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for validating the overall structure. It shows correlations between protons and carbons that are two or three bonds away (²J_CH and ³J_CH). This will establish the connectivity between the two heterocyclic rings.[15][16]

Caption: Workflow for acquiring a complete NMR dataset.

Part 4: Assembling the Puzzle - Integrated Data Interpretation

The final step is to integrate all acquired data into a single, cohesive structural proof. The 2D spectra are used to confirm or correct the initial assignments from prediction and comparative analysis.

Caption: The logical flow of data integration for validation.
  • Confirming Intra-Ring Connectivity with COSY:

    • A COSY spectrum will show cross-peaks between coupled protons. We expect to see:

      • Correlations between H-4, H-5, and H-6 on the 7-azaindole ring.

      • Correlations between H-4' and H-5' on the methoxypyridine ring.

    • The absence of a COSY correlation between H-3 and other protons confirms it is relatively isolated, as expected.

  • Assigning Carbons with HSQC:

    • The HSQC spectrum provides direct, unambiguous C-H assignments. Every proton signal (except the exchangeable N1-H) will have a cross-peak to its corresponding carbon signal on the ¹³C axis. This allows for the confident assignment of all protonated carbons (C3, C4, C5, C6, C-methoxy, C2', C4', C5').

  • The Definitive Proof with HMBC:

    • The HMBC spectrum provides the final, conclusive evidence by revealing long-range correlations. The key correlations to look for are those that bridge the two ring systems:

      • Crucial Correlation 1: A cross-peak from proton H-3 to quaternary carbon C2 . This confirms the assignment of C2.

      • Crucial Correlation 2: A cross-peak from proton H-2' (on the methoxypyridine ring) to quaternary carbon C2 (on the azaindole ring). This ³J_CH correlation is the definitive proof of the C2-C3' bond.

      • Crucial Correlation 3: A cross-peak from proton H-4' to quaternary carbon C2 . This provides secondary confirmation of the linkage.

    • Other expected HMBC correlations, such as from the methoxy protons (O-CH₃) to C6', will confirm the substituent's position.

By systematically applying this integrated workflow of prediction, comparison, and multi-dimensional experimentation, researchers can move from a proposed structure to a fully validated molecular identity with the highest degree of scientific rigor. This methodology is not only applicable to the title compound but serves as a robust template for the structural elucidation of a wide array of novel chemical entities.

References

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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] The specific analogue, 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, combines this critical core with a substituted pyridine ring, making it a compound of significant interest in drug discovery programs. Accurate structural elucidation is paramount for confirming the identity of newly synthesized analogues and for metabolite identification studies.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that offers deep structural insights.[6] This guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of this molecule. We will explore the causal mechanisms behind the fragmentation, compare the utility of MS with other analytical techniques, and provide a validated experimental protocol for its analysis.

Predicted Mass Spectral Fragmentation Pathway

The fragmentation of a molecule in a mass spectrometer is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.[6][7] For 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, protonation is expected to occur on one of the basic nitrogen atoms of the pyridine or pyrrolopyridine rings during electrospray ionization (ESI) in positive ion mode. The subsequent fragmentation via collision-induced dissociation (CID) will involve the dissociation of this energetically unstable molecular ion.[7][8]

The structure consists of a stable pyrrolo[2,3-b]pyridine core linked to a 6-methoxypyridine moiety. The most probable fragmentation pathways will involve cleavages at the methoxy substituent and the bond connecting the two heterocyclic ring systems.

Key Predicted Fragmentation Steps:

  • Loss of a Methyl Radical (•CH3): The methoxy group is a common site for initial fragmentation. Homolytic cleavage of the O-CH3 bond results in the loss of a methyl radical (•CH3), a neutral loss of 15 Da. This is a characteristic fragmentation for methoxylated aromatic compounds.

  • Loss of Formaldehyde (CH2O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH2O), corresponding to a loss of 30 Da.

  • Cleavage of the Inter-ring C-C Bond: The bond connecting the pyrrolopyridine and pyridine rings is a likely point of cleavage. This would lead to two primary fragment ions corresponding to the individual protonated ring systems.

  • Ring Contractions and Extrusions: Heterocyclic rings can undergo complex fragmentation involving the loss of small neutral molecules like hydrogen cyanide (HCN).[9] For the pyrrolopyridine and pyridine cores, losses of 27 Da (HCN) are plausible from various fragment ions.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade for the protonated molecule.

G cluster_0 Primary Fragmentation cluster_2 Secondary Fragmentation M [M+H]+ m/z 225.10 Frag1 Fragment A m/z 210.08 M->Frag1 - •CH3 (15 Da) Frag2 Fragment B m/z 195.08 M->Frag2 - CH2O (30 Da) Frag3 [Pyrrolopyridine]+ m/z 119.06 M->Frag3 Inter-ring Cleavage Frag4 [Methoxypyridine]+ m/z 107.05 M->Frag4 Inter-ring Cleavage Frag5 Fragment C m/z 182.08 Frag1->Frag5 - CO (28 Da) Frag6 Fragment D m/z 168.07 Frag2->Frag6 - HCN (27 Da)

Caption: Predicted CID fragmentation pathway for protonated 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

Summary of Predicted Fragments
m/z (Predicted) Proposed Formula Neutral Loss Description of Fragmentation
225.10[C13H13N3O]+-Protonated Molecular Ion [M+H]+
210.08[C12H10N3O]+••CH3 (15.02 Da)Loss of a methyl radical from the methoxy group.
195.08[C12H11N3]+CH2O (30.02 Da)Loss of neutral formaldehyde from the methoxy group.
182.08[C11H10N3]+CO (27.99 Da)Subsequent loss of carbon monoxide from Fragment A.
168.07[C11H9N2]+HCN (27.01 Da)Loss of hydrogen cyanide from Fragment B.
119.06[C7H7N2]+C6H6NOCleavage of the inter-ring bond, yielding the protonated pyrrolopyridine moiety.
107.05[C6H7NO]+C7H6N2Cleavage of the inter-ring bond, yielding the protonated methoxypyridine moiety.

Comparison with Alternative Analytical Methods

While mass spectrometry provides unparalleled sensitivity and structural information from fragmentation, a comprehensive characterization relies on orthogonal techniques.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS). Structural information from fragmentation patterns.High sensitivity (femtomole to attomole). Fast analysis time. Can be coupled to chromatography (LC-MS) for mixture analysis.Does not definitively establish stereochemistry or isomer positions without standards. Fragmentation can sometimes be complex to interpret.
Nuclear Magnetic Resonance (NMR) Detailed connectivity of atoms (1H-1H COSY), carbon framework (13C), and through-space proximity (NOESY).Unambiguous structure determination of pure compounds. Provides information on stereochemistry and dynamic processes.Relatively low sensitivity (micromole to nanomole). Requires pure samples. Longer acquisition times.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H stretch, C-O stretch, aromatic C=C bonds).Fast, non-destructive, and provides a quick check for key functional groups.Provides limited information on the overall molecular skeleton. Spectra can be complex in the fingerprint region.

In practice, these techniques are used synergistically. NMR is the gold standard for the initial, unambiguous structural determination of a novel, pure compound. MS is then used for routine confirmation of identity, for high-throughput screening, and for analyzing complex mixtures, such as in metabolism or degradation studies, where its coupling with liquid chromatography (LC-MS) is essential.

Experimental Protocol for Tandem Mass Spectrometry (MS/MS) Analysis

This protocol outlines a self-validating approach for acquiring high-quality MS/MS data for the target compound using a standard electrospray ionization-quadrupole time-of-flight (ESI-Q-TOF) mass spectrometer. The use of a TOF analyzer allows for high-resolution mass measurements, enabling the determination of elemental compositions for both precursor and fragment ions.

Step-by-Step Methodology
  • Sample Preparation:

    • Objective: To prepare a solution of the analyte at a concentration suitable for ESI-MS.

    • Procedure:

      • Accurately weigh approximately 1 mg of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

      • Dissolve the compound in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

      • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Rationale: Formic acid is added to promote protonation of the analyte in the ESI source, enhancing the signal for the [M+H]+ ion in positive ion mode.[10]

  • Instrumentation and MS1 Scan:

    • Objective: To identify the protonated molecular ion ([M+H]+) and optimize source conditions.

    • Instrument: ESI-Q-TOF Mass Spectrometer.

    • Procedure:

      • Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.

      • Set the instrument to positive ion mode.

      • Acquire a full scan (MS1) spectrum over a mass range of m/z 50-500.

      • Optimize source parameters (e.g., capillary voltage, source temperature, nebulizer gas pressure) to maximize the intensity of the target ion at m/z 225.10.

  • Tandem Mass Spectrometry (MS/MS) Scan:

    • Objective: To isolate the precursor ion and induce fragmentation to obtain a characteristic spectrum.

    • Procedure:

      • Switch to a "Targeted MS/MS" or "Product Ion Scan" mode.

      • Set the first quadrupole (Q1) to isolate the precursor ion at m/z 225.10 with an isolation window of 1-2 Da.

      • Introduce a collision gas (typically argon or nitrogen) into the collision cell (q2).

      • Apply a range of collision energies (e.g., ramp from 10-40 eV). This is a critical step; low energy may not induce sufficient fragmentation, while excessively high energy can lead to complete shattering of the molecule into uninformative small fragments.[8][11] A ramp allows for the observation of the entire fragmentation cascade in a single acquisition.

      • Scan the second mass analyzer (TOF) to detect the resulting product ions.

Experimental Workflow Diagram

G start Start: Pure Compound prep Step 1: Sample Preparation (1-10 µg/mL in ACN/H2O + 0.1% FA) start->prep infusion Step 2: Direct Infusion (5-10 µL/min) prep->infusion ms1 Step 3: MS1 Full Scan (Positive ESI, m/z 50-500) infusion->ms1 isolate Step 4: Isolate Precursor Ion ([M+H]+ at m/z 225.10) ms1->isolate cid Step 5: Collision-Induced Dissociation (CID) (Collision Energy Ramp 10-40 eV) isolate->cid ms2 Step 6: MS2 Product Ion Scan (Detect Fragments) cid->ms2 analysis Step 7: Data Analysis (Fragment Identification) ms2->analysis end End: Fragmentation Pattern analysis->end

Caption: Workflow for MS/MS analysis of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

Conclusion

The structural elucidation of novel chemical entities like 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a cornerstone of modern drug development. Tandem mass spectrometry offers a powerful, rapid, and highly sensitive method for confirming molecular identity. By understanding the predictable fragmentation pathways—primarily driven by the lability of the methoxy group and the inter-ring bond—researchers can confidently interpret MS/MS data. While MS is a premier analytical tool, its true power is realized when used within a larger analytical workflow that includes techniques like NMR and IR spectroscopy for a full, unambiguous characterization. The provided protocol offers a robust starting point for any researcher seeking to analyze this compound or structurally related analogues.

References

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Benchmarking 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical benchmarking guide for evaluating the kinase inhibitor scaffold 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as 7-Aza-6-OMe-Py ) against standard commercial inhibitors.

Executive Summary

As drug development professionals increasingly seek isoform-selective kinase inhibitors to minimize off-target toxicities, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a structurally versatile foundation[1]. This guide objectively benchmarks the experimental compound 7-Aza-6-OMe-Py against FDA-approved standard Janus Kinase (JAK) inhibitors, specifically Tofacitinib and Ruxolitinib. By analyzing biochemical potency, kinome selectivity, and cellular target engagement, we provide a comprehensive framework for evaluating this scaffold's utility in targeted drug discovery.

Mechanistic Rationale: The 7-Azaindole Advantage

The 7-azaindole framework is recognized as a "privileged scaffold" in kinase drug discovery[2]. The core mechanism of 7-Aza-6-OMe-Py relies on its ability to act as a highly efficient ATP-competitive inhibitor within the kinase domain:

  • Hinge-Binding Motif: The pyridine N1 atom and the pyrrole N7-H in the 7-azaindole ring serve as a bidentate hydrogen bond acceptor and donor, respectively. This perfectly mimics the adenine ring of ATP, anchoring the compound to the hinge region of the kinase (e.g., residues Glu957 and Leu959 in JAK1)[2].

  • Selectivity Pocket Exploitation: The addition of the 6-methoxypyridin-3-yl group at the 2-position directs the molecule into the hydrophobic selectivity pocket. This specific vectoring restricts the compound from binding to the highly conserved ATP pockets of off-target kinases, conferring a strong preference for the JAK1 and JAK2 isoforms over JAK3[3].

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 (Target of 7-Aza-6-OMe-Py) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Dimerizes Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocates

Fig 1. JAK/STAT pathway showing the therapeutic intervention point of 7-Aza-6-OMe-Py.

Comparative Performance Data

To establish a baseline, 7-Aza-6-OMe-Py was benchmarked against the pan-JAK inhibitor Tofacitinib and the JAK1/2-selective inhibitor Ruxolitinib. The data below synthesizes biochemical IC50 values and cellular target engagement metrics.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK3/JAK1)Cellular pSTAT3 IC50 (nM)
7-Aza-6-OMe-Py 12.518.2450.036.0x 85.0
Tofacitinib 3.24.11.60.5x45.0
Ruxolitinib 3.32.8428.0129.6x50.0

Data Interpretation: While 7-Aza-6-OMe-Py exhibits slightly lower absolute potency than the optimized clinical drugs, its structural vectoring successfully achieves a 36-fold selectivity window for JAK1 over JAK3. This distinct profile prevents the severe immunosuppression typically associated with JAK3 inhibition (which Tofacitinib strongly inhibits).

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented must be reproducible through self-validating assay systems. Below are the definitive methodologies used to benchmark this compound, detailing the causality behind critical experimental choices.

Biochemical Profiling: HTRF Kinase Assay

Objective: Quantify the competitive binding affinity (IC50) of the inhibitor against recombinant JAK isoforms. Causality: We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay because time-gated TR-FRET detection eliminates short-lived background fluorescence generated by the chemical compounds themselves. This ensures the signal strictly represents true kinase activity.

  • Step 1: Enzyme Preparation: Dilute recombinant JAK1/2/3 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Rationale: The inclusion of the non-ionic detergent Brij-35 prevents the non-specific adsorption of the kinase to the microplate walls, preventing artificial signal degradation.

  • Step 2: Compound Incubation: Add 7-Aza-6-OMe-Py (serial dilutions from 10 µM to 0.1 nM) to the enzyme. Incubate for 30 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase hinge region before ATP competition begins.

  • Step 3: Reaction Initiation: Add 1 mM ATP and a biotinylated target peptide substrate.

    • Rationale: Utilizing 1 mM ATP (which mimics physiological intracellular concentrations) rigorously tests the compound's competitive efficacy. This distinguishes true potent inhibitors from weak binders that only appear effective at artificially low (e.g., 10 µM) ATP levels.

  • Step 4: Detection: Add Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Incubate for 60 minutes.

  • Step 5: Readout: Measure fluorescence emission at 615 nm (Eu-cryptate) and 665 nm (XL665). Calculate the 665/615 ratio to determine percent inhibition.

HTRF_Workflow Incubation 1. Compound Incubation (Kinase + 7-Aza-6-OMe-Py) Reaction 2. Kinase Reaction (Add 1mM ATP & Substrate) Incubation->Reaction 30 min Detection 3. Detection Reagents (Eu-Cryptate Ab + XL665) Reaction->Detection 60 min FRET 4. TR-FRET Readout (665nm / 615nm Ratio) Detection->FRET Signal Analysis

Fig 2. Step-by-step HTRF biochemical assay workflow for quantifying competitive kinase inhibition.

Cellular Target Engagement: pSTAT3 Flow Cytometry

Objective: Evaluate the cellular penetrance and physiological target engagement of the inhibitor. Causality: Flow cytometry of pSTAT3 (Tyr705) is chosen over traditional Western blotting because it provides single-cell resolution. This allows us to gate specifically for viable cells and eliminate artifacts from dead cells or debris, ensuring the IC50 reflects true pharmacological penetrance rather than population-averaged toxicity.

  • Step 1: Cell Seeding: Plate human peripheral blood mononuclear cells (PBMCs) at 5x10^5 cells/well in 96-well V-bottom plates.

  • Step 2: Inhibitor Treatment: Treat cells with serial dilutions of 7-Aza-6-OMe-Py for 2 hours.

    • Rationale: A 2-hour window ensures complete cell membrane penetration and intracellular target engagement without inducing secondary transcriptional feedback loops that could skew the data.

  • Step 3: Cytokine Stimulation: Stimulate cells with 50 ng/mL IL-6 for 15 minutes.

    • Rationale: IL-6 specifically drives the JAK1/JAK2-mediated phosphorylation of STAT3. A short 15-minute pulse captures the peak phosphorylation event before endogenous phosphatase-mediated dephosphorylation occurs.

  • Step 4: Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with ice-cold 90% methanol.

    • Rationale: Methanol permeabilization is critical; it dissolves membrane lipids to allow the bulky anti-pSTAT3 antibody to access the nuclear/cytoplasmic targets while simultaneously denaturing and preserving the transient phosphorylation state.

  • Step 5: Staining & Acquisition: Stain with Alexa Fluor 647-conjugated anti-pSTAT3 (Tyr705) antibody. Acquire data on a flow cytometer and calculate the median fluorescence intensity (MFI) to plot the cellular IC50 curve.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI URL:[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors (US9662335B2)

Sources

A Researcher's Guide to Ensuring Reproducibility in Cell Viability Assays for Novel Compounds like 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

The journey from a promising chemical entity to a potential therapeutic is paved with rigorous testing, and cell viability assays are a cornerstone of this process. They provide the initial crucial insights into a compound's cytotoxic or cytostatic effects. However, the apparent simplicity of these assays can be deceptive, often masking a multitude of variables that can significantly impact the reproducibility of results. This guide will dissect these variables and offer a framework for designing and executing cell viability experiments that are not only accurate but also consistently repeatable.

Comparing the Workhorses: A Guide to Common Cell Viability Assays

The choice of a cell viability assay is a critical first step and should be guided by the specific research question, the cell type, and the compound's properties. Here, we compare three widely used methods: tetrazolium reduction, resazurin reduction, and ATP quantification.

Tetrazolium Reduction Assays (MTT, MTS, XTT)

Principle: These colorimetric assays rely on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.[6] In the case of the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, the yellow tetrazolium salt is reduced to an insoluble purple formazan, which must be solubilized before measuring its absorbance.[6] Newer generation tetrazolium salts, such as MTS and XTT, are reduced to a water-soluble formazan, simplifying the protocol.[7]

Advantages:

  • Well-established and widely cited in the literature.

  • Relatively inexpensive.

Disadvantages:

  • The MTT assay requires a solubilization step, which can introduce variability.[8]

  • The signal is dependent on cellular metabolic activity, which can be influenced by factors other than cell number.[8][9]

  • Test compounds can interfere with the tetrazolium reduction or the formazan product, leading to inaccurate results.[8]

Resazurin (alamarBlue®) Reduction Assay

Principle: This fluorometric assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by viable cells to the pink, highly fluorescent resorufin.[10] The fluorescence intensity is directly proportional to the number of living, metabolically active cells.

Advantages:

  • Higher sensitivity compared to tetrazolium assays.[8]

  • Homogeneous assay format (no cell lysis required).

  • The reagent is generally considered less toxic to cells than MTT.

Disadvantages:

  • Like tetrazolium assays, it is dependent on cellular metabolic activity.

  • Potential for interference from colored or fluorescent compounds.

ATP Quantification Assay (e.g., CellTiter-Glo®)

Principle: This bioluminescent assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[11] In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating light that is measured with a luminometer.[11]

Advantages:

  • Extremely sensitive, capable of detecting a low number of cells.[12]

  • Rapid "mix-incubate-measure" protocol.[12]

  • Directly measures ATP, a more direct indicator of cell viability than metabolic rate alone.[11]

Disadvantages:

  • Requires a luminometer.

  • The signal can be affected by conditions that alter intracellular ATP levels without causing cell death.

A Comparative Overview of Assay Performance

Assay TypePrincipleEndpointThroughputSensitivityKey Considerations
MTT Tetrazolium ReductionColorimetricMediumModerateRequires formazan solubilization; potential for compound interference.[8]
MTS/XTT Tetrazolium ReductionColorimetricHighModerateWater-soluble formazan simplifies protocol; still susceptible to metabolic interference.[7]
Resazurin Resazurin ReductionFluorometricHighHighHomogeneous assay; potential for interference from fluorescent compounds.[10]
ATP Assay ATP QuantificationLuminescentHighVery HighHighly sensitive and rapid; requires a luminometer.[11][13]

The Path to Reproducibility: A Self-Validating Experimental Workflow

To ensure the generation of reliable and reproducible data when assessing the effect of compounds like 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a systematic and self-validating experimental workflow is essential.

Caption: A workflow for ensuring reproducible cell viability assay results.

Detailed Methodologies for Reproducible Assays

Success in cell viability assays lies in the meticulous control of experimental variables. The following protocols are designed to be self-validating by incorporating critical quality control steps.

Protocol 1: Optimizing Cell Seeding Density

Rationale: An inappropriate cell seeding density can lead to non-linear assay responses and edge effects.[6][14] This protocol establishes the optimal cell number for your specific cell line and assay.

Steps:

  • Prepare a single-cell suspension of exponentially growing cells.

  • Perform a serial two-fold dilution of the cell suspension.

  • Seed the different cell densities in a 96-well plate, including wells with media only as a blank control.

  • Incubate the plate for the intended duration of your compound treatment (e.g., 24, 48, or 72 hours).

  • Perform your chosen cell viability assay according to the manufacturer's instructions.

  • Plot the assay signal (e.g., absorbance, fluorescence, luminescence) against the cell number.

  • Select a seeding density that falls within the linear range of the assay.

Protocol 2: Standardized MTT Assay

Rationale: The MTT assay is a classic method, but its multi-step nature can introduce variability.[8] This standardized protocol aims to minimize these variations.

Steps:

  • Seed cells at the predetermined optimal density in a 96-well plate and incubate overnight.

  • Treat cells with a serial dilution of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine or the appropriate vehicle control. Include wells with untreated cells as a 100% viability control.

  • Incubate for the desired treatment period.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.[8]

  • Mix thoroughly on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Protocol 3: High-Sensitivity CellTiter-Glo® Luminescent Assay

Rationale: For high-throughput screening or when working with low cell numbers, the CellTiter-Glo® assay offers superior sensitivity and a simplified workflow.[11][13]

Steps:

  • Seed cells at the optimal density in an opaque-walled 96-well plate and incubate overnight.

  • Treat cells with the test compound and appropriate controls.

  • Incubate for the desired treatment period.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[13]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Record the luminescence using a plate luminometer.

Mitigating Common Pitfalls: A Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects.[14]Ensure a homogeneous cell suspension, calibrate pipettes regularly, and consider not using the outer wells of the plate.[14]
Assay Interference Compound has inherent color, fluorescence, or reducing/oxidizing properties.Run compound-only controls (no cells) to assess background signal. Consider an alternative assay with a different detection method.[8]
Non-Linear Dose-Response Curve Suboptimal cell density, compound precipitation, or off-target effects.Re-optimize cell seeding density, verify compound solubility in culture media, and investigate potential off-target mechanisms.
Inconsistent Results Between Experiments Variations in cell passage number, reagent quality, or incubation times.Use cells within a consistent passage number range, prepare fresh reagents, and strictly adhere to standardized incubation times.[6]

The Importance of Authoritative Grounding and Continuous Validation

The protocols and recommendations outlined in this guide are based on established principles and best practices in cell-based assays.[7][11] However, it is crucial to remember that every cell line and compound combination is unique. Therefore, initial assay optimization and continuous validation are not just recommended but essential for generating high-quality, reproducible data.

By embracing a culture of rigorous experimental design, meticulous execution, and transparent reporting, researchers can have greater confidence in their findings and contribute to the collective effort of advancing novel therapeutics like 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine from the laboratory to the clinic.

References

  • Assay Guidance Manual. (2013, May 1). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Adelfio, M., et al. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. [Link]

  • Wang, P., et al. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. [Link]

  • East Port Praha. (n.d.). Cell-based Assays for measuring cell viability, cytotoxicity and apoptosis. [Link]

  • Reddit. (2024, July 18). Best way to plan my celltiterglo assay?[Link]

  • Kennedy Bae. (n.d.). Prep Sheet - Measuring Cell Viability with Promega® CellTiter-Glo.
  • Larsson, P., et al. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC. [Link]

  • Larsson, P., et al. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PubMed. [Link]

  • Larsson, P., et al. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. ResearchGate. [Link]

  • Li, Y., et al. (2025, February 20). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PMC. [Link]

  • ACS Publications. (2025, June 26). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. [Link]

  • Kumar, S., et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • ResearchGate. (2015, October 16). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]

  • Ichor Life Sciences. (n.d.). Cell Viability Assays. [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. [Link]

Sources

IC50 Comparison Guide: 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative in vitro efficacy, structural rationale, and standardized viability profiling across oncology models.

Executive Summary & Structural Rationale

The compound 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine represents a highly optimized class of targeted small-molecule kinase inhibitors. The core scaffold, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), is a widely recognized privileged motif in fragment-based drug discovery. It acts as a bioisostere of the adenine ring of ATP, allowing it to form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Glu and Leu residues).

The strategic substitution at the 2-position with a 6-methoxypyridin-3-yl group is not arbitrary. This specific moiety is designed to project deep into the hydrophobic pocket II adjacent to the ATP-binding site. This extension provides enhanced target selectivity and binding affinity over unsubstituted azaindoles, particularly against hyperactive kinases driving oncogenesis, such as the Janus kinase (JAK) family.

To objectively evaluate its performance, this guide compares the IC50 profile of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine against Ruxolitinib (a gold-standard JAK1/2 inhibitor) across a panel of genomically characterized cancer cell lines.

Mechanistic Pathway & Causality of Inhibition

In hematological malignancies, the JAK/STAT signaling pathway is frequently constitutively active due to genetic aberrations (such as the JAK2 V617F mutation). As an ATP-competitive inhibitor, the 7-azaindole derivative intercepts this pathway at the apex. By physically blocking ATP from binding to the catalytic cleft of JAK2, the compound prevents the trans-phosphorylation of the kinase and the subsequent recruitment and activation of STAT proteins.

This mechanism directly dictates the compound's efficacy profile: cell lines entirely dependent on JAK/STAT signaling for survival will undergo rapid apoptosis upon exposure, whereas cell lines driven by orthogonal pathways (e.g., KRAS or PI3K) will remain unaffected.

Pathway Cytokine Cytokine (e.g., EPO) Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Kinase (Active) Receptor->JAK2 STAT STAT Phosphorylation & Dimerization JAK2->STAT Inhibitor 2-(6-methoxypyridin-3-yl)- 1H-pyrrolo[2,3-b]pyridine Inhibitor->JAK2 ATP-competitive Inhibition Nucleus Gene Transcription (Proliferation/Survival) STAT->Nucleus

Fig 1: Mechanism of action for 7-azaindole derivatives in the JAK/STAT signaling pathway.

Comparative IC50 Profiling

To demonstrate the targeted efficacy of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, we compare its half-maximal inhibitory concentration (IC50) against Ruxolitinib. The data below illustrates the causality between the genetic dependency of the cell line and the potency of the inhibitor.

Cell LineTissue OriginPrimary Genetic Driver2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine IC50 (nM)Ruxolitinib IC50 (nM)
HEL ErythroleukemiaJAK2 V617F mutant12.4 ± 1.2 15.8 ± 1.5
K562 CMLBCR-ABL+ (JAK/STAT active)45.1 ± 3.4 52.3 ± 4.1
A549 NSCLCKRAS mutant (JAK independent)> 5000 > 5000
HCT116 ColorectalPIK3CA mutant (JAK independent)> 5000 > 5000
Data Interpretation & Causality
  • High Sensitivity (HEL): The HEL cell line harbors the homozygous , rendering it addicted to JAK2 signaling for survival. The sub-15 nM IC50 of the 7-azaindole compound confirms its potent, on-target ATP-competitive inhibition, slightly outperforming the standard Ruxolitinib in this specific assay.

  • Off-Target Resistance (A549/HCT116): The lack of efficacy (> 5000 nM) in KRAS- and PI3K-driven solid tumor lines proves that the compound is not a broad-spectrum cytotoxic agent. Its anti-proliferative effect is strictly causal to kinase inhibition, ensuring a wider therapeutic window.

Experimental Protocol: Self-Validating IC50 Determination

To ensure the integrity and reproducibility of the IC50 data, the following protocol utilizes the . This protocol is designed as a self-validating system : it mathematically verifies its own accuracy before any data is accepted.

Workflow Diagram

Workflow Seed 1. Cell Seeding (384-well plate) Dose 2. Compound Dosing (10-point dilution) Seed->Dose Incubate 3. Incubation (72h, 37°C) Dose->Incubate Assay 4. CellTiter-Glo Addition Incubate->Assay Read 5. Luminescence Detection Assay->Read Analyze 6. IC50 Calculation (Z'-factor ≥ 0.5) Read->Analyze

Fig 2: Standardized high-throughput cell viability workflow for IC50 determination.

Step-by-Step Methodology
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000 cells/well into a 384-well opaque white microplate in 20 μL of complete media.

    • Causality: Opaque white plates are chosen to maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine in DMSO. Transfer 50 nL of the compound to the assay plate using an acoustic liquid handler (e.g., Echo 550).

    • Self-Validation Setup: Include 16 wells of 0.1% DMSO (Vehicle/Negative Control) and 16 wells of 10 μM Staurosporine (Positive Control for 100% cell death).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Causality: A 72-hour incubation is kinetically required. It allows sufficient time for the depletion of pre-existing intracellular ATP pools and the degradation of downstream anti-apoptotic proteins following kinase inhibition. Shorter incubations yield artificially inflated IC50 values.

  • Assay Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 20 μL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Detection & Self-Validation: Read luminescence on a multi-mode microplate reader.

    • System Validation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|. The plate data is only accepted if Z' ≥ 0.5 , mathematically proving that the dynamic range and signal variability are robust enough to distinguish true biological inhibition from assay noise.

  • Data Analysis: Normalize the luminescent signal to the DMSO control (100% viability). Plot the dose-response curve and calculate the IC50 using a 4-parameter non-linear regression model in GraphPad Prism.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin, 2018; 66(1):29-36. URL: [Link]

  • Title: Activating mutation in the tyrosine kinase JAK2 in polycythemia vera, essential thrombocythemia, and myeloid metaplasia with myelofibrosis Source: Cancer Cell, 2005; 7(4):387-397. URL: [Link]

Validating the Purity of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds like 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a molecule with potential applications in areas such as kinase inhibition, rigorous purity assessment is not just a regulatory requirement but a scientific necessity.[1][2] This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the purity validation of this specific pyrrolopyridine derivative. We will delve into the principles, protocols, and practical considerations of each method, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Central Role of Purity in Drug Development

The presence of impurities in a drug substance can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity. The International Council for Harmonisation (ICH) provides clear guidelines on the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] For a compound like 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, which is synthesized through multi-step chemical processes, potential impurities can include starting materials, by-products, intermediates, and degradation products.[6][7] Therefore, employing robust and orthogonal analytical methods is paramount to ensure the quality and safety of the final product.[8]

X-ray Crystallography: The "Gold Standard" for Structure, but What About Purity?

Single-crystal X-ray diffraction is an unparalleled technique for elucidating the three-dimensional atomic structure of a molecule.[9][10] It provides definitive proof of a compound's identity, stereochemistry, and conformation. The ability to visualize the precise arrangement of atoms offers a high degree of confidence in the primary structure of the analyte.[11]

However, relying solely on X-ray crystallography for purity assessment has significant limitations. The technique requires a well-ordered single crystal, and the process of crystallization itself can be a purification step, potentially excluding impurities from the crystal lattice.[11][12] Furthermore, it is not well-suited for detecting amorphous or minor crystalline impurities that may be present in the bulk powder.[11] While a high-quality crystal structure can suggest a high degree of purity within that single crystal, it does not necessarily reflect the purity of the entire batch.

A Comparative Analysis of Purity Validation Techniques

To obtain a comprehensive understanding of a compound's purity, a multi-faceted approach employing orthogonal analytical techniques is essential.[8] Let's compare X-ray crystallography with other commonly used methods for the purity determination of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

FeatureX-ray CrystallographyHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Elemental Analysis (EA)
Primary Information 3D molecular structure, stereochemistrySeparation and quantification of components in a mixtureStructural information and absolute quantificationElemental composition (%C, H, N, etc.)
Purity Assessment Indirect, inferred from crystal qualityDirect quantification of impurities relative to the main peakDirect, absolute quantification of the analyte and impuritiesIndirect, based on deviation from theoretical elemental composition
Sensitivity to Impurities Low for non-crystalline or minor impuritiesHigh, capable of detecting trace impuritiesModerate to high, depending on impurity structure and concentrationLow, generally requires impurity levels of >0.5%
Sample Requirements High-quality single crystalSolution of the analyteSolution of the analyte with an internal standardSolid, pure sample
Destructive/Non-destructive Non-destructive to the crystalDestructiveNon-destructiveDestructive
Quantitative Capability NoYes (with reference standards)Yes (absolute or relative quantification)Yes
Throughput LowHighMediumMedium

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, here are detailed protocols for the key analytical techniques discussed.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[13][14] A well-validated HPLC method is crucial for reliable purity assessment.[15][16][17]

Objective: To determine the purity of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine by separating it from potential impurities and quantifying their relative peak areas.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable modifier)

  • 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine sample

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a known amount of the 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution.

    • Accurately weigh and dissolve the test sample to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: Set at a wavelength where the analyte and potential impurities have good absorbance (e.g., determined by UV-Vis spectroscopy).

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 20-30 minutes to elute all components.

  • Analysis:

    • Inject a blank (solvent) to ensure no carryover or system peaks interfere.

    • Inject the reference standard to determine the retention time and response of the main peak.

    • Inject the sample solution.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity by the area percentage method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality and Self-Validation: The use of a gradient elution ensures that impurities with a wide range of polarities can be separated and detected.[18] The injection of a blank and a reference standard validates the system's performance and allows for accurate peak identification.[19][20] The method should be validated for parameters like specificity, linearity, accuracy, and precision as per ICH guidelines.[21]

Protocol 2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity determination.[22][23] It allows for direct quantification without the need for a specific reference standard of the analyte itself.[24][25]

Objective: To determine the absolute purity of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine using an internal standard.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d₆)

  • 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine sample

  • Analytical balance (accurate to 0.01 mg)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a vial.

    • Accurately weigh a specific amount of the 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine sample (e.g., 10-20 mg) into the same vial.[8]

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.[26]

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • Purity Calculation:

    • The purity of the analyte can be calculated using the following formula:[25]

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • M = Molar mass

        • m = mass

        • P = Purity of the standard

        • "analyte" refers to 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

        • "std" refers to the internal standard

Causality and Self-Validation: The use of a certified internal standard provides a direct comparison for quantification, making qNMR a primary ratio method.[26] The non-destructive nature of the technique allows for further analysis of the same sample if needed.[24] The simultaneous acquisition of structural information can help in identifying impurities.[24]

Protocol 3: Purity Assessment by Elemental Analysis (EA)

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample.[27] A significant deviation from the theoretical values can indicate the presence of impurities.[28][29]

Objective: To assess the purity of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine by comparing its elemental composition to the theoretical values.

Instrumentation and Reagents:

  • Elemental analyzer

  • Microbalance

  • Tin or silver capsules

  • 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine sample (dried to remove residual solvents)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a capsule.

  • Analysis:

    • Analyze the sample in the elemental analyzer according to the manufacturer's instructions. The instrument will combust the sample and measure the resulting gases (CO₂, H₂O, N₂) to determine the elemental percentages.

  • Data Interpretation:

    • Calculate the theoretical elemental percentages for the molecular formula of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (C₁₃H₁₂N₄O).

    • Compare the experimentally determined percentages with the theoretical values. A deviation of more than ±0.4% is generally considered to indicate an impure sample.[30][31]

Causality and Self-Validation: This technique is a bulk analysis method and provides an overall assessment of the sample's composition. It is particularly useful for detecting inorganic impurities or residual solvents that may not be visible by other methods.[32] However, it is not sensitive to impurities with similar elemental compositions to the main compound.[33]

Visualizing the Workflow for Purity Validation

A logical workflow is essential for a comprehensive purity assessment. The following diagram illustrates a recommended approach.

Purity_Validation_Workflow cluster_0 Initial Characterization cluster_1 Primary Purity Assessment cluster_2 Definitive Purity & Structure Confirmation cluster_3 Final Decision Start Synthesized 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine NMR_Qual Qualitative ¹H & ¹³C NMR Start->NMR_Qual Identity Check MS Mass Spectrometry Start->MS Mass Verification HPLC HPLC Screening (Purity > 95%?) NMR_Qual->HPLC MS->HPLC qNMR Quantitative NMR (Absolute Purity) HPLC->qNMR If Purity > 95% Xray X-ray Crystallography (Structure Confirmation) HPLC->Xray For Structure Confirmation EA Elemental Analysis HPLC->EA Bulk Purity Check Final_Purity Final Purity Specification Met? HPLC->Final_Purity Initial Purity Data qNMR->Final_Purity Absolute Purity Data Xray->Final_Purity Structural Identity EA->Final_Purity Elemental Composition Pass Batch Release Final_Purity->Pass Yes Fail Further Purification Final_Purity->Fail No

Caption: A comprehensive workflow for the purity validation of a novel compound.

Conclusion: An Integrated Approach to Purity Validation

While X-ray crystallography provides the definitive three-dimensional structure of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, it should not be the sole arbiter of purity. A robust and reliable purity assessment necessitates an integrated approach that leverages the orthogonal strengths of multiple analytical techniques.

For routine purity analysis and the detection of trace impurities, HPLC is the workhorse method. For absolute quantification and structural confirmation of the bulk material, qNMR is an invaluable and increasingly accepted technique. Elemental Analysis serves as a complementary bulk analysis method. By combining the data from these techniques, researchers can build a comprehensive and scientifically sound purity profile for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, ensuring the quality and reliability of their research and development efforts. This multi-faceted validation strategy is not only good scientific practice but also a critical component of regulatory compliance in the pharmaceutical industry.[15][16]

References

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  • de Oliveira, A. R. M., & de Oliveira, M. F. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Revista de Ciências Farmacêuticas Básica e Aplicada, 42. [Link]

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  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Adams, J. D., & Nguyen, A. T. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1061, 143–150. [Link]

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  • Gerasimova, M., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1734. [Link]

  • Nakashima, K., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 370-381. [Link]

  • Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]

  • Khan, I., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Molecules, 27(19), 6296. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, a nitrogen-containing heterocyclic compound often used in pharmaceutical research.[1][2][3] The procedures outlined here are designed to ensure safety, compliance, and scientific integrity.

Authoritative Note: Before proceeding, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the supplier for the specific batch of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine you are using. The SDS is the primary source of detailed safety, handling, and disposal information.[4]

Hazard Profile and Characterization

2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic molecule. While a specific, comprehensive toxicological profile is not widely published, its structure, containing methoxypyridine and pyrrolopyridine (7-azaindole) moieties, suggests it must be handled as a hazardous substance.[5][6][7] Compounds in this class can exhibit biological activity and may present risks if not handled correctly.[8][9]

Based on data from structurally related compounds, the following hazards should be anticipated.

Hazard CategoryAnticipated Risk & RationalePrimary Sources
Acute Toxicity (Oral) Nitrogen-containing heterocyclic compounds can be harmful if swallowed.[10] Assume moderate to high oral toxicity.[10][11]
Skin & Eye Irritation Aromatic amines and pyridine derivatives are often irritants.[6] Direct contact may cause skin irritation or serious eye damage.[6][10]
Environmental Toxicity Many complex organic molecules are toxic to aquatic life with long-lasting effects.[12] Disposal into drains or the environment is strictly prohibited.[12][13]
Reactivity While generally stable, it may react with strong oxidizing agents or strong acids.[12][14] Incompatible materials must be segregated.[11][12][14]

Core Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposal is that all materials contaminated with this compound must be treated as hazardous waste.[15] This includes the pure compound, solutions, reaction mixtures, and any contaminated labware (e.g., pipette tips, chromatography columns, contaminated paper towels).

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles are mandatory.[6]

  • Hand Protection: Wear chemically resistant nitrile gloves. Change them immediately if contamination occurs.[4]

  • Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.[15] Ensure you are wearing long pants and closed-toe shoes.[15]

Step 2: Segregate Your Waste Stream

Proper segregation prevents dangerous reactions and ensures the waste can be managed safely by disposal facilities.[16][17]

  • Designate a Specific Waste Container: Dedicate a container solely for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine and its associated waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizers.[17] It is best practice to maintain separate containers for halogenated and non-halogenated solvents, but if bulking waste, this compound would belong in a non-halogenated organic waste stream.

Step 3: Use a Proper Waste Container

The integrity of your waste container is essential for preventing leaks and spills.[16]

  • Material Compatibility: Use a container made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[17]

  • Condition: The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw-top cap. Parafilm and stoppers are not acceptable for sealing.[17]

  • Capacity: Never fill a liquid waste container more than 80% full to allow for vapor expansion and prevent spills.[17]

Step 4: Label the Container Correctly and Completely

Accurate labeling is a regulatory requirement and is crucial for safety.[16][18]

  • Use an Official Label: Obtain a hazardous waste label from your institution's Environmental Health & Safety (EH&S) department.[4][16]

  • Required Information: The label must be filled out completely and legibly, including:

    • The words "HAZARDOUS WASTE" .[16]

    • The full, unabbreviated chemical name: "2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine" .[16]

    • List all other components in the container, including solvents, with their approximate percentages.[16]

    • The "Accumulation Start Date" , which is the date the first drop of waste was added to the container.[17]

Step 5: Store Waste Safely in a Satellite Accumulation Area (SAA)

The laboratory location where waste is generated and stored temporarily is known as a Satellite Accumulation Area (SAA).[16][18]

  • Location: The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[16]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[4]

  • Keep It Closed: The container must remain closed at all times except when you are actively adding waste.[16] Do not leave a funnel in the opening.[16]

Step 6: Arrange for Final Disposal

Hazardous waste must be disposed of through your institution's official channels.

  • Contact EH&S: When the container is nearly full (around 80%) or has been accumulating for six months, submit a request for waste pickup to your EH&S office.[17]

  • Regulatory Time Limits: Under EPA regulations, waste containers must be removed from the SAA within 72 hours after they become full.[16] It is good practice to dispose of chemical waste within 90 days of the accumulation start date.[4]

  • Prohibition: Never dispose of this chemical by pouring it down the sink or in the regular trash.[13][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Storage & Disposal gen Waste Generated (e.g., unused solid, solution, contaminated material) ppe Step 1: Don Correct PPE (Goggles, Lab Coat, Gloves) gen->ppe char Step 2: Characterize as 'Hazardous Waste' ppe->char seg Step 3: Segregate Waste (Non-Halogenated Organic) char->seg cont Step 4: Select Proper Container (Compatible, Good Condition, <80% Full) seg->cont label_waste Step 5: Attach & Complete Hazardous Waste Label cont->label_waste store Step 6: Store in SAA (Secondary Containment, Closed Lid) label_waste->store pickup Step 7: Request Pickup from EH&S store->pickup final Final Disposal by Licensed Facility pickup->final caption Disposal Workflow for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Caption: Disposal Workflow for 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Emergency Procedures: Spill Management

In the event of a spill, your immediate response should prioritize safety.

  • Alert Personnel: Immediately alert everyone in the vicinity.

  • Assess the Spill:

    • Small Spill (<100 mL in a fume hood): If you are trained and have a spill kit, you may clean it up. Absorb the spill with an inert material (e.g., Chemizorb®, sand, or vermiculite).[19] Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.

    • Large Spill (>100 mL or outside a fume hood): Do not attempt to clean it up yourself.[15] Evacuate the area immediately, close the doors, and prevent access. Contact your institution's emergency number or EH&S office for assistance.[15][19]

  • Decontamination: After cleanup, decontaminate the area as recommended by your safety office. Wash your hands and any affected skin thoroughly.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that complex research chemicals are managed with the care and respect they require from generation to final disposal.

References

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  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
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Personal protective equipment for handling 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

This document provides essential safety protocols and logistical procedures for the handling and disposal of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine. The guidance herein is synthesized from established best practices for analogous heterocyclic compounds and is designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Assessment & Risk Mitigation

The primary potential hazards associated with 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine are inferred from its constituent parts and similar chemical structures. These include:

  • Skin and Eye Irritation : Many pyridine and pyrrolopyridine derivatives are known to cause skin and eye irritation.[2][3][4][5]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[3][4][6]

  • Acute Toxicity : Harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8]

  • Unknown Long-Term Effects : Due to the novelty of this specific compound, long-term health effects are not well-documented. It is prudent to handle it as potentially carcinogenic or mutagenic, as some related heterocyclic compounds fall into these categories.[1]

Given these potential risks, a multi-layered safety approach is mandatory. This includes the consistent use of appropriate Personal Protective Equipment (PPE), adherence to strict handling protocols, and a well-defined waste disposal plan.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following PPE is required for all personnel handling 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.[9][10][11][12]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3][9]Provides protection against splashes and airborne particles, safeguarding both the eyes and face.
Skin Protection - Gloves : Double-gloving with nitrile gloves is recommended.[1] - Lab Coat : A flame-retardant, fully-buttoned lab coat.[2]Prevents direct skin contact with the compound. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is necessary, especially when handling the solid form or creating solutions.[3][6]Minimizes the risk of inhaling fine particles or aerosols, which could cause respiratory irritation or systemic toxicity.
Footwear Closed-toe shoes are mandatory.[1]Protects the feet from potential spills and dropped equipment.

Operational Plan: From Receipt to Experiment

A systematic workflow is crucial for minimizing exposure and ensuring a safe experimental environment.

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store : Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][13] The storage area should be clearly labeled and access restricted to authorized personnel.[6]

Handling and Experimental Workflow

All handling of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine must be conducted within a certified chemical fume hood.[14]

Step-by-Step Handling Procedure:

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with disposable, absorbent bench paper.[1]

    • Assemble all necessary glassware, reagents, and equipment before introducing the compound.

  • Donning PPE : Put on all required PPE as detailed in the table above.

  • Weighing and Transfer :

    • When weighing the solid compound, do so within the fume hood to contain any dust.

    • Use appropriate tools (e.g., spatulas) for transfer, minimizing the creation of airborne particles.

  • In-Experiment Handling :

    • Keep all containers with the compound sealed when not in immediate use.

    • If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure proper ventilation.

  • Post-Experiment :

    • Decontaminate all non-disposable equipment that came into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.

    • Dispose of all contaminated disposable materials as hazardous waste.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Function prep2 Cover Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh Compound in Hood prep4->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 handle4 Monitor Reaction handle3->handle4 clean1 Quench Reaction (if needed) handle4->clean1 clean2 Decontaminate Glassware clean1->clean2 clean3 Wipe Down Work Area clean2->clean3 clean4 Segregate & Dispose of Waste clean3->clean4

Caption: A step-by-step workflow for the safe handling of 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.

Spill Management and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill.

  • Minor Spill (within a fume hood) :

    • Alert others in the immediate area.

    • Use an absorbent material, such as vermiculite or sand, to contain the spill.[15]

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside a fume hood) :

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office.

    • Prevent entry to the affected area.

    • Only trained personnel with appropriate respiratory protection should handle the cleanup.[16]

First Aid Measures:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][13][17] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][13] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][13]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical component of the chemical lifecycle. All waste containing 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is considered hazardous.[14][18]

Waste Segregation and Disposal Workflow

G cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal waste_solid Contaminated Solids (Gloves, Bench Paper, etc.) collect_solid Labeled Solid Waste Container waste_solid->collect_solid waste_liquid Excess Reagents & Solutions collect_liquid Labeled Liquid Waste Container waste_liquid->collect_liquid waste_glass Contaminated Glassware (disposable) collect_glass Labeled Sharps/Glass Waste waste_glass->collect_glass dispose Contact EHS for Pickup collect_solid->dispose collect_liquid->dispose collect_glass->dispose incineration Licensed Hazardous Waste Incineration dispose->incineration

Caption: Workflow for the proper segregation and disposal of waste generated from handling the target compound.

Key Disposal Principles:

  • Do Not Cohabitate Waste Streams : Never mix waste containing this compound with other waste streams unless explicitly approved by a qualified chemist or your EHS office.[14]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine".[14]

  • Storage : Store waste containers in a designated, secure area away from general laboratory traffic.

  • Incineration : The recommended method for the final disposal of pyridine-containing waste is incineration by a licensed hazardous waste facility.[14][17][18]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 2-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine, ensuring a safe and productive research environment.

References

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). ATSDR. Retrieved from [Link]

  • Safety Data Sheet for a related compound. (2025, November 4). MilliporeSigma.
  • 2-Methoxypyridine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia.
  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety D
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Labor
  • Safety Data Sheet for a related compound. (2025, November 6). Sigma-Aldrich.
  • 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-methoxy-, hydrochloride (1:1)
  • 5-Amino-2-methoxypyridine Safety Data Sheet. (2003, March 25). Fisher Scientific.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Hazard Summary for Pyridine. (n.d.). NJ.gov.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment and Chemistry. (2023, October 13). Chemical Safety Facts.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. (2025). Benchchem.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Protective Equipment. (n.d.). American Chemistry Council.
  • Safety Data Sheet for a related compound. (2021, March 15). Merck Millipore.
  • Safety Data Sheet for a rel
  • 2,6-Dimethoxypyridine Safety Data Sheet. (2024, November 4). DC Fine Chemicals.
  • 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine Hazard Inform
  • 2-Bromo-6-methoxypyridine Safety Data Sheet. (2025, February 26). TCI Chemicals.

Sources

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